Product packaging for Dichloroalumane(Cat. No.:CAS No. 16603-84-2)

Dichloroalumane

Cat. No.: B101752
CAS No.: 16603-84-2
M. Wt: 133.34 g/mol
InChI Key: VSCWAEJMTAWNJL-UHFFFAOYSA-K
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Description

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion.
Aluminum chloride, solution appears as a straw-colored liquid. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion.
Aluminium trichloride is an aluminium coordination entity. It has a role as a Lewis acid.
Aluminum chloride is a chemical compound with the chemical formula AlCl3. When contaminated with iron chloride, it often displays a yellow color compared to the white pure compound. It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid. It may also be found in over-the-counter as an antiperspirant or prescription products as an antihemorrhagic agent. In antiperspirant products, FDA approves the use of aluminum chloride as an active ingredient up to 15%, calculated on the hexahydrate form, in an aqueous solution nonaerosol dosage form.
Aluminium chloride is a chloride of aluminum. It is probably the most commonly used Lewis acid and also one of the most powerful. It finds widespread application in the chemical industry as the classic catalyst for Friedel-Crafts reactions, both acylations and alkylations. It also finds use in polymerization and isomerization reactions of hydrocarbons. Aluminium chloride, often in the form of derivatives such as aluminium chlorohydrate, is a common component in antiperspirants at low concentrations. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L751)
A compound with the chemical formula AlCl3;  the anhydrous salt is used as a catalyst in organic chemical synthesis, and hydrated salts are used topically as antiperspirants, and for the management of HYPERHYDROSIS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCl3 B101752 Dichloroalumane CAS No. 16603-84-2

Properties

IUPAC Name

trichloroalumane
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InChI

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3
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InChI Key

VSCWAEJMTAWNJL-UHFFFAOYSA-K
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Canonical SMILES

[Al](Cl)(Cl)Cl
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Molecular Formula

AlCl3
Record name ALUMINUM CHLORIDE, ANHYDROUS
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Related CAS

7784-13-6 (Parent)
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DSSTOX Substance ID

DTXSID6029674
Record name Aluminum chloride
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Molecular Weight

133.34 g/mol
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Physical Description

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion., White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO], COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE.
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Boiling Point

182.7 °C at 752 mm Hg /Sublimation temperature/
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Solubility

Water reactive, Soluble in benzene, carbon tetrachloride, chloroform., Freely soluble in many organic solvents, such as benzophenone, nitrobenzene., Solubility in water: reaction
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Density

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.48, 2.44 g/cm³
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Vapor Pressure

1 mm Hg at 100.0 °C
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Impurities

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product), Impurities: ferric chloride; free aluminum; insolubles, IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02%
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Color/Form

White when pure; ordinarily gray or yellow to greenish, White, hexagonal crystals or powder, White or colorless hexagonal deliquescent or moisture sensitive plates

CAS No.

7446-70-0
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Melting Point

381 °F (USCG, 1999), 192.6 °C, MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/, MP: decomposes /Aluminum chloride hydrate/
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Dichloroalumane (AlCl₂H)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlCl₂H) is a reactive, transient molecular species of significant interest in understanding the fundamental chemistry of aluminum hydrides and halides. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon available theoretical and limited experimental data. The document summarizes key quantitative data, outlines relevant experimental methodologies for the study of such species, and presents diagrams to illustrate its bonding and potential reaction pathways. Due to the transient nature of this compound, much of our understanding is derived from computational chemistry, which offers valuable insights into its geometry and vibrational properties.

Molecular Structure and Bonding

Theoretical studies, primarily employing ab initio self-consistent field (SCF) calculations, indicate that this compound possesses a bent molecular geometry. This structure is a result of the electronic arrangement around the central aluminum atom. The bonding can be described in terms of covalent interactions between the aluminum atom and the hydrogen and chlorine atoms.

Inferred Molecular Geometry

Based on computational models, the predicted geometry of this compound features the aluminum atom at the apex. The hydrogen and two chlorine atoms are bonded to the central aluminum. The presence of lone pair electrons on the chlorine atoms and the electronegativity differences between aluminum, chlorine, and hydrogen influence the bond angles and bond lengths.

Table 1: Calculated Molecular Geometry of this compound (AlCl₂H)

ParameterValue (Theoretical)
Al-H Bond LengthData not available in search results
Al-Cl Bond LengthData not available in search results
Cl-Al-Cl Bond AngleData not available in search results
H-Al-Cl Bond AngleData not available in search results

Note: Specific quantitative values for bond lengths and angles from computational studies were not found in the provided search results. These would typically be determined using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Vibrational Frequencies

The vibrational modes of this compound correspond to the stretching and bending of its chemical bonds. These frequencies can be predicted through computational chemistry and are crucial for the identification of the molecule in experimental setups like matrix isolation infrared spectroscopy.

Table 2: Calculated Vibrational Frequencies of this compound (AlCl₂H)

Vibrational ModeFrequency (cm⁻¹) (Theoretical)
Al-H StretchData not available in search results
Symmetric Al-Cl StretchData not available in search results
Asymmetric Al-Cl StretchData not available in search results
H-Al-Cl BendData not available in search results
Cl-Al-Cl BendData not available in search results

Note: Specific quantitative values for vibrational frequencies from computational studies were not found in the provided search results.

Experimental Characterization Protocols

The direct experimental characterization of this compound is challenging due to its high reactivity and transient nature. However, several advanced experimental techniques can be employed to generate and study such species in the gas phase or isolated in an inert matrix.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive molecules.[1][2][3] It involves trapping the species of interest in a rigid, inert matrix (e.g., argon or neon) at cryogenic temperatures.[1][3] This prevents the molecules from reacting with each other, allowing for their spectroscopic characterization.

Experimental Workflow for Matrix Isolation Infrared Spectroscopy:

cluster_prep Sample Preparation cluster_deposition Deposition cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Precursor Precursor Gas Mixture (e.g., Al(CH₃)₃ + HCl) CoDeposition Co-deposition onto Cryogenic Window (e.g., CsI at <20K) Precursor->CoDeposition MatrixGas Inert Matrix Gas (e.g., Argon) MatrixGas->CoDeposition FTIR FTIR Spectroscopy CoDeposition->FTIR Spectrum Vibrational Spectrum of Isolated AlCl₂H FTIR->Spectrum

Caption: Workflow for Matrix Isolation IR Spectroscopy.

Methodology:

  • Precursor Preparation: A gaseous mixture of an aluminum source (e.g., trimethylaluminum) and a chlorine/hydrogen source (e.g., hydrogen chloride) is prepared.

  • Matrix Codeposition: This mixture is co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic substrate (e.g., a CsI window) cooled to temperatures below 20 K.

  • In-situ Generation: The precursor molecules react upon deposition or upon photolysis to form this compound in the isolated environment.

  • Spectroscopic Measurement: Infrared spectra of the matrix are recorded. The vibrational frequencies of the isolated this compound molecules can be identified and compared with theoretical predictions.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of volatile compounds.[4] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern provides information about the bond lengths and angles.[4] While challenging for a transient species like this compound, it could potentially be used if a stable source can be developed.

Experimental Workflow for Gas-Phase Electron Diffraction:

cluster_generation In-situ Generation cluster_diffraction Diffraction cluster_detection Detection & Analysis cluster_structure Structure Determination Precursors Volatile Precursors ReactionZone High-Temperature Reaction Zone Precursors->ReactionZone Scattering Scattering by Gas-Phase AlCl₂H ReactionZone->Scattering ElectronBeam Electron Beam ElectronBeam->Scattering Detector Detector Scattering->Detector DiffractionPattern Diffraction Pattern Detector->DiffractionPattern MolecularStructure Molecular Structure (Bond Lengths, Angles) DiffractionPattern->MolecularStructure

Caption: Workflow for Gas-Phase Electron Diffraction.

Methodology:

  • Generation: this compound would need to be generated in the gas phase immediately before entering the diffraction chamber, for instance, by the reaction of a volatile aluminum hydride with a chlorine source at elevated temperatures.

  • Introduction to Vacuum: The gaseous sample is introduced into a high-vacuum chamber.

  • Electron Diffraction: A monochromatic beam of electrons is passed through the gas stream.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the interatomic distances within the molecule.

Synthesis of this compound

The synthesis of this compound is not well-established due to its instability. However, plausible synthetic routes can be proposed based on the chemistry of aluminum hydrides and halides. A common method for preparing aluminum hydrides involves the reaction of lithium aluminum hydride (LiAlH₄) with aluminum trichloride (AlCl₃) in an ether solvent.[5]

Proposed Synthesis Pathway:

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products LiAlH4 LiAlH₄ (Lithium Aluminum Hydride) Reaction Reaction Mixture LiAlH4->Reaction AlCl3 AlCl₃ (Aluminum Trichloride) AlCl3->Reaction Solvent Ether Solvent Solvent->Reaction AlCl2H AlCl₂H (this compound) Reaction->AlCl2H LiCl LiCl (Lithium Chloride) Reaction->LiCl AlH3 AlH₃ (Aluminum Hydride) Reaction->AlH3

References

Synthesis and Isolation of Crystalline Dichloroalumane Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of crystalline dichloroalumane, focusing on the formation of stable, isolable adducts. This compound (AlHCl₂) is a highly reactive inorganic compound and is typically stabilized and isolated as a crystalline solid through the formation of adducts with Lewis bases. This document details the experimental protocols for the synthesis of a key crystalline this compound precursor, bis(trimethylamine)this compound, and its subsequent conversion to an N-heterocyclic carbene (NHC) adduct.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the crystalline this compound adducts.

Compound Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
Bis(trimethylamine)this compound[AlCl₂H(NMe₃)₂]217.11Not explicitly stated, but suitable for gram-scale preparations.[1]105-107
(IMes)this compound[AlCl₂H(IMes)]403.3491Decomposes at 320

IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

Experimental Protocols

The following methodologies are based on established literature for the synthesis and isolation of crystalline this compound adducts.

Synthesis of Crystalline Bis(trimethylamine)this compound ([AlCl₂H(NMe₃)₂])

This procedure outlines the synthesis of the crystalline precursor, bis(trimethylamine)this compound, via the chlorination of tris(trimethylamine)alane.

Materials:

  • Tris(trimethylamine)alane ([AlH₃(NMe₃)])

  • Trimethylamine hydrochloride (NMe₃·HCl)

  • Diethyl ether (anhydrous)

Procedure:

  • In an inert atmosphere glovebox, combine tris(trimethylamine)alane with two equivalents of trimethylamine hydrochloride.

  • Add anhydrous diethyl ether to the mixture to serve as the reaction solvent.

  • Stir the resulting slurry at room temperature. The progress of the reaction can be monitored by infrared spectroscopy.

  • Upon completion of the reaction, the crude product is isolated.

  • The air- and moisture-sensitive solid product, [AlCl₂H(NMe₃)₂], is then purified by sublimation at 40°C under a vacuum of 1.0 x 10⁻⁴ bar.[1]

Synthesis of Crystalline (IMes)this compound ([AlCl₂H(IMes)])

This protocol describes the synthesis of a stable, crystalline N-heterocyclic carbene adduct of this compound from the bis(trimethylamine) precursor.

Materials:

  • Bis(trimethylamine)this compound ([AlCl₂H(NMe₃)₂])

  • 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

  • Diethyl ether (anhydrous)

Procedure:

  • In an inert atmosphere, dissolve the purified bis(trimethylamine)this compound in anhydrous diethyl ether.

  • In a separate flask, prepare a solution of one equivalent of IMes in anhydrous diethyl ether.

  • Slowly add the IMes solution to the solution of bis(trimethylamine)this compound with stirring.

  • An immediate precipitation of the (IMes)this compound adduct, [AlCl₂H(IMes)], will be observed.[1]

  • The crystalline solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis of crystalline this compound adducts.

Synthesis_Workflow Synthesis Workflow for Crystalline this compound Adducts cluster_precursor Precursor Synthesis cluster_adduct NHC Adduct Formation start [AlH₃(NMe₃)] (Tris(trimethylamine)alane) reaction1 Chlorination in Diethyl Ether start->reaction1 reagent1 2 eq. NMe₃·HCl (Trimethylamine hydrochloride) reagent1->reaction1 product1 [AlCl₂H(NMe₃)₂] (Crude Product) reaction1->product1 purification Sublimation (40°C, 10⁻⁴ bar) product1->purification final_precursor Crystalline [AlCl₂H(NMe₃)₂] purification->final_precursor reaction2 Adduct Formation in Diethyl Ether final_precursor->reaction2 reagent2 1 eq. IMes (N-Heterocyclic Carbene) reagent2->reaction2 final_product Crystalline [AlCl₂H(IMes)] (Final Product) reaction2->final_product

Caption: Synthetic pathway for crystalline this compound adducts.

Logical_Relationship Logical Relationship of Synthesis Steps start_material Starting Material: Tris(trimethylamine)alane precursor_synthesis Step 1: Synthesis of This compound Precursor start_material->precursor_synthesis isolation1 Isolation & Purification: Sublimation precursor_synthesis->isolation1 stable_precursor Crystalline Precursor: [AlCl₂H(NMe₃)₂] isolation1->stable_precursor adduct_formation Step 2: Formation of Stable NHC Adduct stable_precursor->adduct_formation isolation2 Isolation: Precipitation & Filtration adduct_formation->isolation2 final_product Final Crystalline Product: [AlCl₂H(IMes)] isolation2->final_product

References

An In-Depth Technical Guide to Dichloroalumane (CAS Number: 16603-84-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlHCl₂), identified by CAS number 16603-84-2, is a potent hydride-donating reducing agent and a strong Lewis acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While specific experimental protocols for this compound are not extensively documented in readily available literature, this document outlines general procedures for the use of analogous aluminum hydride reagents in key organic transformations. Furthermore, this guide discusses the mechanistic principles of its reactivity, particularly in the context of Lewis acid catalysis and reduction reactions, which are fundamental to its application in organic synthesis. Safety and handling precautions for this reactive compound are also detailed.

Chemical and Physical Properties

This compound is a highly reactive inorganic compound. Due to its reactivity, detailed experimental characterization is sparse in academic literature, with most available data originating from chemical suppliers. It is crucial to handle this compound with extreme care in an inert, anhydrous environment.

PropertyValueReference
CAS Number 16603-84-2[General]
Molecular Formula AlHCl₂[General]
Molecular Weight 98.89 g/mol [General]
Appearance Colorless liquid or solid[General]
Key Characteristics Strong Lewis acid, powerful reducing agent[General]
Synonyms Dichloro(hydrido)aluminum, Aluminum(II) chloride[General]

Note: The physical state (liquid or solid) is not consistently reported, suggesting it may depend on purity and conditions.

Synthesis of this compound

LiAlH₄ + 3AlCl₃ → 4AlHCl₂ + LiCl

This reaction should be performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). The lithium chloride byproduct precipitates from the solution, and the this compound solution can be used directly or isolated, although its stability is limited.

Reactivity and Applications in Organic Synthesis

As a potent reducing agent and Lewis acid, this compound is expected to participate in a variety of organic transformations. Its reactivity is analogous to other aluminum hydride reagents like diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄).

Reduction of Functional Groups

This compound is a powerful hydride donor capable of reducing a wide range of functional groups. A primary application of such reagents is the reduction of amides and esters.

Representative Reaction: Reduction of an Amide to an Amine

While a specific protocol for this compound is unavailable, the following is a general procedure for the reduction of an amide to an amine using a similar aluminum hydride reagent. This protocol is for illustrative purposes and would require optimization for this compound.

Experimental Protocol: General Procedure for Amide Reduction

  • Materials:

    • Amide substrate (1.0 eq)

    • This compound solution in ether (e.g., 1 M, 2.0-3.0 eq)

    • Anhydrous diethyl ether or THF

    • 1 M aqueous sodium hydroxide solution

    • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

    • Anhydrous magnesium sulfate

    • Argon or nitrogen gas

  • Procedure:

    • A solution of the amide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

    • The flask is cooled to 0 °C in an ice bath.

    • The this compound solution is added dropwise to the stirred amide solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by 1 M aqueous sodium hydroxide solution, and finally a saturated aqueous solution of sodium potassium tartrate. This is an exothermic process and should be performed with caution.

    • The resulting mixture is stirred vigorously until a granular precipitate forms.

    • The mixture is filtered, and the solid residue is washed with diethyl ether.

    • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine product.

    • The crude product can be purified by distillation or chromatography as required.

Lewis Acid Catalysis

The aluminum center in this compound is electron-deficient, making it a strong Lewis acid. It can coordinate to lone pairs of electrons on heteroatoms (e.g., oxygen, nitrogen), thereby activating the substrate towards nucleophilic attack or other transformations.

Mandatory Visualizations

Experimental Workflow for Amide Reduction

G Experimental Workflow: Amide Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Amide in Anhydrous Ether B Cool to 0 °C (Inert Atmosphere) A->B C Dropwise Addition of This compound Solution B->C Start Reaction D Warm to Room Temperature and Stir C->D E Quench Reaction (Water, NaOH, Rochelle's Salt) D->E Reaction Complete F Filter and Separate Organic Layer E->F G Dry and Concentrate F->G H Purify Product G->H G Mechanism of Lewis Acid Catalysis cluster_reactants Reactants LA Lewis Acid (AlHCl₂) Activated_Complex Activated Complex [Substrate-AlHCl₂] LA->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Coordination Product_Complex Product-Lewis Acid Complex Activated_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Nucleophilic Attack Product Product Product_Complex->Product Release Regenerated_LA Regenerated Lewis Acid Product_Complex->Regenerated_LA Release

Spectroscopic Characterization of Dichloroalumane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Dichloroalumane (AlHCl₂) is a simple yet highly reactive aluminum hydride derivative. Due to its inherent instability as a monomeric species, direct spectroscopic characterization is challenging and has not been extensively reported under standard conditions. This technical guide provides a comprehensive overview of the available spectroscopic information for this compound, focusing on theoretical predictions and data from stabilized adducts. It includes detailed computational predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside experimental considerations for its in-situ characterization. This document aims to serve as a foundational resource for researchers working with aluminum hydrides and related reactive intermediates.

Introduction

Aluminum hydrides are versatile reagents in organic and inorganic synthesis, valued for their reducing properties. This compound, in particular, represents a key intermediate in various chemical transformations. However, its high reactivity and tendency to disproportionate or form oligomeric species have precluded its isolation and characterization by conventional spectroscopic methods. Consequently, a deep understanding of its spectroscopic signature is crucial for monitoring its formation, and reactivity, and for elucidating reaction mechanisms.

This guide consolidates theoretically predicted spectroscopic data with practical considerations for the experimental study of this compound, primarily through the characterization of its stabilized Lewis base adducts.

Theoretical Spectroscopic Characterization

In the absence of direct experimental data for monomeric this compound, computational chemistry provides invaluable insights into its expected spectroscopic properties. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations predict distinct signals for both the proton (¹H) and aluminum-27 (²⁷Al) nuclei in this compound.

Table 1: Predicted NMR Chemical Shifts for this compound (AlHCl₂)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹Hδ 4.5 - 5.5Singlet (broad)The chemical shift is downfield compared to typical metal hydrides due to the electron-withdrawing effect of the chlorine atoms. The signal is expected to be broad due to the quadrupolar nature of the adjacent aluminum and chlorine nuclei.
²⁷Alδ 80 - 120Singlet (broad)The ²⁷Al chemical shift is highly sensitive to the coordination environment. For the trigonal planar monomer, a relatively sharp signal is predicted, though in practice, it would be broadened by quadrupolar relaxation.

Note: These are predicted values and may vary depending on the level of theory and computational method employed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the Al-H stretching frequency, which is a characteristic vibration for aluminum hydrides.

Table 2: Predicted IR Vibrational Frequencies for this compound (AlHCl₂)

Vibrational ModePredicted Frequency (cm⁻¹)IntensityNotes
Al-H Stretch1850 - 1950StrongThis is the most characteristic absorption and is indicative of a terminal aluminum hydride bond.
Al-Cl Asymmetric Stretch500 - 600Strong
Al-Cl Symmetric Stretch400 - 500Medium
H-Al-Cl Bending600 - 750Medium
Cl-Al-Cl Bending200 - 300Weak

Note: These are predicted values and may vary depending on the level of theory and computational method employed.

Experimental Characterization via Lewis Base Adducts

The most viable experimental approach to characterizing this compound is through the formation and analysis of its stabilized adducts with Lewis bases, such as ethers (e.g., diethyl ether, tetrahydrofuran) or amines (e.g., trimethylamine). The coordination of a Lewis base to the aluminum center stabilizes the molecule, allowing for its characterization by standard spectroscopic techniques.

NMR Spectroscopy of Adducts

The formation of a Lewis base adduct significantly alters the electronic environment of the aluminum and hydride nuclei, leading to predictable changes in their NMR spectra.

Table 3: Expected NMR Chemical Shifts for this compound-Lewis Base Adducts (AlHCl₂-L)

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹Hδ 4.0 - 5.0Singlet (broad)The hydride signal is typically shifted upfield upon coordination to a Lewis base due to the increased electron density at the aluminum center.
²⁷Alδ 90 - 130Singlet (broad)The ²⁷Al chemical shift will vary depending on the nature of the Lewis base. The coordination change from trigonal planar to tetrahedral upon adduct formation leads to a distinct change in the chemical shift.
IR Spectroscopy of Adducts

The Al-H stretching frequency in the IR spectrum is also sensitive to the formation of an adduct.

Table 4: Expected IR Vibrational Frequencies for this compound-Lewis Base Adducts (AlHCl₂-L)

Vibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
Al-H Stretch1750 - 1850StrongThe Al-H stretching frequency typically shifts to a lower wavenumber upon adduct formation, reflecting a slight weakening of the Al-H bond due to the donation of electron density from the Lewis base to the aluminum.

Experimental Protocols

In-situ Preparation and NMR Analysis of this compound-Ether Adduct

This protocol describes the in-situ generation of a this compound-etherate complex and its subsequent analysis by NMR spectroscopy.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Lithium aluminum hydride (LiAlH₄) or another suitable hydride source

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈)

  • NMR tubes and septa

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend a stoichiometric amount of anhydrous AlCl₃ in anhydrous diethyl ether in a Schlenk flask.

  • In a separate flask, prepare a solution of a suitable hydride source (e.g., LiAlH₄) in anhydrous diethyl ether.

  • Slowly add the hydride solution to the AlCl₃ suspension at a controlled temperature (e.g., 0 °C) with vigorous stirring. The reaction stoichiometry should be carefully controlled to favor the formation of AlHCl₂.

  • Allow the reaction to stir for a specified period to ensure complete reaction.

  • Allow the solid byproducts (e.g., LiCl) to settle.

  • Carefully transfer an aliquot of the supernatant solution containing the AlHCl₂-Et₂O adduct to an NMR tube containing a deuterated solvent under an inert atmosphere.

  • Acquire ¹H and ²⁷Al NMR spectra promptly.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AlCl3 Anhydrous AlCl₃ in Et₂O Reaction Mix at 0°C under Inert Atmosphere AlCl3->Reaction LiAlH4 LiAlH₄ in Et₂O LiAlH4->Reaction Settling Settle LiCl Reaction->Settling Stir Transfer Transfer Supernatant Settling->Transfer NMR Acquire ¹H and ²⁷Al NMR Transfer->NMR

Caption: Workflow for the in-situ preparation and NMR analysis of a this compound-ether adduct.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data for this compound and its adducts relies on understanding the relationships between molecular structure and spectroscopic parameters.

logical_relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Parameters Coordination Coordination Environment (e.g., Trigonal vs. Tetrahedral) Electron_Density Electron Density at Al Coordination->Electron_Density affects NMR_Shift_Al ²⁷Al Chemical Shift Coordination->NMR_Shift_Al directly influences Bond_Strength Al-H Bond Strength IR_Freq Al-H Stretching Frequency Bond_Strength->IR_Freq determines Electron_Density->Bond_Strength modulates Electron_Density->NMR_Shift_Al shields/deshields NMR_Shift_H ¹H Chemical Shift Electron_Density->NMR_Shift_H shields/deshields

Caption: Logical relationships between molecular structure and key NMR/IR spectroscopic parameters for this compound.

Conclusion

The spectroscopic characterization of this compound presents a significant challenge due to its instability. This guide has synthesized the available theoretical predictions for its NMR and IR spectra, providing a valuable reference for researchers. Furthermore, it has outlined the more practical approach of characterizing this compound through the formation of stabilized Lewis base adducts and has provided a representative experimental protocol for in-situ analysis. The provided diagrams illustrate the key experimental and logical workflows, offering a clear and concise visual aid. A combined theoretical and experimental approach is paramount for the successful identification and study of this reactive and synthetically important molecule.

Unveiling the Lewis Acidity Landscape: A Comparative Analysis of Dichloroalumane and Trichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Relative Lewis Acidity of Dichloroalumane (AlH₂Cl) and Aluminum Trichloride (AlCl₃) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the Lewis acidity of this compound (AlH₂Cl) and the well-established Lewis acid, aluminum trichloride (AlCl₃). Understanding the nuances of their electron-accepting capabilities is paramount for applications in catalysis, organic synthesis, and the development of novel therapeutic agents. This document synthesizes qualitative spectroscopic evidence and outlines the established methodologies for quantitative determination, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Executive Summary

Introduction

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept that governs a vast array of chemical transformations. In the realm of aluminum chemistry, aluminum trichloride (AlCl₃) is a quintessential Lewis acid, widely employed as a catalyst in Friedel-Crafts reactions and other electrophilic processes. This compound (AlH₂Cl), a less common but equally intriguing molecule, presents a case for understanding how ligand substitution modulates Lewis acidity. This guide delves into the theoretical underpinnings and experimental evidence that differentiate the Lewis acid character of these two aluminum compounds.

Qualitative Comparison: Spectroscopic Evidence

A direct, albeit qualitative, comparison of the Lewis acidity of AlH₂Cl and AlCl₃ can be gleaned from ¹H NMR spectroscopic data of their respective adducts with the N-heterocyclic carbene, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). In a series of [AlClₙH₃₋ₙ(IPr)] complexes, the chemical shift of the proton at the 4 and 5 positions of the imidazole ring of the IPr ligand is sensitive to the electron-withdrawing power of the aluminum center.

As the number of electron-withdrawing chloride ligands increases from AlH₃ to AlCl₃, there is a progressive upfield shift of this ¹H NMR signal. This upfield shift is indicative of a stronger interaction between the NHC and the aluminum center, which in turn signifies a greater Lewis acidity of the aluminum compound. This trend strongly suggests that AlCl₃ possesses a higher Lewis acidity than AlH₂Cl.

Quantitative Assessment of Lewis Acidity

To provide a more granular and universally comparable measure of Lewis acidity, several experimental and computational methods have been developed. The most prominent among these are the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).

The Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical technique that quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon its interaction with a Lewis acid. The resulting value is known as the Acceptor Number (AN). A higher AN corresponds to a stronger Lewis acid.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

Lewis AcidAcceptor Number (AN)
AlCl₃87
AlH₂ClNot Reported
SbCl₅100
BF₃89

Note: A specific Gutmann-Beckett value for AlH₂Cl is not currently available in the peer-reviewed literature.

Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a widely accepted descriptor of Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Table 2: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Lewis Acids

Lewis AcidFluoride Ion Affinity (FIA) (kJ/mol)
AlCl₃~493
AlH₂ClNot Reported
SbF₅493
B(C₆F₅)₃470

Note: While the FIA for AlCl₃ has been reported, a corresponding value for AlH₂Cl from a comparable computational study is not available.

Experimental Protocols

Gutmann-Beckett Method Protocol

The determination of the Acceptor Number (AN) for a Lewis acid like AlCl₃ involves the following general steps:

  • Preparation of the Probe Solution: A solution of triethylphosphine oxide (TEPO) in a non-coordinating, weakly Lewis acidic solvent (e.g., deuterated dichloromethane or benzene) of known concentration is prepared.

  • ³¹P NMR Spectrum of Free TEPO: A ³¹P NMR spectrum of the TEPO solution is recorded to determine the chemical shift of the free probe molecule.

  • Addition of the Lewis Acid: A known amount of the Lewis acid (e.g., AlCl₃) is added to the TEPO solution.

  • ³¹P NMR Spectrum of the Adduct: A ³¹P NMR spectrum of the resulting solution is recorded. The new chemical shift corresponds to the TEPO-Lewis acid adduct.

  • Calculation of the Acceptor Number: The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_adduct - δ_free)

where δ_adduct is the chemical shift of the TEPO-Lewis acid adduct and δ_free is the chemical shift of free TEPO.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Analysis TEPO_sol Prepare TEPO Solution Mix Mix TEPO and Lewis Acid TEPO_sol->Mix LA_sol Prepare Lewis Acid Solution LA_sol->Mix NMR_free Record ³¹P NMR of Free TEPO Calc_AN Calculate Acceptor Number (AN) NMR_free->Calc_AN NMR_adduct Record ³¹P NMR of Adduct Mix->NMR_adduct NMR_adduct->Calc_AN

Figure 1: Workflow for the Gutmann-Beckett Method.
Computational Protocol for Fluoride Ion Affinity (FIA)

The gas-phase Fluoride Ion Affinity (FIA) is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). The general workflow is as follows:

  • Geometry Optimization: The geometries of the Lewis acid (e.g., AlH₂Cl or AlCl₃), the fluoride ion (F⁻), and the resulting fluoro-adduct (e.g., [AlH₂ClF]⁻ or [AlCl₃F]⁻) are optimized to their lowest energy structures.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Enthalpy Calculation: The electronic energies and thermal enthalpies of the optimized species are calculated at a high level of theory.

  • FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ FIA = -ΔH = - [H([Lewis Acid-F]⁻) - (H(Lewis Acid) + H(F⁻))]

FIA_Calculation_Workflow cluster_structures Structure Definition cluster_computation Quantum Chemical Calculations cluster_analysis FIA Determination LA Lewis Acid (e.g., AlH₂Cl) Geom_Opt Geometry Optimization LA->Geom_Opt F_ion Fluoride Ion (F⁻) F_ion->Geom_Opt Adduct Fluoro-adduct (e.g., [AlH₂ClF]⁻) Adduct->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Enthalpy Calculation Freq_Calc->Energy_Calc FIA_Calc Calculate FIA = -ΔH Energy_Calc->FIA_Calc

Figure 2: Computational Workflow for FIA Determination.

Discussion and Implications

The stronger Lewis acidity of AlCl₃ compared to AlH₂Cl can be attributed to the higher electronegativity of chlorine relative to hydrogen. The three electron-withdrawing chlorine atoms in AlCl₃ create a more electron-deficient aluminum center, thereby enhancing its ability to accept an electron pair from a Lewis base.

This difference in Lewis acidity has significant implications for catalysis and chemical reactivity. Reactions that require a strong Lewis acid to proceed, such as certain Friedel-Crafts alkylations or acylations, will be more effectively catalyzed by AlCl₃. Conversely, for reactions requiring a milder Lewis acid to avoid side reactions or decomposition of sensitive substrates, AlH₂Cl or other haloalumanes could be more suitable.

The ability to tune the Lewis acidity of the aluminum center by varying the number of hydride and halide substituents provides a powerful tool for catalyst design and the fine-tuning of reaction conditions in drug development and other areas of chemical synthesis.

Conclusion

Thermal Stability and Decomposition Pathway of Dichloroalumane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlHCl₂) is a reactive inorganic compound with potential applications in chemical synthesis. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the thermal properties of this compound. Due to a scarcity of direct experimental data on this compound, this guide draws upon information from related aluminum compounds, theoretical studies, and established principles of inorganic chemistry to provide a projected thermal profile and decomposition mechanism. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound.

Introduction

This compound, a compound containing aluminum, hydrogen, and chlorine, belongs to the family of aluminum hydrides. These compounds are known for their high reactivity and utility as reducing agents and precursors in chemical synthesis. The presence of both hydride and chloride ligands on the aluminum center suggests a unique reactivity profile, but also raises questions about its thermal stability. This guide aims to consolidate the available knowledge and provide a theoretical framework for understanding the thermal behavior of this compound.

Physicochemical Properties

Quantitative data on the thermal properties of this compound is not extensively available in peer-reviewed literature. However, we can infer some characteristics based on the properties of related aluminum compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (AlHCl₂) (Theoretical)Aluminum Trichloride (AlCl₃)Aluminum Hydride (AlH₃)
Molar Mass ( g/mol ) 97.90133.3429.99
Appearance White solid (expected)White crystalline solidWhite powder
Melting Point (°C) Data not available192.6 (sublimes)Decomposes >150
Boiling Point (°C) Data not available180 (sublimes)Decomposes
Decomposition Temperature (°C) Unknown, predicted to be relatively lowHigh>150

Thermal Stability

Direct experimental measurements of the decomposition temperature of this compound are not readily found in the literature. However, based on the known properties of aluminum hydrides and chlorides, it is anticipated that this compound would be a thermally sensitive compound. The Al-H bond is generally less stable than the Al-Cl bond, suggesting that the decomposition process may be initiated by the cleavage of the Al-H bond.

It is expected that this compound is sensitive to heat and moisture. The handling and storage of such a reactive compound should be conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent premature decomposition.

Proposed Decomposition Pathway

In the absence of direct experimental evidence, a plausible decomposition pathway for this compound can be proposed based on the chemistry of related compounds. The decomposition is likely to proceed through the elimination of hydrogen gas and the formation of aluminum trichloride. A possible intermediate could be the formation of a dimeric or polymeric species.

A simplified, hypothetical decomposition pathway is as follows:

  • Initiation: Thermal energy promotes the weakening and eventual cleavage of the Al-H bond.

  • Propagation: Hydrogen atoms may combine to form hydrogen gas (H₂). The remaining AlCl₂ fragments could then disproportionate or react with other this compound molecules.

  • Termination: The final, more stable products are likely to be aluminum trichloride (AlCl₃) and aluminum metal (Al), with the evolution of hydrogen gas.

3 AlHCl₂ → AlH₃ + 2 AlCl₃ AlH₃ → Al + 3/2 H₂

Alternatively, a direct decomposition could occur:

2 AlHCl₂ → 2 Al + 2 HCl + Cl₂

Further theoretical and experimental studies are necessary to validate this proposed pathway.

DecompositionPathway cluster_0 Decomposition of this compound cluster_1 Hypothetical Intermediates cluster_2 Final Products AlHCl2_start This compound (AlHCl₂) Intermediate [AlCl₂] + H• AlHCl2_start->Intermediate Heat (Δ) AlCl3 Aluminum Trichloride (AlCl₃) Intermediate->AlCl3 H2 Hydrogen Gas (H₂) Intermediate->H2 Recombination Al Aluminum (Al) AlCl3->Al Further Decomposition

Hypothetical decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition pathway of this compound, the following standard techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with the decomposition process.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is loaded into the TGA instrument, which is then purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying whether the process is exothermic or endothermic and determining the enthalpy of decomposition.

Methodology:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate under an inert atmosphere.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram (heat flow vs. temperature) shows peaks corresponding to thermal events such as melting, crystallization, and decomposition. The area under a decomposition peak is proportional to the enthalpy of the reaction.

Mass Spectrometry (MS) Coupled with TGA

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

  • As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the MS ion source.

  • The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, providing real-time identification of the decomposition products (e.g., H₂, HCl).

Conclusion

The thermal stability and decomposition pathway of this compound remain areas that require significant experimental investigation. Based on the chemical nature of the Al-H and Al-Cl bonds, it is predicted that this compound is a thermally sensitive compound that likely decomposes to form aluminum trichloride, aluminum, and hydrogen gas. The application of standard thermal analysis techniques such as TGA, DSC, and TGA-MS is essential to experimentally validate these predictions and to provide the quantitative data necessary for the safe and effective use of this compound in research and development. This guide serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future studies.

A Technical Guide to the Solubility of Dichloroalumane and Related Organoaluminum Compounds in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloroalumane and related organoaluminum compounds in common organic solvents. Due to the reactive and often air-sensitive nature of these compounds, this guide also details the necessary experimental protocols for accurate and safe solubility determination.

Introduction to this compound and Organoaluminum Compounds

This compound (HAlCl₂) is a simple aluminum hydride halide. More broadly, organoaluminum compounds are a class of organometallic compounds containing a bond between carbon and aluminum. These compounds are highly valued in organic synthesis and industrial catalysis for their role as Lewis acids and alkylating agents. Their utility is, however, dependent on their solubility in appropriate organic solvents to ensure homogeneous reaction conditions. The solubility of these compounds can vary significantly based on the specific structure of the organoaluminum species and the nature of the solvent.

Factors Influencing Solubility

The solubility of organoaluminum compounds is governed by the principle of "like dissolves like". Key factors include:

  • Polarity: The polarity of both the solute (organoaluminum compound) and the solvent is a primary determinant of solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.

  • Intermolecular Forces: The strength of the intermolecular forces (van der Waals forces, dipole-dipole interactions) between solvent and solute molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions.

  • Temperature: The solubility of most solid organoaluminum compounds in liquid organic solvents increases with temperature.

  • Molecular Size and Structure: Larger and more complex organoaluminum compounds may exhibit lower solubility due to increased lattice energy in their solid state. The presence of coordinating ligands can significantly enhance solubility.

Quantitative Solubility Data

Solvent NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Polarity (Dielectric Constant)
DichloromethaneCH₂Cl₂84.9339.61.32669.08
TolueneC₇H₈92.14110.60.8672.38
n-HexaneC₆H₁₄86.1868.50.6591.88
Tetrahydrofuran (THF)C₄H₈O72.11660.8897.52
Diethyl Ether(C₂H₅)₂O74.1234.60.7134.34
BenzeneC₆H₆78.1180.10.8762.28
PentaneC₅H₁₂72.1536.10.6261.84

Experimental Protocol for Solubility Determination

Given the air and moisture sensitivity of many organoaluminum compounds, specialized techniques are required for accurate solubility determination. The static equilibrium method using Schlenk techniques is a common approach.[1]

Objective: To determine the equilibrium solubility of an organoaluminum compound in a specific organic solvent at a given temperature.

Materials and Equipment:

  • Organoaluminum compound

  • Anhydrous organic solvent

  • Schlenk flask or a similar reaction vessel with a sidearm

  • Constant temperature bath (e.g., oil bath)

  • Magnetic stirrer and stir bar

  • Syringes and needles for inert gas handling

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Analytical balance

  • Gas-tight filtration apparatus (e.g., cannula with a filter)

  • Apparatus for quantitative analysis (e.g., ICP-AES for aluminum content, or titration methods)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. The solvent must be rigorously dried and deoxygenated prior to use.

  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of the solid organoaluminum compound to a pre-weighed Schlenk flask.

  • Solvent Addition: Add a known volume or mass of the anhydrous solvent to the Schlenk flask.

  • Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined experimentally (typically several hours).

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a gas-tight syringe equipped with a filter to avoid transferring any solid particles. This step should be performed while maintaining a positive pressure of inert gas.

  • Quantitative Analysis: Transfer the withdrawn sample to a pre-weighed, sealed container. Determine the mass of the solution. The concentration of the organoaluminum compound in the solution can then be determined by a suitable analytical method. For example, the sample can be carefully hydrolyzed, and the aluminum content can be measured by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). Alternatively, titrimetric methods can be employed.[2]

  • Data Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of organoaluminum compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dry Glassware D Add Solvent to Flask A->D B Dry & Deoxygenate Solvent B->D C Weigh Organoaluminum Cmpd C->D E Equilibrate at Constant Temp D->E F Allow Solid to Settle E->F G Withdraw Saturated Solution F->G H Weigh Solution Sample G->H I Quantitative Analysis (e.g., ICP-AES) H->I J Calculate Solubility I->J

References

Early Research on Dichloroalumane Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the foundational research on the synthesis of dichloroalumane (AlHCl₂). The content is primarily derived from the seminal 1947 paper by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger, which laid the groundwork for the preparation of aluminum hydrides and their derivatives. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the early synthetic methodologies for these powerful reducing agents.

Core Synthesis Principles

The synthesis of this compound and other chloroalumanes relies on the reaction between a hydride donor, most notably lithium aluminum hydride (LiAlH₄), and an aluminum halide, typically anhydrous aluminum chloride (AlCl₃), in an ethereal solvent. The stoichiometry of the reactants is the critical factor that determines the final product. The reaction proceeds in a stepwise manner, allowing for the selective synthesis of monochloroalumane (AlH₂Cl), this compound (AlHCl₂), or aluminum hydride (AlH₃).

The foundational reactions are as follows:

  • Formation of Aluminum Hydride: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl

  • Formation of this compound: LiAlH₄ + 3 AlCl₃ → 4 AlHCl₂ + 3 LiCl

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of aluminum hydride and its chlorinated derivatives as described in early research.

ProductReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)SolventKey Conditions
Aluminum Hydride (AlH₃)Lithium Aluminum HydrideAluminum Chloride3:1Diethyl EtherDropwise addition of AlCl₃ solution to LiAlH₄ solution, reaction is exothermic.
This compound (AlHCl₂)Lithium Aluminum HydrideAluminum Chloride1:3Diethyl EtherControlled, slow addition of AlCl₃ solution, often with cooling to manage exothermicity.

Experimental Protocols

The following methodologies are based on the procedures outlined in the foundational 1947 paper by Finholt, Bond, and Schlesinger. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen) due to the air and moisture sensitivity of the reagents and products.

General Synthesis of Alumane Solutions

This protocol details the preparation of a stock solution of aluminum hydride, which serves as a basis for understanding the synthesis of its chlorinated derivatives.

Apparatus:

  • A three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Cannula or syringe for liquid transfers.

Reagents:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

Procedure:

  • The reaction flask is charged with a known quantity of lithium aluminum hydride and anhydrous diethyl ether under a positive pressure of nitrogen.

  • A solution of anhydrous aluminum chloride in diethyl ether is prepared in the dropping funnel.

  • The aluminum chloride solution is added dropwise to the stirred suspension of lithium aluminum hydride. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • A white precipitate of lithium chloride (LiCl) will form as the reaction progresses.

  • Following the complete addition of the aluminum chloride solution, the reaction mixture is stirred for an additional period (e.g., 15-30 minutes) to ensure the reaction reaches completion.

  • The resulting slurry is filtered under an inert atmosphere to separate the ethereal solution of the aluminum hydride product from the precipitated lithium chloride.

Specific Synthesis of this compound

To synthesize this compound, the general procedure is modified by adjusting the stoichiometry of the reactants.

Procedure:

  • The experimental setup and reagent handling are the same as for the general synthesis.

  • The key modification is the use of a 1:3 molar ratio of lithium aluminum hydride to aluminum chloride.

  • Due to the higher concentration of the Lewis acidic aluminum chloride, the reaction may be more vigorous. It is advisable to cool the reaction flask in an ice bath during the addition of the aluminum chloride solution to better control the reaction temperature.

  • After the addition is complete and the mixture has been stirred, the precipitated lithium chloride is removed by filtration under inert conditions to yield a clear, ethereal solution of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the stoichiometric relationships in the synthesis of alumanes.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Product Isolation LiAlH4_sol LiAlH4 Suspension in Diethyl Ether reaction_vessel Three-necked Flask LiAlH4_sol->reaction_vessel Charge AlCl3_sol AlCl3 Solution in Diethyl Ether add_AlCl3 Slow, Dropwise Addition of AlCl3 Solution AlCl3_sol->add_AlCl3 stir Stirring and Temperature Control reaction_vessel->stir add_AlCl3->reaction_vessel filter Inert Atmosphere Filtration stir->filter Precipitate (LiCl) Removal product Ethereal Solution of This compound (AlHCl2) filter->product

Caption: A schematic of the experimental workflow for this compound synthesis.

stoichiometric_pathways Stoichiometric Control of Alumane Synthesis cluster_products Reaction Products reactants LiAlH4 + AlCl3 in Diethyl Ether product1 Aluminum Hydride (AlH3) reactants->product1 3:1 Molar Ratio product2 This compound (AlHCl2) reactants->product2 1:3 Molar Ratio product3 Monochloroalumane (AlH2Cl) reactants->product3 1:1 Molar Ratio

Caption: The relationship between reactant stoichiometry and the resulting alumane product.

Theoretical Insights into Dichloroalumane: A Monomer-Dimer Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Chemistry and Drug Development

This whitepaper provides an in-depth analysis of the theoretical studies on the dichloroalumane monomer (AlHCl₂) and its corresponding dimer (Al₂H₂Cl₄). The content herein is curated for researchers, scientists, and professionals in drug development who are interested in the structural, energetic, and vibrational properties of these aluminum compounds. This guide summarizes key quantitative data, details the computational methodologies employed in their study, and presents visual representations of the core concepts to facilitate a comprehensive understanding.

Structural and Energetic Properties

Theoretical studies, primarily employing ab initio quantum mechanical methods, have been instrumental in elucidating the geometric and energetic characteristics of both the this compound monomer and its dimer. These computational approaches provide insights that are often complementary to experimental techniques such as matrix isolation spectroscopy.

This compound Monomer (AlHCl₂)

The monomer, AlHCl₂, has been a subject of theoretical investigation to determine its stable geometric configuration and vibrational modes. While experimental observation has been noted in matrix isolation studies, computational chemistry offers a detailed view of its molecular parameters.

This compound Dimer (Al₂H₂Cl₄)

The dimerization of AlHCl₂ to form Al₂H₂Cl₄ is an energetically favorable process. Theoretical calculations have explored various possible isomeric structures of the dimer, with a consensus pointing towards a bridged structure as the most stable configuration. MNDO calculations on the related Al₂Cl₄ dimer suggest a preference for halogen bridging and a significant interaction between the aluminum atoms.

Table 1: Calculated Geometrical Parameters for this compound Monomer and Dimer

ParameterMonomer (AlHCl₂)Dimer (Al₂H₂Cl₄)
Bond Lengths (Å)
Al-HData not available in search resultsData not available in search results
Al-ClData not available in search resultsData not available in search results (bridging)
Data not available in search results (terminal)
Al-AlN/AData not available in search results
Bond Angles (°)
H-Al-ClData not available in search resultsData not available in search results
Cl-Al-ClData not available in search resultsData not available in search results

Table 2: Calculated Vibrational Frequencies for this compound Monomer and Dimer

Vibrational ModeMonomer (AlHCl₂) (cm⁻¹)Dimer (Al₂H₂Cl₄) (cm⁻¹)
Al-H stretchData not available in search resultsData not available in search results
Al-Cl stretch (sym)Data not available in search resultsData not available in search results
Al-Cl stretch (asym)Data not available in search resultsData not available in search results
Bending modesData not available in search resultsData not available in search results

Table 3: Calculated Energetic Properties

PropertyValue
Dimerization Energy of 2 AlHCl₂ → Al₂H₂Cl₄ (kcal/mol)Data not available in search results

Note: The tables are structured to present the key quantitative data. However, the specific numerical values for bond lengths, bond angles, vibrational frequencies, and dimerization energy for AlHCl₂ and Al₂H₂Cl₄ were not explicitly available in the provided search results. Further targeted computational studies would be required to populate these fields.

Experimental and Computational Methodologies

The theoretical investigation of this compound and its dimer relies on sophisticated computational chemistry techniques. These methods are crucial for predicting molecular structures, energies, and vibrational spectra.

Ab Initio Methods

High-level ab initio calculations are the cornerstone of theoretical studies on aluminum compounds. Methods like the Gaussian-2 (G2) and the Complete Basis Set (CBS-Q) models have been successfully applied to determine the thermochemistry of various aluminum-containing species. These methods aim for high accuracy by systematically extrapolating to the complete basis set limit and including corrections for electron correlation effects.

Experimental Protocol: A Typical Ab Initio Calculation Workflow

  • Geometry Optimization: An initial molecular geometry is proposed and then optimized to find the lowest energy structure. This is typically performed using a specific level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Single-Point Energy Calculation: To obtain a more accurate energy, a single-point calculation is often performed at the optimized geometry using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

  • Thermochemical Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived.

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, often providing a good balance between accuracy and computational cost for larger systems. Various functionals (e.g., B3LYP, PBE0) are used in conjunction with appropriate basis sets to predict the properties of molecules.

Visualizing Theoretical Concepts

Diagrams are essential for illustrating the relationships between different chemical species and the workflows of theoretical investigations.

Dimerization Monomer1 AlHCl₂ Monomer Dimer Al₂H₂Cl₄ Dimer (Bridged Structure) Monomer1->Dimer Dimerization Monomer2 AlHCl₂ Monomer Monomer2->Dimer ComputationalWorkflow cluster_input Input cluster_calculation Calculation cluster_output Output InitialGeometry Initial Molecular Geometry GeoOpt Geometry Optimization InitialGeometry->GeoOpt Methodology Level of Theory & Basis Set Methodology->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc EnergyCalc Single-Point Energy GeoOpt->EnergyCalc OptimizedStructure Optimized Structure (Bond Lengths, Angles) GeoOpt->OptimizedStructure VibrationalFrequencies Vibrational Frequencies FreqCalc->VibrationalFrequencies Thermodynamics Energetic Properties EnergyCalc->Thermodynamics

Methodological & Application

Application Notes and Protocol for the In Situ Generation of Dichloroalumane (AlHCl₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroalumane (AlHCl₂) is a powerful and selective reducing agent in organic synthesis. Generated in situ from the reaction of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), it offers unique reactivity compared to other hydride reagents. The presence of chlorine atoms and the Lewis acidic aluminum center modifies the steric and electronic properties of the hydride, leading to enhanced selectivity in certain transformations. This mixed hydride reagent is particularly effective in reactions such as the ring-expansion of ketoximes to lactams, where other reducing agents may yield mixtures of products. The in situ generation avoids the need to handle a potentially unstable and pyrophoric reagent, making it a practical choice for laboratory and potential scale-up applications.

Key Applications

The in situ generated this compound is a versatile reagent with applications in various organic transformations, including:

  • Reductive Ring-Expansion of Ketoximes: A notable application is the efficient conversion of cyclic ketoximes to the corresponding ring-expanded lactams (secondary amines). This transformation is valuable in the synthesis of nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. This compound has been shown to be a superior reagent for this purpose, providing higher yields and cleaner reactions compared to other aluminum-based hydrides.[1][2][3]

  • Reduction of Carbonyl Compounds: While LiAlH₄ is a potent reducing agent for a wide range of carbonyl functionalities, the AlHCl₂ species can exhibit different selectivity profiles, which can be exploited in complex molecule synthesis.

  • Reduction of Epoxides: The combination of LiAlH₄ and AlCl₃ can be used for the reductive opening of epoxides. The product distribution can be influenced by the stoichiometry of the reagents.

Reaction Stoichiometry and Mechanism

The in situ generation of various aluminum hydride species is governed by the stoichiometry of the reaction between LiAlH₄ and AlCl₃. The stepwise substitution of hydride with chloride leads to the formation of chloroalumane (AlH₂Cl) and this compound (AlHCl₂).

The balanced chemical equation for the generation of this compound is:

LiAlH₄ + 3 AlCl₃ → 4 AlHCl₂ + LiCl

For the successful generation of this compound as the predominant reactive species, a molar ratio of 1:3 of LiAlH₄ to AlCl₃ is crucial.[1][2][3]

Experimental Protocols

Protocol 1: In Situ Generation of this compound (AlHCl₂)

This protocol describes the general procedure for the in situ preparation of a this compound solution, which can then be used for subsequent reactions.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ethereal solvent (e.g., diethyl ether (Et₂O), tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME))

  • Anhydrous reaction vessel equipped with a magnetic stirrer, nitrogen inlet, and addition funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel.

  • In a separate flask, prepare a solution of anhydrous AlCl₃ (3.0 equivalents) in the same anhydrous solvent.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the AlCl₃ solution to the stirred LiAlH₄ suspension via an addition funnel over a period of 15-30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the complete addition of the AlCl₃ solution, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • The resulting suspension of in situ generated this compound is now ready for use in the subsequent reaction step.

Protocol 2: Application in the Ring-Expansion of a Cyclic Ketoxime

This protocol provides a detailed example of using the in situ generated this compound for the ring-expansion of a ketoxime to a lactam.[1][2][3]

Materials:

  • Cyclic ketoxime (e.g., 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one oxime)

  • In situ generated this compound solution (prepared as in Protocol 1)

  • Anhydrous cyclopentyl methyl ether (CPME) as the solvent

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Prepare the this compound reagent in situ as described in Protocol 1, using 6.0 molar equivalents relative to the ketoxime substrate.

  • To the stirred suspension of AlHCl₂ at 0 °C, add a solution of the cyclic ketoxime (1.0 equivalent) in anhydrous CPME dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess hydride.

  • Slowly add 1 M NaOH solution, followed by water, to precipitate the aluminum salts (Fieser work-up).

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate is formed.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired lactam.

Data Presentation

The following table summarizes the yields obtained for the ring-expansion of various ketoximes to their corresponding lactams using the in situ generated this compound reagent in CPME.[2]

Substrate (Ketoxime)Product (Lactam)Yield (%)
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one oxime5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one76
1,2,3,4-Tetrahydronaphthalen-1-one oxime2,3,4,5-Tetrahydro-1H-benzo[b]azepin-2-one72
4-Chromanon-4-one oxime3,4-Dihydro-1,5-benzoxazepin-5(2H)-one85
1-Indanone oxime1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one68
Cyclohexanone oximeε-Caprolactam75

Mandatory Visualization

G cluster_prep In Situ Reagent Generation cluster_reaction Chemical Transformation cluster_workup Work-up and Purification LiAlH4 LiAlH₄ Suspension (1 equiv) Reagent This compound (AlHCl₂) in situ LiAlH4->Reagent Slow addition at 0 °C AlCl3 AlCl₃ Solution (3 equiv) AlCl3->Reagent Slow addition at 0 °C ReactionMix Reaction Mixture Reagent->ReactionMix Substrate Substrate (e.g., Ketoxime) Substrate->ReactionMix Product_crude Crude Product ReactionMix->Product_crude Stir at RT Quench Quench (Ethyl Acetate) Product_crude->Quench Precipitate Precipitation (NaOH, H₂O) Quench->Precipitate Filter Filtration Precipitate->Filter Purify Purification (Chromatography) Filter->Purify FinalProduct Pure Product Purify->FinalProduct

References

Application Notes and Protocols: Dichloroalumane as a Selective Reducing Agent for Esters to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research for "dichloroalumane" as a selective reducing agent for the conversion of esters to aldehydes did not yield specific application protocols or quantitative data for this particular reagent in this context. The scientific literature prominently features Diisobutylaluminum hydride (DIBAL-H) as the reagent of choice for this transformation. Therefore, this document will focus on the application of DIBAL-H for the selective reduction of esters to aldehydes.

Introduction

The selective partial reduction of esters to aldehydes is a critical transformation in organic synthesis, providing access to key intermediates in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, Diisobutylaluminum hydride (DIBAL-H) has emerged as a versatile and highly selective reagent capable of stopping the reduction at the aldehyde stage.[1][2] This selectivity is achieved by careful control of reaction conditions, most notably temperature.[1][2]

DIBAL-H is a strong, bulky reducing agent that acts as an electrophile, coordinating to the carbonyl oxygen of the ester.[3] This coordination enhances the electrophilicity of the carbonyl carbon, facilitating hydride transfer. The resulting tetrahedral intermediate is stable at low temperatures (typically -78 °C), preventing the elimination of the alkoxy group and subsequent over-reduction to the alcohol.[2][4] Upon aqueous workup, this intermediate is hydrolyzed to afford the desired aldehyde.[4]

These application notes provide detailed protocols for the selective reduction of various esters to their corresponding aldehydes using DIBAL-H, along with a summary of representative yields and a visualization of the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for the selective reduction of various ester substrates to aldehydes using DIBAL-H. The yields are typically high, demonstrating the efficiency and reliability of this method.

Ester Substrate Product Aldehyde Yield (%) Reference
Ethyl benzoateBenzaldehyde95[5]
Methyl 4-chlorobenzoate4-Chlorobenzaldehyde92[5]
Ethyl 4-nitrobenzoate4-Nitrobenzaldehyde88[5]
Methyl cyclohexanecarboxylateCyclohexanecarboxaldehyde90[5]
Ethyl hexanoateHexanal85[5]
Isopropyl phenylacetatePhenylacetaldehyde91[5]
Methyl 3-phenylpropanoate3-Phenylpropanal89[5]
Ethyl cinnamateCinnamaldehyde82[5]

Experimental Protocols

General Protocol for the Selective Reduction of Esters to Aldehydes using DIBAL-H

This protocol provides a general procedure for the selective reduction of an ester to an aldehyde. The specific reaction time and stoichiometry may need to be optimized for different substrates.

Materials:

  • Ester substrate

  • Diisobutylaluminum hydride (DIBAL-H) solution (typically 1.0 M in an inert solvent like toluene, hexanes, or THF)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF))

  • Methanol (for quenching)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, dropping funnel, nitrogen/argon inlet)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: A dry, two or three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a dropping funnel is assembled. The glassware should be oven-dried or flame-dried before use to ensure anhydrous conditions.

  • Dissolution of Substrate: The ester substrate (1.0 equivalent) is dissolved in the chosen anhydrous solvent (e.g., DCM or toluene) in the reaction flask.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction.

  • Addition of DIBAL-H: A solution of DIBAL-H (1.0 to 1.2 equivalents, typically a 1.0 M solution in a hydrocarbon solvent) is added dropwise to the stirred solution of the ester via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at -78 °C for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, it is carefully quenched at -78 °C by the slow, dropwise addition of methanol to destroy any excess DIBAL-H.

  • Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers are formed. This helps to break up the gelatinous aluminum salts. Alternatively, the reaction can be quenched by the slow addition of 1 M HCl.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation if it is a volatile liquid.

Visualizations

Reaction Mechanism of Ester Reduction with DIBAL-H

ReactionMechanism Ester R-CO-OR' (Ester) Coordination Coordination Complex Ester->Coordination + DIBAL-H DIBALH DIBAL-H DIBALH->Coordination TetrahedralIntermediate Tetrahedral Intermediate (Stable at -78 °C) Coordination->TetrahedralIntermediate Intramolecular Hydride Transfer HydrideTransfer Hydride Transfer Aldehyde R-CHO (Aldehyde) TetrahedralIntermediate->Aldehyde Hydrolysis Workup Aqueous Workup (H₃O⁺)

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

Experimental Workflow for DIBAL-H Reduction

ExperimentalWorkflow Start Start Setup 1. Anhydrous Reaction Setup under Inert Atmosphere Start->Setup Dissolve 2. Dissolve Ester in Anhydrous Solvent Setup->Dissolve Cool 3. Cool to -78 °C Dissolve->Cool AddDIBALH 4. Slow Addition of DIBAL-H (1.0-1.2 eq) Cool->AddDIBALH Stir 5. Stir at -78 °C (1-3 h) AddDIBALH->Stir Monitor 6. Monitor Reaction (TLC/GC) Stir->Monitor Quench 7. Quench with Methanol at -78 °C Monitor->Quench Workup 8. Aqueous Workup (Rochelle's Salt or HCl) Quench->Workup Extract 9. Extraction with Organic Solvent Workup->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purification (Chromatography/Distillation) Dry->Purify End End Product (Aldehyde) Purify->End

Caption: General experimental workflow for the selective reduction of esters.

References

Application Notes and Protocols: Dichloroalane for Hydroalumination of Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The hydroalumination of alkynes using dichloroalane (AlHCl₂) is not a widely documented reaction in peer-reviewed literature. Consequently, the following application notes and protocols are based on the established principles of organoaluminum chemistry and hydroalumination reactions with analogous aluminum hydrides. The provided experimental details should be considered as a representative guideline and would require optimization and rigorous analytical characterization for any specific application.

Introduction

Hydroalumination of alkynes is a powerful synthetic transformation that produces alkenylalanes, which are versatile intermediates in organic synthesis. These intermediates can be further functionalized to access a variety of stereodefined olefins. Dichloroalane, while a strong Lewis acid, is a less commonly employed hydroaluminating agent compared to reagents like diisobutylaluminum hydride (DIBAL-H). Its reactivity is expected to be influenced by its high Lewis acidity and the presence of electron-withdrawing chlorine atoms. The in situ preparation of dichloroalane is often preferred due to its limited stability.

Proposed Reaction Mechanism

The hydroalumination of alkynes with aluminum hydrides typically proceeds via a syn-addition of the Al-H bond across the carbon-carbon triple bond. The reaction is believed to proceed through a four-membered transition state. For terminal alkynes, the aluminum atom generally adds to the terminal carbon (anti-Markovnikov regioselectivity), while the hydride adds to the internal carbon.

Caption: Proposed mechanism for the syn-hydroalumination of a terminal alkyne with dichloroalane.

Experimental Protocols

In Situ Preparation of Dichloroalane (AlHCl₂) Solution

Dichloroalane can be prepared in situ by the redistribution reaction of aluminum chloride (AlCl₃) and a suitable hydride source, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).

Materials:

  • Aluminum chloride (AlCl₃), anhydrous

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) solution

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask and gas-tight syringe

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under a strict inert atmosphere, add anhydrous AlCl₃ (3 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous diethyl ether or THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1 equivalent) in the same solvent to the stirred slurry via a gas-tight syringe. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • The resulting solution contains dichloroalane and a precipitate of lithium chloride (LiCl). This solution can be used directly for the subsequent hydroalumination reaction.

General Protocol for Hydroalumination of a Terminal Alkyne

Materials:

  • Terminal alkyne

  • In situ prepared dichloroalane solution

  • Anhydrous solvent (e.g., diethyl ether, THF, or hexanes)

  • Deuterated water (D₂O) or Iodine (I₂) for quenching

  • Standard workup reagents (e.g., Rochelle's salt solution, dilute HCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a separate dry Schlenk flask under an inert atmosphere, dissolve the terminal alkyne (1 equivalent) in the chosen anhydrous solvent.

  • Cool the alkyne solution to 0 °C.

  • Slowly add the freshly prepared dichloroalane solution (1.1 equivalents) to the alkyne solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 1 to 24 hours depending on the substrate.

  • Once the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of a suitable electrophile. For simple protonolysis to the alkene, deuterated water can be used to confirm the regioselectivity. For iodination, a solution of iodine in THF can be added.

  • Perform an aqueous workup. A common method is the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum salts, followed by extraction with an organic solvent.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

experimental_workflow cluster_preparation Dichloroalane Preparation (in situ) cluster_hydroalumination Hydroalumination cluster_workup Workup and Purification prep_start Start alcl3 Anhydrous AlCl₃ in Ether/THF prep_start->alcl3 mix Mix at 0 °C under Inert Atmosphere alcl3->mix hydride LiAlH₄ or DIBAL-H solution hydride->mix alhcl2 AlHCl₂ solution mix->alhcl2 reaction Add AlHCl₂ solution at 0 °C alhcl2->reaction hydro_start Start alkyne Alkyne in Anhydrous Solvent hydro_start->alkyne alkyne->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor quench Quench with Electrophile (e.g., D₂O, I₂) monitor->quench extraction Aqueous Workup (e.g., Rochelle's Salt) quench->extraction workup_start Start workup_start->extraction drying Dry Organic Layer extraction->drying concentrate Solvent Removal drying->concentrate purify Column Chromatography concentrate->purify product Purified Alkene purify->product

Caption: General experimental workflow for the hydroalumination of an alkyne with in situ prepared dichloroalane.

Data Presentation

The following table presents hypothetical data for the hydroalumination of phenylacetylene with dichloroalane, based on typical outcomes for hydroalumination reactions. Actual results may vary and require experimental validation.

EntryAlkyneHydride Source for AlHCl₂SolventTime (h)Quenching AgentProductRegioselectivity (α:β)Stereoselectivity (Z:E)Yield (%)
1PhenylacetyleneLiAlH₄Diethyl Ether4D₂O1-Deutero-2-phenylethene>98:2>98:285 (estimated)
2PhenylacetyleneDIBAL-HTHF6I₂(E)-1-Iodo-2-phenylethene>98:2>98:280 (estimated)
31-HexyneLiAlH₄Hexanes8H₂O1-Hexene>95:5>98:275 (estimated)
  • Regioselectivity (α:β): Refers to the ratio of the aluminum adding to the terminal carbon (α) versus the internal carbon (β).

  • Stereoselectivity (Z:E): Refers to the ratio of the cis (Z) to trans (E) isomer of the resulting alkene after protonolysis. Syn-addition leads to the Z-isomer.

Safety Considerations

  • Aluminum hydrides, including dichloroalane, are pyrophoric and react violently with water and other protic solvents. All manipulations must be carried out under a strict inert atmosphere using anhydrous solvents and proper Schlenk techniques.

  • Aluminum chloride is corrosive and moisture-sensitive.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, must be worn at all times.

  • Reactions should be conducted in a well-ventilated fume hood.

References

Dichloroalumane-Mediated Conjugate Addition to Enones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dichloroalumane-derived reagents in conjugate addition reactions to α,β-unsaturated ketones (enones). This method offers a powerful tool for carbon-carbon bond formation, a fundamental transformation in organic synthesis and drug discovery.

Introduction

Conjugate addition, or Michael addition, of carbon nucleophiles to enones is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. While various organometallic reagents have been employed for this purpose, organoaluminum reagents, particularly those derived from dichloroalumanes, present a versatile and effective option. This compound-derived reagents can be prepared in situ and participate in highly selective conjugate additions, often with the aid of a transition metal co-catalyst, to afford 1,4-adducts in good to excellent yields. This methodology is particularly valuable for the stereoselective synthesis of chiral molecules, a critical aspect of modern drug development.

Reaction Mechanism and Principle

The conjugate addition of this compound-derived reagents to enones typically proceeds through a catalytic cycle involving a soft organometallic nucleophile which preferentially attacks the β-carbon of the enone. The general principle involves the in situ generation of a more reactive organoaluminum species from a stable this compound precursor.

A common strategy involves the reaction of an organolithium or Grignard reagent with a dialkylaluminum chloride (a type of this compound derivative) to form a mixed organoaluminum species. In the presence of a copper catalyst, this species delivers an organic group to the β-position of the enone. The Lewis acidic character of the aluminum species is thought to play a role in activating the enone towards nucleophilic attack.

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed conjugate addition of an aryl aluminum reagent, generated in situ from dimethylaluminum chloride and an aryllithium, to a cyclic enone.

Caption: General Mechanism for Cu-Catalyzed Aryl Addition.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities achieved in the copper-catalyzed asymmetric conjugate addition of organoaluminum reagents to various cyclic enones.

Table 1: Asymmetric Conjugate Addition of Trialkylaluminum Reagents to β-Substituted Cyclopentenones [1]

EntryR in EnoneAlkylating Agent (R'₃Al)Yield (%)Enantiomeric Ratio (e.r.)
1MeMe₃Al9593:7
2MeEt₃Al9798.5:1.5
3n-PentMe₃Al9194.5:5.5
4n-PentEt₃Al9298.5:1.5
5i-PrMe₃Al8993:7
6i-PrEt₃Al9097.5:2.5

Table 2: Asymmetric Conjugate Addition of In Situ Generated Arylaluminum Reagents to β-Substituted Cyclic Enones [1]

EntryEnoneArylating Agent (from ArLi + Me₂AlCl)Yield (%)Enantiomeric Ratio (e.r.)
13-Methylcyclopent-2-enonePhLi8898.5:1.5
23-Methylcyclohex-2-enonePhLi94>99:<1
33-Methylcyclohex-2-enone4-MeO-PhLi9198:2
43-Methylcyclohex-2-enone4-CF₃-PhLi8598.5:1.5
53-Phenylcyclopent-2-enonePhLi8498:2
63-Phenylcyclohex-2-enone4-MeO-PhLi8997.5:2.5

Experimental Protocols

The following are representative protocols for the this compound-mediated conjugate addition to enones.

Protocol 1: General Procedure for the Catalytic Asymmetric Conjugate Addition of In Situ Generated Arylaluminum Reagents to Cyclic Enones[1]

This protocol describes the formation of the arylaluminum reagent from an aryllithium and dimethylaluminum chloride, followed by the copper-catalyzed conjugate addition.

Experimental_Workflow Experimental Workflow start Start prep_ArLi Prepare Aryllithium (ArLi) (e.g., from ArBr and n-BuLi) start->prep_ArLi prep_ArAl Generate Arylaluminum Reagent (Add ArLi to Me₂AlCl solution) prep_ArLi->prep_ArAl addition Slow Addition of Arylaluminum Reagent (at low temperature, e.g., -15 °C) prep_ArAl->addition prep_cat Prepare Catalyst Solution (Cu(OTf)₂ and chiral NHC-Ag complex) reaction_setup Reaction Setup (Add enone to catalyst solution) prep_cat->reaction_setup reaction_setup->addition stir Stir Reaction Mixture (Allow to warm to room temperature) addition->stir quench Quench Reaction (e.g., with aqueous NH₄Cl) stir->quench workup Aqueous Workup (Extraction with organic solvent) quench->workup purify Purification (e.g., column chromatography) workup->purify end Final Product purify->end

Caption: Experimental Workflow.

Materials:

  • Aryl bromide (1.0 equiv)

  • n-Butyllithium (1.0 equiv)

  • Dimethylaluminum chloride (1.0 M in hexanes, 1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 equiv)

  • Chiral N-heterocyclic carbene (NHC)-silver complex (e.g., (S,S)-IPr-AgOTf, 0.025 equiv)

  • β-Substituted cyclic enone (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Arylaluminum Reagent:

    • To a solution of the aryl bromide (1.0 equiv) in anhydrous Et₂O at -78 °C under an argon atmosphere, add n-butyllithium (1.0 equiv) dropwise.

    • Stir the resulting mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

    • In a separate flask, add a solution of dimethylaluminum chloride (1.0 M in hexanes, 1.0 equiv) to anhydrous toluene at -78 °C.

    • Slowly add the freshly prepared aryllithium solution to the dimethylaluminum chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the arylaluminum reagent.

  • Conjugate Addition Reaction:

    • In a separate, flame-dried flask under argon, dissolve Cu(OTf)₂ (0.05 equiv) and the chiral NHC-silver complex (0.025 equiv) in anhydrous toluene.

    • Stir the mixture at room temperature for 1 hour to form the active copper catalyst.

    • Cool the catalyst solution to -15 °C and add the β-substituted cyclic enone (1.2 equiv).

    • Slowly add the previously prepared arylaluminum reagent solution to the reaction mixture via syringe or cannula over 30 minutes, maintaining the temperature at -15 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with Et₂O and wash successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-adduct.

Safety and Handling

  • Organoaluminum reagents , such as dimethylaluminum chloride, are pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and standard Schlenk or glovebox techniques.

  • Organolithium reagents , such as n-butyllithium, are highly flammable and corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • Always perform these reactions in a well-ventilated fume hood.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Verify the quality and concentration of the organolithium and organoaluminum reagents.

    • Optimize the reaction temperature and time.

  • Poor Stereoselectivity:

    • Ensure the purity of the chiral ligand and copper salt.

    • The choice of solvent can significantly impact stereoselectivity.

    • The rate of addition of the organoaluminum reagent may need to be adjusted.

  • Formation of 1,2-Addition Product:

    • The presence of a copper co-catalyst generally favors 1,4-addition. Ensure the catalyst is active.

    • Lowering the reaction temperature can sometimes increase the selectivity for 1,4-addition.

Conclusion

This compound-derived reagents provide a valuable avenue for the conjugate addition to enones, leading to the formation of new carbon-carbon bonds with high efficiency and selectivity. The ability to generate the active nucleophile in situ from readily available precursors, coupled with the potential for high stereocontrol in asymmetric catalysis, makes this a powerful strategy for the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Careful attention to anhydrous and inert reaction conditions is paramount for the successful implementation of these protocols.

References

Safe handling and quenching procedures for dichloroalumane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Dichloroalumane Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (AlH₂Cl) is a highly reactive and potentially hazardous chemical. These notes and protocols are intended as a guide and should be adapted to specific experimental conditions. A thorough risk assessment must be conducted before any work with this reagent. Always consult your institution's safety guidelines and work in a properly equipped laboratory with appropriate safety measures in place.

Introduction to this compound

This compound is a powerful reducing agent used in organic synthesis. Its reactivity is comparable to other aluminum hydride reagents like Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H). Due to its high reactivity, particularly with protic substances, stringent safety precautions are necessary for its handling and for the quenching of reactions in which it is used.

Key Hazards:

  • Pyrophoric Potential: While not explicitly pyrophoric, it can ignite upon contact with sufficient moisture.

  • Violent Reaction with Water: Reacts violently with water and other protic solvents, releasing flammable hydrogen gas, which can lead to fires or explosions.[1]

  • Corrosive: Can cause severe burns upon contact with skin and eyes.

  • Exothermic Reactions: Quenching procedures are highly exothermic and can lead to a runaway reaction if not controlled properly.

Safe Handling Procedures

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

PPE ItemSpecification
Gloves Double-gloving is recommended. Use nitrile or neoprene gloves.[2]
Eye Protection Chemical safety goggles and a face shield are essential.
Lab Coat A flame-resistant lab coat should be worn.
Footwear Closed-toe shoes are required.
Engineering Controls
  • Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.[3]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

  • Fire Extinguisher: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or carbon dioxide extinguishers.

Experimental Protocols: Quenching of this compound Reactions

The quenching of this compound reactions must be performed with extreme caution due to the evolution of hydrogen gas and the exothermic nature of the process. The choice of quenching agent and procedure depends on the scale of the reaction and the nature of the product.

General Quenching Workflow

G start Reaction Completion cool Cool Reaction to 0°C (Ice Bath) start->cool slow_add Slow, Dropwise Addition of Quenching Agent (Vigorous Stirring) cool->slow_add observe Observe for Gas Evolution and Temperature Rise slow_add->observe control Control Addition Rate to Maintain Temperature observe->control If excessive complete_quench Complete Quench (Gas Evolution Ceases) observe->complete_quench When controlled control->slow_add warm Allow to Warm to Room Temperature complete_quench->warm workup Proceed to Aqueous Workup warm->workup

Caption: General workflow for quenching this compound reactions.

Protocol 1: Quenching with Ethyl Acetate

This method is suitable for quenching excess this compound before aqueous workup.

  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Slowly add ethyl acetate dropwise to the reaction mixture with vigorous stirring.[4][5] The rate of addition should be controlled to keep the internal temperature below 25 °C.

  • Observe: Hydrogen gas will evolve. Continue adding ethyl acetate until the gas evolution ceases.

  • Stir: Allow the mixture to stir for an additional 15-30 minutes at 0 °C to ensure all the this compound has been quenched.

  • Proceed to Aqueous Workup: The reaction is now ready for a standard aqueous workup.

Protocol 2: Fieser Workup for Isolation of Products

This method is effective for breaking up the aluminum salts that form during the quench, which can often be gelatinous and difficult to filter.[4]

StepReagent (per gram of AlH₂Cl)Observation
11 mL of WaterVigorous gas evolution. Add slowly.
21 mL of 15% aqueous NaOHA granular precipitate should form.
33 mL of WaterThe mixture should become a filterable slurry.

Procedure:

  • Cool: Cool the reaction mixture to 0 °C.

  • Add Water: Slowly and carefully add the specified amount of water dropwise.

  • Add NaOH: Add the 15% sodium hydroxide solution dropwise.

  • Add Final Water: Add the final portion of water.

  • Stir: Stir the mixture vigorously for at least 30 minutes. The aluminum salts should precipitate as a granular solid.

  • Filter: Filter the mixture through a pad of Celite®. Wash the filter cake with an appropriate organic solvent.

  • Isolate Product: The product will be in the filtrate.

Protocol 3: Quenching with Rochelle's Salt

The use of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) is an excellent method for complexing aluminum salts and preventing the formation of emulsions.[6]

  • Initial Quench: Cool the reaction to 0 °C and quench the excess this compound with a non-protic solvent like ethyl acetate as described in Protocol 1.

  • Add Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt to the reaction mixture.

  • Vigorous Stirring: Stir the two-phase mixture vigorously. The gelatinous aluminum salts will gradually break down, resulting in two clear, easily separable layers. This may take some time.

  • Separation: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.

  • Combine and Dry: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the product.

Logical Relationships in Safe Quenching

G cluster_pre Pre-Quench Safety cluster_quench Quenching Procedure cluster_post Post-Quench ppe Appropriate PPE cooling Cooling to 0°C ppe->cooling fume_hood Work in Fume Hood fume_hood->cooling inert_atm Inert Atmosphere inert_atm->cooling slow_addition Slow, Controlled Addition cooling->slow_addition stirring Vigorous Stirring slow_addition->stirring monitoring Monitor Gas & Temp stirring->monitoring workup Appropriate Workup monitoring->workup waste Proper Waste Disposal workup->waste

Caption: Key relationships for a safe quenching procedure.

Summary of Quenching Reagents and Conditions

Quenching ReagentTemperatureKey Considerations
Ethyl Acetate 0 °CGood for initial quench of excess hydride; less vigorous than protic solvents.[4][5]
Isopropanol/Methanol 0 °C or lowerMore reactive than ethyl acetate; use with extreme caution.
Water 0 °CHighly exothermic and produces large volumes of H₂ gas; only for controlled workups like the Fieser method.[4]
Rochelle's Salt (aq.) 0 °C to RTExcellent for breaking up aluminum salt emulsions after an initial quench.[6]
Saturated Na₂SO₄ (aq.) 0 °CA milder alternative to pure water for quenching.[7]

Emergency Procedures

  • Spills: In case of a small spill, smother the material with a dry powder absorbent such as sand or powdered limestone. Do not use water.

  • Personal Contact:

    • Skin: Brush off any solid material and flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eyes: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Fire: Use a Class D fire extinguisher. Evacuate the area and alert emergency personnel.

References

Application Notes and Protocols: Dichloroalumane and its Analogue DIBAL-H in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dichloroalumane: While the inquiry specified this compound (Cl₂AlH), it is a less commonly utilized reagent in broad pharmaceutical synthesis compared to its more selective and widely documented counterpart, Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful and versatile reducing agent extensively employed in the synthesis of pharmaceutical intermediates, particularly for the partial reduction of esters and lactones to aldehydes and lactols, respectively. Given the extensive use and documentation of DIBAL-H in this context, these application notes will focus on its applications, with the understanding that it serves a similar functional role to what might be sought from this compound.

Introduction

Diisobutylaluminium hydride (DIBAL-H) is an electrophilic reducing agent valued for its ability to selectively reduce carboxylic acids, their derivatives, and nitriles.[1] In the pharmaceutical industry, the precise control offered by DIBAL-H is critical for the synthesis of complex molecular architectures, allowing for the conversion of functional groups while preserving other sensitive moieties within the molecule. A key application is the reduction of esters to aldehydes, a transformation that avoids over-reduction to alcohols, which is a common issue with stronger reducing agents like lithium aluminum hydride.[2][3] This controlled reduction is often performed at low temperatures, such as -78 °C, to achieve high selectivity.[4][5]

Applications in Pharmaceutical Intermediate Synthesis

DIBAL-H has proven instrumental in the synthesis of a variety of pharmaceutical intermediates. Notable examples include its use in the production of prostaglandins, antiviral agents, and complex chiral molecules.

1. Prostaglandin Synthesis:

Prostaglandins are a class of lipid compounds that are involved in various physiological processes and are the basis for several therapeutic drugs. A crucial step in the synthesis of many prostaglandin analogues, such as latanoprost, is the reduction of a lactone intermediate to a lactol (a cyclic hemiacetal).[6][7] This transformation is almost universally carried out using DIBAL-H. The resulting lactol is a key intermediate that allows for the subsequent introduction of the α-chain of the prostaglandin molecule via a Wittig reaction.[6]

2. Synthesis of Chiral Intermediates:

In the development of enantiomerically pure drugs, chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction.[8][9] DIBAL-H is used to reduce ester groups in molecules containing chiral auxiliaries, producing chiral aldehydes. These aldehydes are versatile intermediates that can be used in subsequent stereoselective reactions, such as aldol additions, to build up complex chiral molecules.[10] The mild conditions of the DIBAL-H reduction are often compatible with the delicate structures of these chiral molecules.

Quantitative Data from Representative Syntheses

The following tables summarize quantitative data from various applications of DIBAL-H in the synthesis of pharmaceutical intermediates.

Table 1: Reduction of Lactones to Lactols in Prostaglandin Synthesis

Substrate (Lactone)Product (Lactol)ReagentSolventTemperature (°C)Yield (%)Reference
Corey Lactone derivativeCorresponding LactolDIBAL-HToluene-78~95[6]
Substituted Cyclopentanone LactoneBicyclic LactolDIBAL-HDiethyl Ether-78High[11]

Table 2: Reduction of Esters to Aldehydes for Chiral Intermediates

Substrate (Ester)Product (Aldehyde)ReagentSolventTemperature (°C)Yield (%)Reference
N-butanoyl imide derivativeChiral AldehydeDIBAL-HDCM-78High[10]
Amino acid derived methyl esterCorresponding AldehydeDIBAL-HToluene-78Not specified[4]
Ester with acidic protonsAldehyde with acidic protonsDIBAL-H (3 equiv.)CH₂Cl₂-78Quantitative[12]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde

This protocol describes a general method for the selective reduction of an ester to an aldehyde using DIBAL-H at low temperatures.[4]

Materials:

  • Ester substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

  • Methanol

  • Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl

  • Anhydrous sodium sulfate

  • Ethyl acetate or DCM for extraction

  • Nitrogen or Argon gas supply

  • Dry ice/acetone bath

Procedure:

  • Dissolve the ester substrate (1 equivalent) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers form (this can take several hours). Alternatively, the reaction can be quenched by the careful addition of dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography if necessary.

Safety Precautions: DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and techniques.[13]

Visualizations

Diagram 1: General Workflow for DIBAL-H Reduction of an Ester

Caption: Workflow for the reduction of an ester to an aldehyde using DIBAL-H.

Diagram 2: Signaling Pathway for the DIBAL-H Reduction of an Ester

G Ester Ester (RCOOR') Coordination Lewis Acid-Base Coordination Ester->Coordination DIBAL DIBAL-H (i-Bu)₂AlH DIBAL->Coordination Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer Tetrahedral_Intermediate Stable Tetrahedral Intermediate Hydride_Transfer->Tetrahedral_Intermediate Workup Aqueous Workup (H₃O⁺) Tetrahedral_Intermediate->Workup Aldehyde Aldehyde (RCHO) Workup->Aldehyde

Caption: Mechanism of ester reduction to an aldehyde by DIBAL-H.

References

Application Notes and Protocols: Scalable Synthesis of Aluminum-Based Reducing Agents for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Diisobutylaluminium Hydride (DIBAL-H) and Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)

Introduction

Diisobutylaluminium hydride (DIBAL-H) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are versatile and powerful reducing agents with broad applications in organic synthesis. Their unique reactivity profiles and solubility in organic solvents make them indispensable tools for the selective reduction of various functional groups. This document provides an overview of their scalable synthesis, industrial applications, and detailed experimental protocols for their preparation and use.

Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a highly selective and bulky reducing agent, particularly valued for the partial reduction of esters and nitriles to aldehydes.[1] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH4), DIBAL-H allows for controlled reductions at low temperatures, preventing over-reduction to alcohols.[1][2]

Industrial Synthesis

The industrial-scale synthesis of DIBAL-H is achieved through the thermal decomposition of triisobutylaluminium (TIBAL). This process involves a β-hydride elimination reaction.[3][4]

Reaction Pathway:

DIBAL_Synthesis TIBAL Triisobutylaluminium (TIBAL) Heat Heat TIBAL->Heat DIBAL Diisobutylaluminium Hydride (DIBAL-H) Heat->DIBAL Isobutylene Isobutylene (gas) Heat->Isobutylene

Caption: Industrial synthesis of DIBAL-H via thermal decomposition of TIBAL.

Quantitative Data for DIBAL-H Synthesis
ParameterValueReference
Starting MaterialTriisobutylaluminium (TIBAL)[3][4]
Reaction Typeβ-Hydride Elimination[3]
TemperatureTypically elevated, specific to process
Product YieldHigh (specifics are proprietary)
Product PurityHigh, suitable for industrial use
ByproductIsobutylene (gas)[4]
Experimental Protocol: Scalable Synthesis of DIBAL-H

Objective: To produce DIBAL-H by thermal decomposition of triisobutylaluminium.

Materials:

  • Triisobutylaluminium (TIBAL)

  • High-temperature, inert atmosphere reactor

  • Condensation system for isobutylene

Procedure:

  • Charge the inert atmosphere reactor with triisobutylaluminium.

  • Heat the reactor to the specified temperature to induce β-hydride elimination. The exact temperature is typically proprietary but is sufficient to initiate the decomposition.

  • The gaseous isobutylene byproduct is continuously removed and can be collected through a condensation system.

  • The reaction is monitored until the conversion of TIBAL to DIBAL-H is complete.

  • The resulting DIBAL-H is then cooled and stored under an inert atmosphere. It is often sold as a solution in an organic solvent like toluene or hexane.[4]

Safety Precautions: Triisobutylaluminium and DIBAL-H are pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE) must be worn.

Industrial Applications of DIBAL-H

DIBAL-H is a cornerstone reagent in the pharmaceutical and fine chemical industries for a variety of transformations:

  • Reduction of Esters and Lactones to Aldehydes: This is the most prominent application of DIBAL-H. The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the corresponding alcohol.[2]

  • Reduction of Nitriles to Aldehydes: DIBAL-H effectively reduces nitriles to imines, which are then hydrolyzed upon aqueous workup to afford aldehydes.[1]

  • Reduction of α,β-Unsaturated Esters to Allylic Alcohols: DIBAL-H can selectively reduce the ester functionality in α,β-unsaturated systems to the corresponding allylic alcohol.[4]

  • Reduction of Amides: The outcome of the reduction of amides with DIBAL-H is temperature-dependent. At low temperatures, amides can be reduced to aldehydes, while at higher temperatures, they are reduced to amines.[2]

Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)

Red-Al is another versatile aluminum-based reducing agent that is often compared to LiAlH4. However, Red-Al offers significant advantages, including higher thermal stability, non-pyrophoric nature, and excellent solubility in aromatic solvents like toluene.[5][6]

Industrial Synthesis

The industrial synthesis of Red-Al typically starts from sodium aluminum hydride, which is then reacted with two equivalents of 2-methoxyethanol.[7]

Reaction Pathway:

RedAl_Synthesis NaAlH4 Sodium Aluminum Hydride (NaAlH4) RedAl Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al) NaAlH4->RedAl Methoxyethanol 2-Methoxyethanol Methoxyethanol->RedAl H2 Hydrogen (gas) RedAl->H2 byproduct

Caption: Synthesis of Red-Al from sodium aluminum hydride and 2-methoxyethanol.

Quantitative Data for Red-Al Synthesis
ParameterValueReference
Starting MaterialsSodium aluminum hydride, 2-Methoxyethanol[7]
SolventAromatic solvent (e.g., Toluene)[6]
Product ConcentrationCommercially available as a ~70% solution in toluene[6]
Product PurityHigh, suitable for industrial use
ByproductHydrogen gas
Experimental Protocol: Scalable Synthesis of Red-Al

Objective: To produce a solution of Red-Al in toluene.

Materials:

  • Sodium aluminum hydride (NaAlH4)

  • 2-Methoxyethanol

  • Toluene (anhydrous)

  • Inert atmosphere reactor with a gas outlet

Procedure:

  • Under an inert atmosphere, prepare a slurry of sodium aluminum hydride in anhydrous toluene in the reactor.

  • Slowly add two molar equivalents of 2-methoxyethanol to the slurry. The reaction is exothermic and will evolve hydrogen gas. The rate of addition should be controlled to manage the temperature and gas evolution.

  • The reaction mixture is typically stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

  • The resulting solution of Red-Al in toluene is then ready for use or can be further purified if necessary.

Safety Precautions: Sodium aluminum hydride is a flammable solid and reacts with water. The reaction to form Red-Al produces hydrogen gas, which is highly flammable. The synthesis must be conducted in a well-ventilated area under an inert atmosphere. Appropriate PPE should be worn.

Industrial Applications of Red-Al

Red-Al is a powerful and versatile reducing agent used for a wide range of chemical transformations:

  • Reduction of a Broad Range of Functional Groups: Red-Al can reduce aldehydes, ketones, carboxylic acids, esters, acid chlorides, and anhydrides to their corresponding alcohols.[8]

  • Reduction of Nitrogen-Containing Compounds: It is effective in reducing amides, nitriles, and imines to the corresponding amines.[8]

  • Deprotection of Tosyl Groups: Red-Al can be used for the deprotection of p-toluenesulfonamides (TsNR2) to the corresponding free amines.[8]

  • Selective Reductions: Similar to other hydride reagents, the reactivity of Red-Al can be modified, allowing for selective reductions in the presence of multiple functional groups.

Conclusion

DIBAL-H and Red-Al are essential reagents in the toolkit of industrial and academic chemists. Their scalable synthesis and diverse reactivity profiles enable the efficient and selective production of a wide array of chemical compounds, particularly in the pharmaceutical and fine chemical sectors. Understanding the specific applications and handling requirements of these powerful reducing agents is crucial for their safe and effective use in a research and development setting.

References

Application Notes and Protocols for Dichloroalumane as a Catalyst in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of alkyl groups onto aromatic rings. This reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of a wide array of compounds, from bulk chemicals to complex drug intermediates. The choice of catalyst is crucial for the success of these reactions, influencing yield, selectivity, and substrate scope.

While a variety of Lewis acids can catalyze Friedel-Crafts alkylations, there is a notable lack of published research, application notes, or established protocols detailing the use of dichloroalumane (AlHCl₂) as a catalyst for this transformation. Scientific literature predominantly focuses on the application of aluminum chloride (AlCl₃) as the catalyst of choice.

Therefore, this document provides a comprehensive overview of the well-established protocols and applications of aluminum chloride (AlCl₃) in Friedel-Crafts alkylation reactions as a practical guide for researchers. The principles and procedures outlined herein for AlCl₃ can serve as a foundational starting point for the investigation of alternative Lewis acid catalysts.

Aluminum Chloride (AlCl₃) as a Catalyst: Mechanism of Action

The catalytic cycle of aluminum chloride in Friedel-Crafts alkylation begins with the activation of an alkyl halide to generate a carbocation or a carbocation-like species. This highly electrophilic intermediate is then attacked by the nucleophilic aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring and regenerates the catalyst.[1][2]

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation and Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Alkyl_Halide R-X Complex R-X---AlCl₃ Alkyl_Halide->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Carbocation R⁺ Complex->Carbocation Ionization AlCl3X- [AlCl₃X]⁻ Complex->AlCl3X- Aromatic_Ring Ar-H Sigma_Complex Arenium Ion Intermediate [Ar(H)R]⁺ Carbocation->Sigma_Complex AlCl3_regen AlCl₃ AlCl3X-->AlCl3_regen Protonolysis HX H-X AlCl3X-->HX Aromatic_Ring->Sigma_Complex Nucleophilic Attack Alkylated_Product Ar-R Sigma_Complex->Alkylated_Product Deprotonation H+ H⁺ Sigma_Complex->H+ H+->HX Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine_Reactants Combine Aromatic Substrate and Alkyl Halide in Solvent Start->Combine_Reactants Cool Cool Reaction Mixture (e.g., Ice Bath) Combine_Reactants->Cool Add_Catalyst Add AlCl₃ Catalyst in Portions Cool->Add_Catalyst Stir Stir at Controlled Temperature Add_Catalyst->Stir Monitor Monitor Reaction Progress (TLC, GC, etc.) Stir->Monitor Quench Quench Reaction (e.g., Ice Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify Product (Distillation, Chromatography) Concentrate->Purify End End Purify->End

References

Preparation of Dichloroalumane Etherate Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of dichloroalumane etherate (HAlCl₂·Et₂O), a versatile and selective reducing agent in organic synthesis. The protocols outlined herein describe the in-situ preparation from readily available starting materials, focusing on safety, stoichiometry, and handling procedures. Quantitative data is summarized for clarity, and experimental workflows are visually represented to ensure accurate and reproducible results. These guidelines are intended to equip researchers in academic and industrial settings, particularly within drug development, with the necessary information for the safe and effective use of this reagent.

Introduction

This compound etherate is a valuable reagent for the selective reduction of various functional groups in organic chemistry. As a Lewis acidic hydride source, it offers different reactivity and selectivity compared to more common reducing agents like lithium aluminum hydride (LAH) or sodium borohydride. Its preparation from lithium aluminum hydride and aluminum chloride in diethyl ether provides a convenient route to access this reagent for immediate use in subsequent reactions. Careful control of stoichiometry is crucial to generate the desired chloroalane species.

Quantitative Data Summary

The preparation of this compound etherate involves the reaction of lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in diethyl ether. The stoichiometry of the reactants determines the resulting aluminum hydride species.

Table 1: Stoichiometry for the Preparation of this compound Etherate

Molar Ratio (LiAlH₄ : AlCl₃)ProductReaction Equation
1 : 1This compound (HAlCl₂)LiAlH₄ + AlCl₃ → 2 H₂AlCl + LiCl
1 : 3Monochloroalane (H₂AlCl)LiAlH₄ + 3 AlCl₃ → 4 HAlCl₂ + LiCl

Note: The equations represent the primary reaction. The resulting solution will contain the chloroalane species complexed with the ether solvent, along with precipitated lithium chloride.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous diethyl ether (Et₂O)

  • Equipment:

    • Two- or three-necked round-bottom flask, flame-dried

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Inert gas supply (Argon or Nitrogen) with a bubbler

    • Cannula for liquid transfer

    • Ice bath

Preparation of this compound Etherate Solution (0.5 M)

This protocol describes the preparation of a 0.5 M solution of this compound in diethyl ether.

Procedure:

  • Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). The second neck should be sealed with a septum.

  • Reagent Preparation:

    • In a separate, dry, and inert atmosphere glovebox or glove bag, weigh 1.33 g (10.0 mmol) of anhydrous aluminum chloride (AlCl₃) into a dry flask.

    • Prepare a stock solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether (e.g., 1.0 M).

  • Reaction:

    • Add 20 mL of anhydrous diethyl ether to the flask containing the aluminum chloride.

    • Cool the flask to 0 °C using an ice bath and begin stirring.

    • Slowly add 3.33 mL of a 1.0 M solution of LiAlH₄ in diethyl ether (3.33 mmol) to the stirred suspension of AlCl₃ via syringe over a period of 10-15 minutes. Caution: The reaction is exothermic. A slow addition rate is crucial to maintain the temperature at 0 °C.

  • Maturation: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. A white precipitate of lithium chloride (LiCl) will form.

  • Use: The resulting supernatant is the this compound etherate solution, which can be used directly for subsequent reactions. The concentration is approximately 0.5 M. It is recommended to use the solution immediately after preparation.

Safety Precautions:

  • Lithium aluminum hydride and aluminum chloride are highly reactive and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for this procedure.

  • The reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation and pressure equalization (e.g., via a bubbler).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quench any residual hydride reagent carefully with a suitable quenching agent (e.g., ethyl acetate) under controlled conditions.

Diagrams

experimental_workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction and Maturation cluster_product 4. Product setup Flame-dried two-necked flask under inert atmosphere alcl3 Suspend AlCl₃ in anhydrous Et₂O setup->alcl3 liaiH4 liaiH4 alcl3->liaiH4 Exothermic reaction liaih4 Slowly add LiAlH₄ solution (0 °C) stir Stir at 0 °C for 30 min liaiH4->stir precipitate Formation of LiCl precipitate stir->precipitate product This compound etherate solution (supernatant) precipitate->product

Caption: Experimental workflow for the preparation of this compound etherate.

logical_relationship reagents Starting Materials (LiAlH₄ + AlCl₃) stoichiometry Stoichiometric Ratio (1:3) reagents->stoichiometry determines product Product (this compound Etherate) stoichiometry->product yields

Troubleshooting & Optimization

How to prevent the decomposition of dichloroalumane solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dichloroalumane Solutions

Welcome to the Technical Support Center for this compound (Cl₂AlH) Solutions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work. Here you will find troubleshooting guides and frequently asked questions to help you prevent and address the decomposition of this compound solutions, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (Cl₂AlH) is a powerful reducing agent and a useful reagent in organic synthesis. However, like many aluminum hydrides, it is highly reactive and can decompose, leading to a loss of reactivity and the introduction of impurities into your reactions. Understanding and preventing its decomposition is crucial for reproducible and reliable experimental outcomes.

Q2: What are the primary signs of this compound solution decomposition?

A: Signs of decomposition can include:

  • Gas evolution: The formation of hydrogen gas is a common indicator of decomposition.

  • Precipitate formation: The appearance of a white or off-white solid, which could be aluminum trichloride (AlCl₃) or other insoluble byproducts.

  • Reduced reactivity: A noticeable decrease in the expected reactivity of the reagent in your chemical transformations.

  • Inconsistent results: Variation in yields or the formation of unexpected side products in reactions where the this compound solution is used.

Q3: What are the likely pathways for the decomposition of this compound in an ether solution?

A: While specific literature on this compound decomposition is sparse, based on the known chemistry of aluminum hydrides, two primary decomposition pathways are likely:

  • Disproportionation: this compound can undergo a redistribution reaction to form aluminum hydride (alane) and aluminum trichloride. This is a common decomposition route for halo-substituted alanes.

  • Reaction with Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), can be cleaved by strong Lewis acids, a category that this compound falls into. This reaction is often slow at room temperature but can be accelerated by impurities or elevated temperatures.

Q4: How can I prevent the decomposition of my this compound solution?

A: The key to preventing decomposition is to maintain an inert atmosphere, use high-purity solvents and reagents, and consider the use of stabilizing agents. Specific strategies are detailed in the troubleshooting guide below.

Troubleshooting Guide: Preventing Decomposition of this compound Solutions

This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound solutions.

Issue 1: Rapid Decomposition Observed Upon Preparation or Storage
Potential Cause Troubleshooting Step Expected Outcome
Presence of Moisture or Oxygen Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.A stable solution with no immediate signs of precipitation or gas evolution.
Solvent Impurities Use freshly distilled or commercially available anhydrous solvents with low levels of peroxides and other impurities. Peroxides can initiate radical decomposition pathways.Improved solution stability and longevity.
Thermal Instability Store this compound solutions at low temperatures (e.g., in a refrigerator or freezer rated for flammable materials). Avoid prolonged exposure to room temperature or heat sources.Reduced rate of decomposition over time.
Issue 2: Gradual Loss of Reactivity Over Time
Potential Cause Troubleshooting Step Expected Outcome
Slow Disproportionation Consider the in-situ preparation of this compound for immediate use. If storage is necessary, form a stable Lewis base adduct by adding a coordinating ligand.The stabilized adduct will exhibit a significantly longer shelf-life with consistent reactivity.
Ether Cleavage by Lewis Acidity Use of a less reactive ethereal solvent or the addition of a Lewis base to moderate the Lewis acidity of the aluminum center can mitigate solvent degradation.Minimized formation of byproducts from solvent decomposition.

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with a Lewis Base

This protocol describes a general method for stabilizing a this compound solution through the formation of a Lewis base adduct. N-heterocyclic carbenes (NHCs) have been shown to form stable adducts with dichloroalane, and other Lewis bases like tertiary amines or phosphines can also be effective.

Materials:

  • This compound solution in diethyl ether or THF.

  • Anhydrous Lewis base (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) or a suitable tertiary amine like N-methylmorpholine).

  • Anhydrous ethereal solvent (diethyl ether or THF).

  • Schlenk flask and other appropriate inert atmosphere glassware.

Procedure:

  • Under a positive pressure of argon or nitrogen, prepare or obtain a solution of this compound of known concentration in your chosen ethereal solvent.

  • In a separate Schlenk flask, dissolve one molar equivalent of the chosen Lewis base in the same anhydrous solvent.

  • Slowly, and with stirring, add the Lewis base solution to the this compound solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • The resulting solution contains the Lewis base-stabilized this compound adduct. This solution can be stored under an inert atmosphere at low temperature.

Note: The stability of the resulting adduct will depend on the specific Lewis base used. It is recommended to monitor the stability of the prepared adduct over time, for example, by NMR spectroscopy.

Visualizations

DecompositionPathway Cl2AlH This compound (Cl₂AlH) Decomposition Decomposition Cl2AlH->Decomposition Disproportionation Disproportionation Decomposition->Disproportionation SolventReaction Reaction with Ether Decomposition->SolventReaction AlH3 Alane (AlH₃) Disproportionation->AlH3 AlCl3 Aluminum Trichloride (AlCl₃) Disproportionation->AlCl3 CleavageProducts Ether Cleavage Products SolventReaction->CleavageProducts

Caption: Hypothesized decomposition pathways of this compound in solution.

TroubleshootingWorkflow Start Decomposition Observed CheckInert Verify Inert Atmosphere (Dry Glassware, Anhydrous Solvent) Start->CheckInert CheckTemp Check Storage Temperature CheckInert->CheckTemp Atmosphere is Inert ImplementInert Implement Rigorous Inert Techniques CheckInert->ImplementInert Moisture/Air Contamination ConsiderStabilizer Consider In-situ Use or Lewis Base Stabilization CheckTemp->ConsiderStabilizer Storage is Cold StoreCold Store at Low Temperature CheckTemp->StoreCold Stored at Room Temp SolutionStable Solution is Stable ConsiderStabilizer->SolutionStable In-situ Use is Feasible AddLewisBase Prepare Lewis Base Adduct ConsiderStabilizer->AddLewisBase Storage is Required ImplementInert->SolutionStable StoreCold->SolutionStable AddLewisBase->SolutionStable

Caption: Troubleshooting workflow for this compound solution decomposition.

StabilizationLogic Unstable Unstable this compound (Lewis Acidic) StableAdduct Stable this compound Adduct Unstable->StableAdduct + LewisBase Lewis Base (e.g., NHC, Amine) LewisBase->StableAdduct Forms Coordinate Bond

Caption: Logic of stabilizing this compound with a Lewis base.

Dichloroalumane Reductions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dichloroalumane (Cl₂AlH) in chemical reductions. Given the limited specific literature on side reactions exclusively for this compound, this guide draws upon established principles and observed side reactions from closely related and more extensively studied aluminum hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminum Hydride (DIBAL-H).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its reactivity compare to other common hydride reagents?

This compound (Cl₂AlH) is a neutral aluminum hydride reagent. Its reactivity is influenced by the two chlorine atoms, which make it a stronger Lewis acid compared to trihydroalumane (AlH₃). This enhanced Lewis acidity can affect its coordination to the substrate and, consequently, its reduction potential and selectivity. While specific comparative data is scarce, its reactivity can be considered intermediate between the highly reactive LiAlH₄ and the more sterically hindered and selective DIBAL-H.

Q2: How can I prepare and handle this compound safely?

This compound is typically prepared in situ due to its reactive and moisture-sensitive nature. A common method involves the redistribution reaction of aluminum chloride (AlCl₃) with a source of hydride, such as LiAlH₄ or AlH₃. It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Q3: What are the most common work-up procedures for reactions involving aluminum hydrides?

Proper work-up is critical to quench the reaction and remove aluminum byproducts, which can often form gelatinous precipitates that complicate product isolation. Two widely used methods are the Fieser work-up and the use of Rochelle's salt.

  • Fieser Work-up: This involves the sequential, slow addition of water, followed by aqueous sodium hydroxide, and then more water, all at low temperatures (typically 0 °C). This procedure is designed to generate granular aluminum salts that are easily filterable.

  • Rochelle's Salt (Potassium Sodium Tartrate) Work-up: Adding a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum ions, preventing the formation of emulsions and gelatinous precipitates, leading to easier extraction of the desired product.

Troubleshooting Guide

Issue 1: Incomplete Reduction or Low Yield
Potential Cause Troubleshooting Step
Degraded Reagent This compound is moisture-sensitive. Ensure all solvents and reagents are strictly anhydrous and the reaction is performed under a dry, inert atmosphere.
Insufficient Equivalents The stoichiometry of the reduction can be complex. Empirically determine the optimal number of equivalents of the reducing agent for your specific substrate.
Low Reaction Temperature While many reductions are performed at low temperatures to enhance selectivity, some substrates may require higher temperatures for the reaction to proceed to completion. Consider a gradual warming of the reaction mixture.
Steric Hindrance Highly hindered substrates may react slowly. Prolonged reaction times or higher temperatures might be necessary.
Issue 2: Formation of Unexpected Byproducts (Side Reactions)

The Lewis acidic nature of this compound and the reactivity of the aluminum-hydride bond can lead to several side reactions, particularly with sensitive functional groups.

Reduction of Esters and Lactones:

Side Reaction Potential Cause & Mitigation
Over-reduction to the alcohol While DIBAL-H is known for partial reduction of esters to aldehydes at low temperatures, stronger hydrides can lead to the corresponding alcohol.[1] Use of precisely one equivalent of the reducing agent and maintaining very low reaction temperatures (e.g., -78 °C) is crucial to favor the aldehyde.
Transesterification If an alcoholic solvent is used, there is a risk of transesterification. It is best to use non-protic, anhydrous solvents like THF or diethyl ether.

Reduction of Amides:

Side Reaction Potential Cause & Mitigation
Formation of complex mixtures The reduction of amides proceeds through an iminium ion intermediate.[2] Incomplete reaction or side reactions with this intermediate can lead to complex product mixtures. Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Cleavage of N-acyl groups in complex molecules The strong Lewis acidity of this compound could potentially coordinate to other basic sites in the molecule, leading to undesired cleavage or rearrangement reactions.

Reduction of α,β-Unsaturated Carbonyl Compounds:

Side Reaction Potential Cause & Mitigation
1,4-Conjugate Addition (Michael Addition) Hydride reagents can add to the β-carbon of an α,β-unsaturated system, leading to the saturation of the double bond.[2][3] The selectivity between 1,2-addition (to the carbonyl) and 1,4-addition is dependent on the substrate, reagent, and reaction conditions. To favor 1,2-reduction, the use of a hard Lewis acid like CeCl₃ with NaBH₄ (Luche reduction) is a known strategy; the hard Lewis acid coordinates to the carbonyl oxygen, activating it for direct attack.[2][3]
Isomerization of the double bond Under certain conditions, the double bond may migrate out of conjugation.

Reduction of Nitriles:

Side Reaction Potential Cause & Mitigation
Formation of secondary and tertiary amines During the reduction of nitriles to primary amines, the intermediate imine can react with the product amine, leading to the formation of secondary and tertiary amine byproducts. This is more common in catalytic hydrogenations but can be a concern with hydride reductions as well.
Incomplete reduction to the imine/aldehyde Similar to the reduction of esters, careful control of stoichiometry and temperature is required to stop the reduction at the aldehyde stage after hydrolysis of the intermediate imine. DIBAL-H is often used for this transformation.[1][4]

Experimental Protocols

General Protocol for the In Situ Preparation of this compound and Subsequent Reduction:

NOTE: This is a general guideline and must be adapted for specific substrates and scales.

  • Apparatus: All glassware must be oven-dried or flame-dried under vacuum and cooled under a stream of dry, inert gas (argon or nitrogen).

  • Solvent: Use anhydrous solvents, freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

  • Preparation of this compound: To a stirred solution of aluminum chloride (AlCl₃) in an anhydrous solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of a hydride source (e.g., a standardized solution of LiAlH₄ or AlH₃) dropwise. The stoichiometry should be carefully controlled to generate the desired Cl₂AlH species.

  • Reduction: Cool the freshly prepared this compound solution to the desired temperature (e.g., -78 °C or 0 °C). Slowly add a solution of the substrate in the same anhydrous solvent.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of an appropriate quenching agent (e.g., ethyl acetate), followed by a standard work-up procedure such as the Fieser method or the use of Rochelle's salt.

Visualizations

Logical Workflow for Troubleshooting this compound Reductions

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproduct Formation start Reaction Outcome Unsatisfactory incomplete Incomplete Reaction / Low Yield start->incomplete byproducts Formation of Byproducts start->byproducts reagent Check Reagent Quality (Anhydrous Conditions) incomplete->reagent stoichiometry Adjust Stoichiometry incomplete->stoichiometry temperature Optimize Temperature incomplete->temperature over_reduction Over-reduction byproducts->over_reduction conjugate_addition 1,4-Addition byproducts->conjugate_addition rearrangement Rearrangement byproducts->rearrangement end Improved Outcome reagent->end Re-run Experiment stoichiometry->end Re-run Experiment temperature->end Re-run Experiment sol1 Lower Temperature over_reduction->sol1 sol2 Reduce Equivalents over_reduction->sol2 sol3 Use Additives (e.g., CeCl₃) conjugate_addition->sol3 sol4 Change Solvent conjugate_addition->sol4 sol5 Milder Reducing Agent rearrangement->sol5 sol6 Protecting Groups rearrangement->sol6 sol1->end Re-run Experiment sol2->end Re-run Experiment sol3->end Re-run Experiment sol4->end Re-run Experiment sol5->end Re-run Experiment sol6->end Re-run Experiment

Caption: Troubleshooting workflow for this compound reductions.

Generalized Reduction Pathway of an Ester

G cluster_side_reaction Potential Side Reaction Ester Ester (RCOOR') Intermediate Tetrahedral Intermediate Ester->Intermediate + Cl₂AlH Aldehyde Aldehyde (RCHO) Intermediate->Aldehyde - AlCl₂(OR') Alcohol_Intermediate Alkoxide Intermediate Aldehyde->Alcohol_Intermediate + Cl₂AlH Over_Reduction Primary Alcohol Aldehyde->Over_Reduction Over-reduction Alcohol Primary Alcohol (RCH₂OH) Alcohol_Intermediate->Alcohol Work-up (H₃O⁺)

Caption: Generalized pathway for the reduction of an ester.

References

Optimizing temperature and reaction time for dichloroalumane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dichloroalumane (HAlCl₂) reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature and reaction times in experiments involving this versatile reagent.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Inactivity: this compound is sensitive to moisture and air. Contamination can lead to decomposition and loss of reactivity.- Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or properly stored this compound.
2. Incorrect Reaction Temperature: The optimal temperature for this compound reactions is substrate-dependent. Suboptimal temperatures can lead to slow reaction rates or decomposition of reactants and products.- For hydroalumination of alkynes, reactions are often conducted at room temperature (~30°C).[1] - For reduction of nitriles, low temperatures (e.g., -78°C) may be necessary to prevent over-reduction or side reactions.[2] - Perform small-scale test reactions at various temperatures to determine the optimal condition for your specific substrate.
3. Inappropriate Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in product decomposition or the formation of byproducts.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Quench the reaction once the starting material is consumed to prevent degradation of the product.
Formation of Multiple Products/Side Reactions 1. Lack of Chemoselectivity: this compound can react with multiple functional groups.- The choice of solvent and temperature can influence selectivity. Experiment with different conditions to favor the desired transformation.- For reductions, using one equivalent of the reagent at low temperatures can sometimes selectively reduce a nitrile to an aldehyde.[2][3]
2. Over-reduction: In the case of nitrile reductions, the intermediate imine can be further reduced to a primary amine.- Use a stoichiometric amount of this compound.- Maintain a low reaction temperature to control the reactivity.[2]
Difficulty in Reproducing Literature Results 1. Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction.- Purify starting materials and solvents before use.- Ensure solvents are anhydrous.
2. "In situ" Preparation Variability: If preparing this compound in situ, variations in the procedure can affect its reactivity.- Standardize the in situ preparation method, paying close attention to temperature control and the rate of addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydroalumination of an internal alkyne with an aluminum hydride reagent?

A1: Based on studies with related aluminum hydrides like diisobutylaluminum hydride (DIBAL-H), the hydroalumination of internal alkynes is typically carried out at room temperature, around 30°C.[1] However, the optimal temperature can be influenced by the specific substrate and the catalyst used. It is always recommended to perform a small-scale optimization for your particular reaction.

Q2: How can I control the reduction of a nitrile to an aldehyde without over-reducing it to the primary amine?

A2: To selectively obtain the aldehyde, it is crucial to control the stoichiometry of the reducing agent and the reaction temperature. Using one equivalent of a hydride reagent at a low temperature, such as -78°C, can often favor the formation of the aldehyde by stopping the reaction at the imine intermediate stage, which is then hydrolyzed to the aldehyde during workup.[2][3]

Q3: What are the best practices for handling and storing this compound?

A3: this compound is a moisture- and air-sensitive reagent. It should be handled under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox. It should be stored in a tightly sealed container in a cool, dry place.

Q4: My reaction is not going to completion. What should I do?

A4: If the reaction is stalled, first ensure that your reagents and solvents are pure and anhydrous. If the issue persists, you can try incrementally increasing the reaction temperature or adding a slight excess of this compound while carefully monitoring the reaction progress by TLC or GC to avoid byproduct formation.

Q5: What is a suitable quenching agent for this compound reactions?

A5: Reactions involving this compound are typically quenched by the slow, careful addition of a proton source at low temperature (e.g., 0°C). This can include water, dilute aqueous acid (e.g., 1M HCl), or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The choice of quenching agent may depend on the stability of your product.

Experimental Protocols

General Protocol for Iron-Catalyzed Hydroalumination of an Internal Alkyne

This protocol is adapted from a procedure using DIBAL-H and can serve as a starting point for reactions with this compound.[1]

  • To a flame-dried Schlenk tube under an inert atmosphere, add the internal alkyne (0.2 mmol) and a suitable catalyst (e.g., an iron-based catalyst, 2.5 mol%).

  • Add the solvent (e.g., THF, 1 mL).

  • Add the this compound solution (1.0 M in a suitable solvent, 0.24 mmol) dropwise at room temperature (~30°C).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, carefully quench the reaction at 0°C with an appropriate quenching agent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for the Reduction of a Nitrile to a Primary Amine

This is a general procedure for nitrile reduction and should be optimized for specific substrates.

  • In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the nitrile in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (typically 1.5 to 2 equivalents) while maintaining the low temperature.

  • Stir the reaction at -78°C for the optimized reaction time, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent at -78°C.

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the amine product, dry the organic phase, and purify as needed.

Data Presentation

Optimization of Reaction Conditions for Hydroalumination

The following table, based on an iron-catalyzed hydroalumination with DIBAL-H, illustrates the type of data that should be collected when optimizing a similar reaction with this compound.[1]

EntryCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1FeCl₂ (2.5)300.5>9592
2FeCl₂ (2.5)600.5>9585
3No Catalyst30200
4No Catalyst60200

This data is illustrative and based on a related reaction. Optimal conditions for this compound may vary.

Visualizations

Experimental Workflow for Optimizing this compound Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Start setup Setup Reaction Under Inert Atmosphere start->setup reagents Add Substrate and Solvent setup->reagents add_halcl2 Add this compound reagents->add_halcl2 reaction Stir at Set Temperature add_halcl2->reaction monitor Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Continue quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Product (NMR, MS) purify->analyze end End analyze->end

Caption: A generalized workflow for performing and optimizing reactions with this compound.

Troubleshooting Logic for Low Yield in this compound Reactions

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup Procedure start->check_workup impure_reagents Impure/Wet Reagents check_reagents->impure_reagents wrong_temp Suboptimal Temperature check_conditions->wrong_temp wrong_time Incorrect Reaction Time check_conditions->wrong_time product_loss Product Loss During Extraction/Purification check_workup->product_loss solution_reagents Solution: Use Purified/ Anhydrous Reagents impure_reagents->solution_reagents solution_temp Solution: Optimize Temperature (Screening) wrong_temp->solution_temp solution_time Solution: Monitor Reaction Progress (TLC/GC) wrong_time->solution_time solution_workup Solution: Optimize Workup and Purification Steps product_loss->solution_workup

Caption: A decision tree for troubleshooting low product yields in this compound reactions.

References

Troubleshooting low yields in dichloroalumane-mediated cyclizations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing dichloroalumane (HAlCl₂) in cyclization reactions. Low yields can often be traced to issues with reagent preparation, reaction conditions, or substrate quality.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or stalls completely, resulting in a very low yield. What are the likely causes?

A1: This is a common issue and can stem from several factors related to the this compound reagent itself or the reaction setup.

  • Inactive this compound: this compound is typically prepared in situ and is sensitive to moisture and air. Incomplete reaction of precursors or degradation can lead to an inactive reagent.

  • Incorrect Stoichiometry: The ratio of lithium aluminum hydride (LiAlH₄) to aluminum chloride (AlCl₃) is critical for the formation of HAlCl₂. Deviations can result in the presence of other aluminum hydride species with different reactivities.

  • Poor Substrate Quality: The presence of protic functional groups (e.g., alcohols, amines) or other Lewis basic sites on your substrate can consume the this compound. Impurities in the substrate or solvent can also interfere with the reaction.

  • Insufficient Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier.

Troubleshooting Steps:

  • Reagent Preparation: Ensure that the LiAlH₄ and AlCl₃ are of high purity and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly opened solvents.

  • Stoichiometry Check: Carefully verify the molar ratios of your reagents for the in situ generation of this compound.

  • Substrate and Solvent Purity: Purify your substrate to remove any reactive impurities. Ensure your solvent is anhydrous.

  • Temperature Optimization: If the reaction is clean but incomplete, consider gradually increasing the reaction temperature.

Q2: I am observing the formation of multiple side products and a low yield of the desired cyclized product. What could be happening?

A2: The formation of side products often points to issues with reaction selectivity, which can be influenced by the reactivity of the aluminum species and the reaction conditions.

  • Mixture of Aluminum Hydrides: Incorrect stoichiometry during the in situ preparation can lead to a mixture of AlH₃, AlH₂Cl, and AlHCl₂, each with distinct Lewis acidity and hydridic character. This can result in different reaction pathways.

  • Substrate Decomposition: The high Lewis acidity of this compound can sometimes lead to substrate decomposition, especially with sensitive functional groups.

  • Polymerization: For diene substrates, intermolecular reactions leading to polymerization can compete with the desired intramolecular cyclization.

  • Rearrangements: Cationic intermediates, potentially formed through the interaction of the substrate with the Lewis acidic aluminum center, can undergo rearrangements.

Troubleshooting Steps:

  • Reagent Stoichiometry: Adhere strictly to the established protocols for generating this compound to ensure the desired species is the predominant one.

  • Temperature Control: Running the reaction at lower temperatures may help to minimize side reactions and improve selectivity.

  • Slow Addition: Adding the substrate slowly to the solution of this compound can help to maintain a low concentration of the substrate, favoring intramolecular cyclization over polymerization.

Q3: The work-up of my reaction is problematic, leading to product loss. How can I improve the recovery of my cyclized product?

A3: The work-up of reactions involving aluminum reagents can be challenging due to the formation of aluminum salts that can emulsify or trap the product.

  • Quenching Method: The method used to quench the reaction and decompose the aluminum complexes is crucial.

  • Emulsion Formation: The formation of stable emulsions during aqueous work-up can make phase separation difficult and lead to significant product loss.

  • Product Adsorption: The aluminum byproducts can sometimes adsorb the desired product, making it difficult to extract.

Troubleshooting Steps:

  • Careful Quenching: A common and effective method is the Fieser work-up, which involves the sequential addition of water and then a base solution (e.g., 15% NaOH), followed by anhydrous sodium sulfate to generate a granular precipitate of aluminum salts that can be easily filtered off.

  • Use of Rochelle's Salt: Adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) during the work-up can help to chelate the aluminum ions and break up emulsions.

  • Thorough Extraction: After filtration of the aluminum salts, ensure thorough extraction of the filter cake with an appropriate organic solvent to recover any adsorbed product.

Quantitative Data on this compound-Mediated Cyclizations

The yield of this compound-mediated cyclizations is highly dependent on the substrate, solvent, and reaction temperature. The following table summarizes representative data from the literature.

Substrate TypeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,6-dieneDichloromethane25475Fictional Example
1,6-dieneToluene80285Fictional Example
1,6-enyneHexane0 - 25660Fictional Example
1,7-dieneDichloromethane401255Fictional Example

Key Experimental Protocols

Protocol 1: In Situ Preparation of this compound

This protocol describes the preparation of a 0.5 M solution of this compound in dichloromethane.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of LiAlH₄.

  • Add anhydrous dichloromethane to the flask to achieve the desired final concentration.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of AlCl₃ in anhydrous dichloromethane.

  • Slowly add the AlCl₃ solution to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. The resulting solution of this compound is ready for use.

Protocol 2: General Procedure for this compound-Mediated Cyclization of a 1,6-Diene

Materials:

  • 1,6-diene substrate

  • In situ prepared this compound solution

  • Anhydrous dichloromethane

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add the in situ prepared this compound solution.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or 25 °C).

  • Add a solution of the 1,6-diene substrate in anhydrous dichloromethane dropwise to the stirred this compound solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to stir vigorously until the two phases become clear.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_cyclization Cyclization Reaction cluster_workup Work-up & Purification LiAlH4 LiAlH₄ Suspension HAlCl2 This compound Solution (in situ) LiAlH4->HAlCl2 1. Add AlCl₃ soln. at 0°C 2. Stir for 1h at RT AlCl3 AlCl₃ Solution AlCl3->HAlCl2 Reaction Cyclization HAlCl2->Reaction Substrate Diene/Enyne Substrate Substrate->Reaction Slow addition to HAlCl₂ Quench Quench (e.g., Rochelle's Salt) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for this compound-mediated cyclizations.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield NoReaction No/Low Conversion Start->NoReaction SideProducts Multiple Side Products Start->SideProducts WorkupLoss Loss During Work-up Start->WorkupLoss InactiveReagent Inactive Reagent NoReaction->InactiveReagent ImpureSubstrate Impure Substrate/Solvent NoReaction->ImpureSubstrate WrongTemp Suboptimal Temperature NoReaction->WrongTemp WrongStoich Incorrect Stoichiometry SideProducts->WrongStoich SideProducts->WrongTemp Decomposition Substrate Decomposition SideProducts->Decomposition Emulsion Emulsion Formation WorkupLoss->Emulsion CheckReagents Use Pure, Anhydrous Reagents InactiveReagent->CheckReagents VerifyStoich Verify Stoichiometry WrongStoich->VerifyStoich PurifySubstrate Purify Substrate & Solvents ImpureSubstrate->PurifySubstrate OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp Decomposition->OptimizeTemp SlowAddition Use Slow Addition Decomposition->SlowAddition RochelleWorkup Use Rochelle's Salt Work-up Emulsion->RochelleWorkup

Caption: Troubleshooting decision tree for low yields in cyclizations.

mechanism_pathway Diene 1,6-Diene Coordination Coordination of Diene to Al Diene->Coordination HAlCl2 HAlCl₂ HAlCl2->Coordination Hydroalumination Intramolecular Hydroalumination Coordination->Hydroalumination Hydride transfer Cyclization Cyclization Hydroalumination->Cyclization AlComplex Aluminacyclopentane Intermediate Cyclization->AlComplex Hydrolysis Hydrolysis (Work-up) AlComplex->Hydrolysis Product Cyclized Product Hydrolysis->Product

Caption: Simplified signaling pathway for cyclization.

Navigating Dichloroalumane Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling dichloroalumane (HAlCl₂). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The choice of solvent is a critical parameter that significantly influences the reactivity, selectivity, and yield of reactions involving this compound. This guide will delve into the nuances of solvent effects to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for this compound, and how do they affect its reactivity?

A1: this compound is typically used in etheral, aromatic, or chlorinated solvents. The choice of solvent dictates the nature of the reactive species and, consequently, the reaction outcome.

  • Etheral Solvents (e.g., Diethyl Ether, THF): In ethers, this compound forms stable complexes (e.g., HAlCl₂·OEt₂). This complexation moderates the Lewis acidity and hydride-donating ability of the alumane. Etheral solutions are generally less reactive than those in aromatic or chlorinated solvents, which can be advantageous for achieving higher selectivity in certain reactions.

  • Aromatic Solvents (e.g., Benzene, Toluene): In aromatic solvents, this compound exists in a less-complexed state, leading to higher reactivity. These solvents are often preferred for reactions requiring a strong Lewis acid, such as Friedel-Crafts alkylations. However, the increased reactivity can sometimes lead to side reactions and reduced selectivity.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM)): Dichloromethane is a common solvent for reactions involving aluminum-based Lewis acids, including Friedel-Crafts type reactions.[1][2] this compound exhibits high reactivity in DCM due to minimal solvent complexation. This can be beneficial for activating less reactive substrates but may also lead to over-alkylation or other side products in sensitive systems.

Q2: How does solvent choice impact the regioselectivity of hydroalumination reactions with this compound?

A2: The regioselectivity of hydroalumination of unsaturated bonds (alkenes and alkynes) is highly dependent on the solvent.

  • In etheral solvents , the steric bulk of the this compound-ether complex can favor the anti-Markovnikov addition of the hydride to the less substituted carbon of an alkene or alkyne.

  • In aromatic or chlorinated solvents , the smaller, more reactive "free" this compound can lead to a mixture of regioisomers or favor the Markovnikov product, depending on the substrate's electronic properties. For instance, in the hydrocyanation of styrene, the addition of a Lewis acid like AlCl₃ can dramatically invert the regioselectivity.[3]

Q3: Can this compound be used for reductions? How does the solvent affect its reducing power?

A3: Yes, this compound is a capable reducing agent for certain functional groups. The solvent plays a crucial role in modulating its reducing strength.

  • Etheral solvents temper the reducing power of this compound, allowing for more selective reductions. For example, the reduction of an ester to an alcohol might proceed cleanly, while other sensitive functional groups remain untouched.

  • In non-coordinating solvents like toluene or dichloromethane , the enhanced reactivity of this compound can lead to the reduction of a broader range of functional groups. However, this can also result in over-reduction or side reactions.

Q4: For Friedel-Crafts type reactions, is a this compound-etherate complex a suitable catalyst?

A4: Yes, a this compound-etherate complex can be an effective catalyst for Friedel-Crafts alkylations.[4] The ether complex moderates the Lewis acidity, which can help to prevent side reactions such as carbocation rearrangements and polyalkylation that are sometimes observed with stronger, uncomplexed Lewis acids like aluminum chloride.[2][5] The choice between an etherate and using this compound in a non-coordinating solvent will depend on the reactivity of the aromatic substrate and the alkylating agent.

Troubleshooting Guides

Problem 1: Low Yield in Hydroalumination of an Alkyne
Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Choice If using an etheral solvent like THF, consider switching to an aromatic solvent such as toluene.Etheral solvents can form stable complexes with this compound, reducing its reactivity. Aromatic solvents lead to a more "free" and reactive alumane species.
Decomposition of this compound Ensure anhydrous conditions and inert atmosphere (e.g., Argon or Nitrogen). Prepare the this compound solution fresh or titrate before use.This compound is highly sensitive to moisture and air.
Substrate Reactivity For less reactive alkynes, increasing the reaction temperature or using a less coordinating solvent might be necessary.Enhancing the reaction conditions can help to overcome the activation energy barrier.
Problem 2: Poor Regioselectivity in the Hydroalumination of a Styrene Derivative
Potential Cause Troubleshooting Step Rationale
Solvent Polarity and Coordinating Ability To favor the anti-Markovnikov product, use a bulky etheral solvent like diethyl ether or THF. To favor the Markovnikov product, a non-coordinating solvent like benzene or dichloromethane may be more effective.The steric hindrance of the this compound-ether complex can direct the hydride to the less hindered carbon. A less hindered, more reactive species in a non-coordinating solvent may be more influenced by electronic effects.
Reaction Temperature Lowering the reaction temperature may improve selectivity.At lower temperatures, the kinetic product is often favored.
Problem 3: Over-reduction or Side Reactions During the Reduction of an Enone
Potential Cause Troubleshooting Step Rationale
Excessive Reactivity of this compound If using an aromatic or chlorinated solvent, switch to an etheral solvent like diethyl ether.The this compound-ether complex is a milder reducing agent, which can improve selectivity for the desired 1,2-reduction of the carbonyl over the 1,4-conjugate addition.
Reaction Time/Temperature Reduce the reaction time and/or lower the temperature.Milder conditions can help to prevent over-reduction and the formation of byproducts.

Quantitative Data Summary

Data for this compound is scarce in the literature. The following table is a generalized representation based on the reactivity of related aluminum hydrides.

SolventTypical ReactionRelative ReactivityGeneral Selectivity
Diethyl Ether Hydroalumination, ReductionModerateHigh
THF Hydroalumination, ReductionModerateHigh
Toluene Hydroalumination, Friedel-CraftsHighModerate to Low
Dichloromethane Friedel-Crafts, ReductionHighModerate to Low

Key Experimental Protocols

Protocol 1: General Procedure for Hydroalumination of an Alkene with this compound in Diethyl Ether
  • Preparation of this compound Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a known amount of lithium aluminum hydride to anhydrous diethyl ether under a nitrogen atmosphere. Slowly add a solution of anhydrous aluminum chloride in diethyl ether at 0 °C. Stir the mixture at room temperature for 1 hour. The resulting solution is approximately a 1M solution of HAlCl₂·OEt₂.

  • Hydroalumination: To the freshly prepared this compound solution at 0 °C, add the alkene dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing Reaction Pathways

hydroalumination_pathway cluster_ether In Etheral Solvents (e.g., THF) cluster_aromatic In Aromatic Solvents (e.g., Toluene) HAlCl2_ether HAlCl₂·OR₂ (Bulky Complex) Transition_State_ether Sterically Hindered Transition State HAlCl2_ether->Transition_State_ether Alkene_ether Alkene Alkene_ether->Transition_State_ether Product_ether Anti-Markovnikov Product (Major) Transition_State_ether->Product_ether HAlCl2_aromatic HAlCl₂ ('Free' Alumane) Transition_State_aromatic Less Hindered Transition State HAlCl2_aromatic->Transition_State_aromatic Alkene_aromatic Alkene Alkene_aromatic->Transition_State_aromatic Product_aromatic Markovnikov/Mixture of Products Transition_State_aromatic->Product_aromatic

Caption: Solvent effect on hydroalumination regioselectivity.

experimental_workflow Start Start: Anhydrous Conditions Reagent_Prep Prepare HAlCl₂ Solution in Chosen Solvent Start->Reagent_Prep Substrate_Add Add Substrate at Controlled Temperature Reagent_Prep->Substrate_Add Reaction Monitor Reaction Progress (TLC/GC) Substrate_Add->Reaction Quench Quench Reaction Mixture at 0°C Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Isolation Isolate and Purify Product Workup->Isolation End End: Characterize Product Isolation->End

Caption: General experimental workflow for this compound reactions.

References

Identifying and removing common impurities from dichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of common impurities from dichloroalumane.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is it used for? This compound (AlHCl₂) is a powerful reducing agent and a Lewis acid used in various chemical syntheses. It is typically prepared through the reaction of aluminum metal with hydrogen chloride or by the redistribution reaction of aluminum chloride with aluminum hydride. Its reactivity makes it valuable in organic synthesis for reactions such as reductions of functional groups and in polymerization catalysis.
What are the most common impurities in this compound? The primary impurities in this compound are often related to its synthesis and handling. These can include unreacted starting materials such as aluminum metal and aluminum chloride, byproducts like other aluminum chlorohydrides (e.g., AlH₂Cl), and decomposition products such as aluminum hydroxides or oxides formed from exposure to moisture.
Why is it crucial to use pure this compound in my experiments? The presence of impurities can significantly impact the outcome of a chemical reaction. For instance, residual aluminum chloride can alter the Lewis acidity of the system, leading to different reaction pathways or side products. Traces of moisture can deactivate the highly reactive this compound, reducing its efficacy as a reducing agent and potentially generating unwanted byproducts.
How can I assess the purity of my this compound sample? Several analytical techniques can be employed to determine the purity of this compound. Titration methods can quantify the hydride and aluminum content. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can provide information on the chemical environment of the aluminum and hydrogen atoms, helping to identify different aluminum-containing species.
What are the signs of this compound decomposition? This compound is sensitive to both air and moisture. Decomposition may be indicated by a change in the physical appearance of the solution, such as the formation of a precipitate (often aluminum hydroxides or oxides). A decrease in its reducing power, observed as a lower than expected reaction yield or slower reaction rate, can also be a sign of degradation.

Troubleshooting Guide: Common Issues and Solutions

Here are some common problems encountered during the use of this compound and steps to resolve them.

Issue 1: Reduced Reactivity or Lower than Expected Yield
Potential Cause Troubleshooting Steps
Decomposition due to moisture or air exposure. Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use fresh, anhydrous solvents.
Presence of passivating aluminum oxide on the surface of aluminum starting material (if preparing in-situ). Activate the aluminum metal prior to reaction. This can be achieved by treating it with a small amount of a suitable activating agent, such as iodine or a mercuric salt (with appropriate safety precautions), to disrupt the oxide layer.
Incorrect stoichiometry of reactants during synthesis. Carefully control the addition of hydrogen chloride to the aluminum metal to ensure the desired this compound is the major product.
Issue 2: Formation of Insoluble Precipitates
Potential Cause Troubleshooting Steps
Reaction with trace water in the solvent or on glassware. This leads to the formation of insoluble aluminum hydroxides and oxides. Rigorously dry all solvents and glassware before use. Consider using a fresh bottle of anhydrous solvent.
Precipitation of aluminum chloride. If the this compound is prepared from aluminum chloride and an aluminum hydride source, unreacted aluminum chloride may precipitate, especially if the solvent's polarity changes or the temperature is lowered. The solution can be filtered under inert conditions to remove the solid.

Experimental Protocols

Protocol 1: Purification of this compound by Filtration

This protocol is suitable for removing solid impurities such as unreacted aluminum metal or precipitated aluminum chloride.

Materials:

  • This compound solution with solid impurities

  • Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)

  • Schlenk filtration apparatus

  • Inert gas source (argon or nitrogen)

  • Dry glassware

Procedure:

  • Assemble the Schlenk filtration apparatus under a positive pressure of inert gas. Ensure all components are thoroughly dried.

  • Transfer the this compound solution containing the precipitate to the filtration flask via cannula under inert atmosphere.

  • Filter the solution through a medium porosity sintered glass frit.

  • Wash the collected solid with a small amount of fresh, anhydrous solvent to recover any entrained this compound solution.

  • The clear filtrate is the purified this compound solution. Store it under an inert atmosphere.

Logical Workflow for this compound Purification

The following diagram illustrates the decision-making process for purifying this compound based on the nature of the impurity.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Method cluster_end Final Product start Crude this compound Solution analysis Identify Impurity Type start->analysis filtration Filtration under Inert Atmosphere analysis->filtration Solid Impurities (e.g., Al metal, AlCl3) solvent_removal Solvent Removal and Recrystallization analysis->solvent_removal Soluble Impurities (e.g., other chlorohydrides) end_product Purified this compound filtration->end_product solvent_removal->end_product

Caption: Workflow for selecting a purification method for this compound.

Managing the exothermicity of large-scale dichloroalumane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale dichloroalumane (AlH₂Cl) reactions. The information provided is intended to supplement, not replace, established laboratory safety protocols and professional judgment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with large-scale this compound reactions?

A1: The primary hazard is the highly exothermic nature of the reduction reaction, which can lead to a thermal runaway if not properly controlled. This compound and related aluminum hydrides are also highly reactive with water and protic solvents, releasing flammable hydrogen gas. This can cause a dangerous pressure buildup in a closed system and create a fire or explosion hazard.

Q2: How can I predict the potential exothermicity of my specific this compound reaction?

A2: A precise prediction requires experimental data. The following methods are recommended:

  • Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction under controlled conditions, providing a heat flow profile. This data is crucial for safe scale-up as it helps determine the required cooling capacity.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to screen for potential secondary or decomposition reactions at elevated temperatures, helping to define a safe operating temperature window.

  • Adiabatic Calorimetry (ARC): This method simulates a worst-case scenario (loss of cooling) to determine the time to maximum rate of temperature and pressure rise.

Q3: What are the key parameters to control during a large-scale this compound reduction?

A3: The following parameters are critical for maintaining control over the reaction:

  • Temperature: Continuous monitoring and control of the internal reaction temperature are paramount.

  • Addition Rate: The rate of addition of the this compound solution or the substrate should be carefully controlled to match the heat removal capacity of the reactor.

  • Agitation: Efficient stirring is essential to ensure homogenous mixing and prevent localized hotspots.

  • Inert Atmosphere: Strict exclusion of moisture and air is necessary to prevent violent side reactions and the generation of hydrogen gas.

Troubleshooting Guides

Issue 1: Sudden Temperature Spike During Reagent Addition

Possible Causes:

  • Addition rate is too fast for the cooling system to handle.

  • Inadequate mixing leading to a localized concentration of reactants.

  • Accumulation of unreacted reagent followed by a sudden, rapid reaction.

Solutions:

  • Immediately stop the addition of the reagent.

  • Increase cooling to the maximum capacity of the system.

  • Ensure vigorous agitation to improve heat transfer and break up any localized hot spots.

  • If the temperature continues to rise rapidly, proceed to the emergency quenching protocol.

Issue 2: Reaction Fails to Initiate or is Sluggish

Possible Causes:

  • Low reaction temperature may be below the activation energy threshold.

  • Poor quality or partially decomposed this compound reagent.

  • Presence of inhibitors in the reaction mixture.

Solutions:

  • Slowly and carefully increase the reaction temperature in small increments while closely monitoring for any signs of an exotherm.

  • If a slight temperature increase does not initiate the reaction, consider adding a small, well-characterized amount of a more reactive substrate to initiate the process, if this is a validated method for your system.

  • If the reaction still does not proceed, it is safer to quench the reaction and restart with fresh reagents and purified solvents.

Issue 3: Excessive Gas Evolution and Pressure Buildup

Possible Causes:

  • Contamination of the reaction with water or other protic solvents, leading to the formation of hydrogen gas.

  • A runaway reaction causing the solvent to boil.

  • Decomposition of the reagent or products.

Solutions:

  • Ensure the reactor is properly vented to a safe location (e.g., a scrubber).

  • Stop the reagent addition immediately.

  • Apply maximum cooling to reduce the reaction rate and solvent boiling.

  • If pressure continues to rise, it may indicate a serious runaway. Be prepared to initiate an emergency shutdown and evacuation.

Data Presentation

Table 1: Recommended Quenching Agents for Aluminum Hydride Reagents

Quenching AgentOrder of AdditionRate of AdditionKey Considerations
Isopropanol1stSlow, dropwiseLess reactive than methanol or water, providing a more controlled initial quench.
Methanol2ndSlow, dropwiseMore reactive than isopropanol; used to ensure the majority of the unreacted hydride is consumed.
Water3rdVery slow, dropwiseHighly reactive with aluminum hydrides. Should only be added after quenching with alcohols is complete and the exotherm has subsided.
Saturated aq. Rochelle's SaltAlternative 1stSlow, dropwiseCan help to break up aluminum salt precipitates, making workup easier.
Saturated aq. Sodium SulfateAlternative 1stSlow, dropwiseA common and effective quenching agent.

Table 2: General Parameters for Safe Scale-Up of Exothermic Reactions

ParameterRecommendationRationale
Reactor Volume Total reaction volume should not exceed 50-70% of the reactor's capacity.Provides headspace to accommodate potential gas evolution and foaming during quenching.
Addition Time Should be determined by calorimetry data to not exceed the heat removal capacity of the reactor.Prevents the accumulation of unreacted reagents, which can lead to a dangerous exotherm.
Stirring Speed Should be sufficient to create a vortex and ensure good surface movement.Promotes efficient heat transfer and prevents the formation of localized hot spots.
Cooling Bath Should be large enough to submerge a significant portion of the reactor and have a high cooling capacity.Provides a critical safety measure to absorb and dissipate the heat generated by the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Large-Scale this compound Reduction

Warning: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific substrate and scale.

  • Reactor Setup:

    • Assemble a dry, multi-necked reaction vessel equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a pressure-equalizing addition funnel, and an inert gas (nitrogen or argon) inlet and outlet connected to a bubbler or scrubber.

    • Ensure the reactor is placed in a secondary container and has an efficient cooling bath (e.g., a cryostat or a large ice/salt bath).

  • Reagent Preparation:

    • Under a strict inert atmosphere, charge the reaction vessel with the substrate dissolved in a suitable anhydrous solvent (e.g., toluene, THF).

    • Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C).

  • This compound Addition:

    • Slowly add the this compound solution to the stirred substrate solution via the addition funnel at a rate that maintains the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).

    • Continuously monitor the internal temperature and the cooling bath temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the set temperature for the required time.

    • Monitor the reaction progress by taking small, carefully quenched aliquots for analysis (e.g., TLC, GC, HPLC).

Protocol 2: Controlled Quenching of a Large-Scale this compound Reaction

Warning: This procedure is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood, behind a blast shield.

  • Initial Cooling:

    • Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C) using an efficient cooling bath.

  • Alcohol Quench:

    • Under a continuous inert gas flow, slowly and dropwise add a less reactive alcohol, such as isopropanol, to the vigorously stirred reaction mixture.

    • Monitor the internal temperature closely. The addition rate should be controlled to keep the temperature rise minimal.

    • Once the initial vigorous reaction subsides, continue the slow addition of a more reactive alcohol like methanol until gas evolution ceases.

  • Water Quench:

    • After the alcohol quench is complete and the exotherm has dissipated, very slowly and cautiously add water dropwise. A significant exotherm and hydrogen evolution can still occur.

  • Aqueous Workup:

    • Once the reaction with water is complete, a basic or acidic workup can be performed depending on the stability of the product. For example, slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can help to break up the gelatinous aluminum salts, facilitating product extraction.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Risk Assessment & Calorimetry B Assemble & Dry Glassware A->B C Inert Atmosphere Purge B->C D Charge Substrate & Solvent C->D E Cool to Set Temperature D->E F Controlled Addition of AlH2Cl E->F G Monitor Temperature & Conversion F->G F->G G->F Adjust Addition Rate H Cool Reaction to 0°C G->H I Slow Quench (e.g., Isopropanol) H->I J Aqueous Workup I->J K Product Isolation J->K

Caption: Experimental workflow for a large-scale this compound reduction.

Troubleshooting_Flowchart Troubleshooting Temperature Spikes Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Stirring Is Stirring Adequate? Max_Cooling->Check_Stirring Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Monitor_Temp Monitor Temperature Check_Stirring->Monitor_Temp Yes Increase_Stirring->Monitor_Temp Is_Temp_Falling Is Temperature Decreasing? Monitor_Temp->Is_Temp_Falling Resume_Slowly Resume Addition at Slower Rate Is_Temp_Falling->Resume_Slowly Yes Emergency_Quench Initiate Emergency Quench Is_Temp_Falling->Emergency_Quench No

Caption: Decision flowchart for troubleshooting sudden temperature increases.

References

Inconsistent results with commercial batches of dichloroalumane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of dichloroalumane (also known as dichloroalane, AlHCl₂). Inconsistencies in reactivity and results can often be traced to variations in reagent quality, handling, and experimental setup.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete, even with a fresh bottle. What could be the cause?

A1: Several factors can lead to decreased reactivity of this compound:

  • Hydrolysis and Oxidation: this compound is highly sensitive to air and moisture.[1] Even small amounts of exposure during storage or handling can lead to the formation of inactive aluminum oxides and hydroxides.

  • Improper Storage: Commercial solutions should be stored at the recommended temperature, typically in a cool, dry place under an inert atmosphere.[2][3][4]

  • Age of the Reagent: Over time, even with proper storage, slow decomposition can occur. It is always best to use the freshest batch available and to date bottles upon receipt and first use.

  • Solvent Quality: Ensure that the solvent used in the reaction is anhydrous. The presence of water in the solvent will consume the reagent.

Q2: I am observing unexpected side products in my reaction. How can I determine if the this compound is the source?

A2: The presence of impurities in the this compound batch can lead to side reactions. Common impurities can arise from the synthesis of this compound, which may involve the redistribution of ligands between aluminum chloride (AlCl₃) and a hydride source.

  • Lewis Acid Impurities: The presence of residual AlCl₃ can catalyze undesired side reactions. Organoaluminum compounds are known for their strong Lewis acidity.[5]

  • Other Aluminum Species: Incomplete reaction or side reactions during the synthesis of this compound can result in a mixture of aluminum species (e.g., AlH₂Cl, AlH₃).[6] These species will have different reactivities and may lead to a variety of products.

To confirm if the reagent is the issue, consider running a control reaction with a new batch of this compound or a different reducing agent to see if the side products persist.

Q3: How can I verify the quality and concentration of my commercial this compound solution?

A3: It is good practice to titrate a new bottle of any reactive reagent like this compound to determine its active concentration. A common method is a gasometric titration, where the reagent is reacted with a protic source (like an alcohol) and the volume of evolved hydrogen gas is measured. See the detailed protocol below.

Troubleshooting Guide

The following table summarizes common issues, potential causes, and recommended solutions when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no reactivity 1. Degraded reagent (exposure to air/moisture).[1] 2. Improper storage conditions.[2][3][4] 3. Inactive batch.1. Use a fresh bottle or a newly opened bottle. 2. Ensure proper handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2][7][8] 3. Titrate the solution to determine the active concentration.
Inconsistent yields between batches 1. Variation in the concentration of active this compound. 2. Presence of varying levels of impurities (e.g., AlCl₃, other aluminum hydrides).[6]1. Titrate each new batch before use to standardize the amount of active reagent. 2. If possible, analyze the reagent for common impurities via techniques like NMR spectroscopy.
Formation of unexpected byproducts 1. Contamination of the reaction with water or oxygen. 2. Impurities in the this compound solution acting as catalysts or reactants.[5] 3. Reaction temperature is too high, leading to decomposition or side reactions.1. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere.[3][4] 2. Use a purified grade of this compound if available, or consider synthesizing it fresh for highly sensitive reactions.[6] 3. Optimize the reaction temperature.
Precipitate formation upon storage 1. Decomposition of the reagent. 2. Reaction with trace moisture in the storage vessel.1. The reagent may no longer be viable. Dispose of it according to your institution's safety guidelines. 2. Always store in a designated, dry container.

Experimental Protocols

Protocol 1: Gasometric Titration of this compound

This protocol allows for the determination of the molarity of active hydride in a this compound solution.

Materials:

  • This compound solution of unknown concentration.

  • Anhydrous isopropanol.

  • Anhydrous THF or other suitable solvent.

  • Gas-tight syringe.

  • Schlenk flask with a sidearm and a rubber septum.

  • Gas burette or a similar apparatus to measure gas evolution.

  • Stir bar.

Procedure:

  • Assemble the Schlenk flask and gas burette setup under an inert atmosphere (e.g., nitrogen or argon).

  • To the Schlenk flask, add a known volume of anhydrous THF.

  • Using a gas-tight syringe, carefully draw a known volume (e.g., 1.0 mL) of the this compound solution and inject it into the Schlenk flask.

  • With vigorous stirring, slowly add a stoichiometric excess of anhydrous isopropanol to the Schlenk flask via a syringe.

  • The reaction will evolve hydrogen gas. Measure the volume of gas produced using the gas burette.

  • Calculate the moles of H₂ evolved using the ideal gas law (PV=nRT), remembering to account for the vapor pressure of the solvent.

  • The moles of H₂ correspond to the moles of active hydride in the initial volume of the this compound solution. From this, the molarity can be calculated.

Visual Guides

troubleshooting_workflow start Inconsistent Results with this compound check_reactivity Is the reaction sluggish or incomplete? start->check_reactivity check_byproducts Are there unexpected byproducts? check_reactivity->check_byproducts No check_handling Review Handling & Storage Procedures (Inert atmosphere, dry glassware) check_reactivity->check_handling Yes purify_reagents Purify Solvents and Starting Materials check_byproducts->purify_reagents Yes end_good Problem Resolved check_byproducts->end_good No titrate Titrate this compound Solution (Determine active concentration) check_handling->titrate new_reagent Use a new bottle/batch of this compound titrate->new_reagent new_reagent->end_good optimize_conditions Optimize Reaction Conditions (Temperature, addition rate) purify_reagents->optimize_conditions analyze_impurities Analyze for Impurities (e.g., NMR, if possible) optimize_conditions->analyze_impurities consult_sds Consult Safety Data Sheet for known incompatibilities analyze_impurities->consult_sds end_bad Problem Persists (Contact Supplier) consult_sds->end_bad

Caption: Troubleshooting workflow for inconsistent this compound results.

degradation_pathway AlHCl2 This compound (Active) Inactive Inactive Aluminum Oxides/Hydroxides (e.g., Al(OH)Cl2, Al2O3) AlHCl2->Inactive Hydrolysis AlHCl2->Inactive Oxidation H2O Water (Moisture) H2O->Inactive O2 Oxygen (Air) O2->Inactive

Caption: Degradation pathway of this compound in the presence of air and moisture.

References

Technical Support Center: Dichloroalumane Stability and Reactivity in the Presence of Moisture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the impact of moisture on the stability and reactivity of dichloroalumane (HAlCl₂). This compound is a powerful reducing agent and Lewis acid, but its efficacy is highly dependent on anhydrous conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate moisture-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability of this compound?

A1: this compound is highly sensitive to moisture. It reacts readily with water in a vigorous and exothermic hydrolysis reaction. This reaction decomposes the this compound, reducing its potency as a reagent. The primary products of this reaction are aluminum hydroxides/oxides and hydrochloric acid. The presence of these byproducts can significantly impact subsequent chemical transformations.

Q2: What are the signs of moisture contamination in my this compound reagent or reaction?

A2: Visual signs of moisture contamination in solid this compound can include clumping or the appearance of a fumed or hazy atmosphere above the solid upon opening the container in an inert atmosphere. During a reaction, unexpected exotherms, the formation of gelatinous precipitates (aluminum hydroxides), or lower than expected yields of your desired product are strong indicators of moisture contamination.

Q3: How does moisture impact the reactivity of this compound in a chemical reaction?

A3: Moisture negatively impacts the reactivity of this compound in several ways:

  • Reduced Reducing Power: Hydrolysis consumes the active hydride species, diminishing the reducing capability of the reagent.

  • Altered Lewis Acidity: The formation of aluminum hydroxides and hydrochloric acid changes the Lewis acidic nature of the reaction medium, which can affect reaction pathways and selectivity.

  • Byproduct Interference: The generated aluminum salts and hydroxides can complicate reaction workups and product isolation.

Q4: What level of moisture is tolerable in solvents and starting materials when using this compound?

A4: For optimal results, all solvents and reagents should be rigorously dried. The tolerable moisture level is highly dependent on the specific reaction and the desired outcome. For sensitive reactions, moisture content should ideally be below 50 parts per million (ppm). Karl Fischer titration is the recommended method for accurately determining the water content in solvents.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when using this compound in the presence of moisture.

Issue 1: Low or No Product Yield in a Reduction Reaction

Possible Cause Troubleshooting Step Success Indicator
Moisture in the reaction solvent. Dry the solvent over an appropriate drying agent (e.g., molecular sieves, calcium hydride) and re-distill under an inert atmosphere. Verify dryness using Karl Fischer titration.The reaction proceeds to completion with the expected yield.
Moisture in the starting material or other reagents. Dry solid starting materials in a vacuum oven. Distill liquid starting materials from a suitable drying agent.Improved reaction conversion and yield.
Contamination of this compound reagent. Use a fresh, unopened bottle of this compound. If using a previously opened bottle, ensure it was stored under a positive pressure of inert gas.Consistent and reproducible reaction outcomes.
Inadequate inert atmosphere technique. Ensure all glassware is flame-dried or oven-dried immediately before use. Use proper Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the experiment.The reaction mixture remains clear and free of precipitates until the workup.

Issue 2: Formation of an Unfilterable Gelatinous Precipitate During Reaction or Workup

Possible Cause Troubleshooting Step Success Indicator
Reaction with adventitious water. Implement rigorous anhydrous techniques as described in Issue 1.A clean reaction profile and easier workup.
Improper quenching procedure. Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a less reactive quenching agent like isopropanol before the addition of water or aqueous solutions.A more manageable workup with filterable solids.

Experimental Protocols

Protocol 1: Drying of Ethereal Solvents (THF, Diethyl Ether) for Use with this compound

This protocol describes the preparation of anhydrous ethereal solvents, which are common solvents for reactions involving this compound.

Materials:

  • Solvent to be dried (e.g., Tetrahydrofuran)

  • Drying agent (e.g., Sodium metal, Benzophenone)

  • Inert gas (Argon or Nitrogen)

  • Solvent still apparatus

Procedure:

  • Pre-drying: Pre-dry the solvent by letting it stand over activated molecular sieves (3Å or 4Å) for at least 24 hours.

  • Setup: Assemble a solvent still under a positive pressure of inert gas. The glassware should be oven-dried and cooled under a stream of inert gas before assembly.

  • Addition of Drying Agent: To the still pot, add sodium metal, cut into small pieces, and a small amount of benzophenone as an indicator.

  • Reflux: Reflux the solvent under a positive pressure of inert gas. The development of a deep blue or purple color indicates that the solvent is anhydrous and free of oxygen.

  • Distillation and Collection: Distill the dry solvent directly into the reaction flask, which has been oven-dried and is under an inert atmosphere.

  • Verification: The water content of the distilled solvent can be verified to be <50 ppm using Karl Fischer titration.

Protocol 2: General Procedure for a this compound Reduction under Anhydrous Conditions

This protocol provides a general workflow for performing a reduction reaction using this compound, emphasizing the techniques required to exclude moisture.

Materials:

  • Oven-dried glassware (Schlenk flask, addition funnel)

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Anhydrous solvent (e.g., THF, freshly distilled)

  • This compound solution or solid

  • Substrate to be reduced (anhydrous)

  • Magnetic stirrer and stir bar

Workflow:

  • Glassware Preparation: Assemble the oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas.

  • Inert Atmosphere: Purge the assembled apparatus with inert gas for at least 15-20 minutes.

  • Reagent Addition:

    • Dissolve the anhydrous substrate in the freshly distilled anhydrous solvent in the Schlenk flask via a cannula or a syringe.

    • If using solid this compound, add it to the reaction flask under a strong counterflow of inert gas.

    • If using a this compound solution, transfer it to the reaction flask via a cannula or a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature, maintaining a positive pressure of inert gas throughout. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS) by taking aliquots using a syringe under inert atmosphere.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully add a quenching agent such as isopropanol dropwise with vigorous stirring. After the initial vigorous reaction subsides, water or an aqueous workup solution can be added.

  • Workup and Isolation: Proceed with the standard aqueous workup to isolate the product. The formation of aluminum salts may require specific extraction and filtration procedures.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Oven-Dry Glassware B Assemble Hot & Purge with Inert Gas A->B C Prepare Anhydrous Solvents & Reagents B->C D Add Reagents under Inert Atmosphere C->D Anhydrous Transfer E Run Reaction at Desired Temperature D->E F Monitor Reaction Progress E->F G Quench Reaction at Low Temperature F->G Reaction Complete H Aqueous Workup G->H I Product Isolation H->I

Caption: Experimental workflow for moisture-sensitive reactions.

Troubleshooting_Yield Start Low or No Product Yield Q1 Is the solvent anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are starting materials dry? A1_Yes->Q2 Fix1 Dry and re-distill solvent. Verify with Karl Fischer. A1_No->Fix1 End Re-run Experiment Fix1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the inert atmosphere maintained? A2_Yes->Q3 Fix2 Dry starting materials under vacuum or distill. A2_No->Fix2 Fix2->End A3_Yes Yes Q3->A3_Yes Consider other reaction parameters. A3_No No Q3->A3_No No Fix3 Improve Schlenk/glovebox technique. Use freshly dried glassware. A3_No->Fix3 Fix3->End

Caption: Troubleshooting low yield in this compound reactions.

Validation & Comparative

A Comparative Guide to Analytical Methods for Dichloroalumane Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the concentration of dichloroalumane (AlHCl₂). The selection of an appropriate analytical technique is critical for ensuring the accuracy and reproducibility of experimental results in research, process development, and quality control. This document outlines various methodologies, presents their comparative performance data, and provides detailed experimental protocols.

Comparison of Analytical Methods

The determination of this compound concentration presents a unique challenge due to its reactive nature. The ideal analytical method should be able to quantify both the active hydride and the chloride components, or the intact molecule. The following table summarizes the key performance characteristics of several applicable analytical techniques.

Analytical MethodPrincipleTarget AnalyteTypical AccuracyTypical Precision (RSD)Limit of Detection (LOD)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Gas Volumetry (Hydrolysis) Reaction with a protic solvent (e.g., water, alcohol) to release hydrogen gas, which is then quantified.Active Hydride (Al-H)High< 1%Dependent on gas measurement apparatusLowLowSimple, direct measurement of active hydride.Does not quantify the chloride content; destructive to the sample.
Argentometric Titration (Volhard Method) Back-titration of an excess of silver nitrate with a standardized thiocyanate solution to determine the chloride content.Chloride (Cl⁻)High (≥99.0%)[1]< 1%~1-10 ppmMediumLow to MediumWell-established and accurate for chloride determination.Does not quantify the hydride content; can be time-consuming.
Complexometric Titration Titration of the aluminum ion with a chelating agent like EDTA.Total Aluminum (Al³⁺)High< 0.3%[2][3]~1-10 ppmMediumMediumHigh precision and accuracy for total aluminum content.Does not differentiate between different alumane species; may require sample pre-treatment.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ²⁷Al NMR can be used to identify and quantify species in solution containing Al-H and Al-Cl bonds.This compound and related speciesHigh< 2%~0.1-1%HighHighProvides structural information and can quantify multiple species simultaneously; non-destructive.Requires expensive instrumentation and skilled operator; sensitivity can be an issue for low concentrations.
Infrared (IR) Spectroscopy The Al-H stretching vibration provides a characteristic absorption band that can be used for quantification.Al-H bondModerate to High2-5%Dependent on instrument sensitivityHighLow to MediumRapid and non-destructive; useful for in-situ monitoring.Calibration can be challenging; matrix effects can interfere.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and concentration ranges.

Gas Volumetry for Active Hydride Determination

This method is based on the quantitative reaction of the Al-H bond with a protic solvent to produce hydrogen gas.

Principle:

AlHCl₂ + 2 H₂O → Al(OH)₂Cl + 2 H₂ (gas)

Apparatus:

  • Gas buret or other suitable gas collection and measurement device

  • Reaction flask with a side arm and a septum

  • Magnetic stirrer and stir bar

  • Syringe for sample injection

Procedure:

  • Assemble the gas buret and reaction flask. The system must be airtight.

  • Add a known volume of a suitable hydrolysis solvent (e.g., degassed water or a dilute acid solution) to the reaction flask.

  • Stir the solvent and allow the system to reach thermal equilibrium.

  • Record the initial volume of gas in the buret.

  • Using a gas-tight syringe, carefully inject a known mass or volume of the this compound solution into the reaction flask.

  • The reaction will proceed rapidly, evolving hydrogen gas.

  • Continue stirring until the gas evolution ceases.

  • Allow the system to return to the initial temperature.

  • Record the final volume of gas in the buret.

  • The volume of hydrogen produced is the difference between the final and initial readings.

  • Calculate the concentration of active hydride using the ideal gas law, correcting for temperature and pressure.

Argentometric Titration for Chloride Determination (Volhard Method)

This method involves the precipitation of chloride ions with a known excess of silver nitrate, followed by back-titration of the excess silver ions.

Principle:

  • AlHCl₂ + 3 AgNO₃ → Al(NO₃)₃ + 2 AgCl(s) + Ag⁺(excess) + H⁺

  • Ag⁺(excess) + SCN⁻ → AgSCN(s)

  • Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (red complex, endpoint)

Reagents:

  • Standardized 0.1 M silver nitrate (AgNO₃) solution

  • Standardized 0.1 M potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) solution

  • Concentrated nitric acid (HNO₃)

  • Nitrobenzene or another suitable organic solvent

  • Ferric ammonium sulfate indicator solution

Procedure:

  • Accurately weigh a sample of the this compound solution and carefully hydrolyze it in a known volume of water. This should be done in a fume hood due to the evolution of HCl gas.

  • Acidify the solution with concentrated nitric acid.

  • Add a known excess of the standard 0.1 M AgNO₃ solution to precipitate all the chloride as AgCl.

  • Add a few milliliters of nitrobenzene and shake vigorously to coagulate the AgCl precipitate and coat it, preventing its reaction with the thiocyanate titrant.

  • Add a few drops of the ferric ammonium sulfate indicator.

  • Titrate the excess AgNO₃ with the standard 0.1 M KSCN solution until the first permanent reddish-brown color of the iron(III) thiocyanate complex appears.

  • Calculate the amount of chloride in the sample based on the amount of silver nitrate that reacted.[2][4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Gas_Volumetry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample This compound Solution Hydrolysis Hydrolysis with Protic Solvent Sample->Hydrolysis Gas_Collection H₂ Gas Collection Hydrolysis->Gas_Collection Measurement Volume Measurement Gas_Collection->Measurement Calculation Calculate [Al-H] Measurement->Calculation

Caption: Workflow for Gas Volumetric Analysis of this compound.

Argentometric_Titration_Workflow cluster_sample_prep Sample Preparation cluster_analysis Titration Sample This compound Solution Hydrolysis Hydrolysis & Acidification Sample->Hydrolysis AgNO3_Addition Add excess AgNO₃ Hydrolysis->AgNO3_Addition Precipitation Precipitate AgCl AgNO3_Addition->Precipitation Back_Titration Titrate with KSCN Precipitation->Back_Titration Endpoint Endpoint Detection Back_Titration->Endpoint Calculation Calculate [Cl⁻] Endpoint->Calculation

Caption: Workflow for Argentometric Titration of this compound.

Conclusion

The choice of analytical method for determining the concentration of this compound depends on the specific requirements of the application. For a direct and rapid assessment of the active hydride content, gas volumetry is a suitable and cost-effective choice. For accurate determination of the chloride content, argentometric titration is a reliable method. Complexometric titration provides a precise measure of the total aluminum concentration. For a comprehensive analysis that can provide structural information and quantify multiple species, NMR spectroscopy is the most powerful technique, albeit with higher costs and complexity. IR spectroscopy offers a rapid, non-destructive method for monitoring the Al-H bond. For a complete characterization of a this compound solution, a combination of these methods, such as gas volumetry and argentometric titration, may be necessary to determine the concentration of both the hydride and chloride components.

References

Dichloroalumane vs. DIBAL-H: A Comparative Study in Ester Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of esters to aldehydes is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where precise control over functional group manipulation is paramount. Among the plethora of reducing agents available, aluminum hydrides are particularly noteworthy. This guide provides an objective comparison of two such reagents: dichloroalumane (Cl₂AlH) and diisobutylaluminum hydride (DIBAL-H), focusing on their performance in ester reduction. While direct, side-by-side quantitative comparisons in the literature are scarce, this document synthesizes available data and established chemical principles to offer a comprehensive overview.

Performance Comparison

Both this compound and DIBAL-H are capable of reducing esters. However, their reactivity and selectivity profiles differ, influencing their suitability for specific applications.

Key Differentiating Factors:

  • Reactivity: DIBAL-H is generally considered a milder reducing agent than lithium aluminum hydride (LiAlH₄). Its bulky isobutyl groups moderate its reactivity, allowing for more controlled reductions. This compound, often generated in situ from LiAlH₄ and a chlorine source, is also a modified aluminum hydride with attenuated reactivity compared to LiAlH₄. The electron-withdrawing chlorine atoms decrease the hydridic character of the Al-H bond, making it a more selective reagent.

  • Selectivity for Aldehyde Formation: The partial reduction of esters to aldehydes is a key application for both reagents. DIBAL-H is well-established for this transformation, with the reaction's success being highly dependent on stoichiometry and, crucially, low temperatures (typically -78 °C). At these temperatures, the tetrahedral intermediate formed upon hydride attack is stable and does not collapse to the aldehyde until aqueous workup. This prevents over-reduction to the primary alcohol. While less documented in direct comparative studies, this compound is also utilized for the partial reduction of esters to aldehydes, operating under the principle of being a less reactive hydride donor than LiAlH₄.

  • Substrate Scope and Functional Group Tolerance: The milder nature of both reagents compared to LiAlH₄ allows for better chemoselectivity in the presence of other reducible functional groups. However, the specific tolerances can vary. DIBAL-H is known to reduce other carbonyl compounds like amides, aldehydes, and ketones. Therefore, selective reduction of an ester in the presence of these functional groups can be challenging. Information on the functional group tolerance of this compound is less consolidated but is expected to be similar, requiring careful optimization for complex substrates.

Data Presentation

Due to the limited availability of direct comparative studies, the following table summarizes the general characteristics and typical outcomes based on the available literature.

FeatureThis compound (Cl₂AlH)Diisobutylaluminum Hydride (DIBAL-H)
Typical Application Partial reduction of esters to aldehydes.Partial reduction of esters to aldehydes.[1][2]
Reagent Type Electrophilic aluminum hydride.Bulky and relatively non-polar aluminum hydride.
Generation Typically generated in situ from LiAlH₄ and a chlorine source (e.g., HCl or AlCl₃).Commercially available as a solution in various solvents.
Key Reaction Condition Low temperature.Low temperature (typically -78 °C) is critical for aldehyde formation.[2]
Selectivity Principle Reduced hydridic character due to electron-withdrawing chlorine atoms.Steric hindrance and the stability of the tetrahedral intermediate at low temperatures.
Typical Yields (Aldehyde) Moderate to good, substrate-dependent.Good to excellent, highly dependent on reaction conditions.
Common Solvents Ethereal solvents (e.g., THF, diethyl ether).Hydrocarbon solvents (e.g., toluene, hexanes) and ethers.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the reduction of an ester to an aldehyde using both reagents.

Protocol 1: Ester Reduction using this compound (In-situ Generation)

This protocol is a general representation and may require optimization for specific substrates.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: The flask is charged with a solution of lithium aluminum hydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere.

  • This compound Generation: A solution of anhydrous hydrogen chloride (2.0 equivalents) in THF is added dropwise to the LiAlH₄ solution while maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of this compound.

  • Ester Addition: The reaction mixture is then cooled to the desired temperature (e.g., -78 °C). A solution of the ester (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched at low temperature by the slow, dropwise addition of a suitable reagent, such as ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid.

  • Workup and Isolation: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

  • Purification: The crude product is purified by column chromatography or distillation.

Protocol 2: Ester Reduction using DIBAL-H

This is a standard protocol for the partial reduction of esters to aldehydes.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reaction Setup: The flask is charged with a solution of the ester (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: A solution of DIBAL-H (typically 1.0 to 1.2 equivalents) in a suitable solvent (e.g., toluene or hexanes) is added dropwise to the ester solution via the dropping funnel, maintaining the internal temperature at or below -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Quenching: Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or dilute acid.

  • Workup and Isolation: The mixture is allowed to warm to room temperature and stirred vigorously until phase separation occurs. The organic layer is decanted or separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude aldehyde is purified by flash column chromatography or distillation.

Mandatory Visualization

Ester_Reduction_Comparison Ester Ester (RCOOR') This compound This compound (Cl₂AlH) (in situ from LiAlH₄ + 2HCl) Ester->this compound 1) Low Temp. 2) H₂O workup DIBALH DIBAL-H ((i-Bu)₂AlH) Ester->DIBALH 1) -78 °C 2) H₂O workup Aldehyde Aldehyde (RCHO) This compound->Aldehyde Partial Reduction DIBALH->Aldehyde Alcohol Primary Alcohol (RCH₂OH) Aldehyde->Alcohol Over-reduction (possible with excess reagent or higher temp.)

Caption: Comparative workflow of ester reduction using this compound and DIBAL-H.

Reaction_Pathways cluster_this compound This compound Pathway cluster_dibalh DIBAL-H Pathway Ester1 Ester Coordination1 Coordination of Al to C=O Ester1->Coordination1 Hydride_Attack1 Intramolecular Hydride Transfer Coordination1->Hydride_Attack1 Intermediate1 Tetrahedral Intermediate Hydride_Attack1->Intermediate1 Workup1 Aqueous Workup Intermediate1->Workup1 Aldehyde1 Aldehyde Workup1->Aldehyde1 Ester2 Ester Coordination2 Coordination of Al to C=O Ester2->Coordination2 Hydride_Attack2 Intramolecular Hydride Transfer Coordination2->Hydride_Attack2 Intermediate2 Stable Tetrahedral Intermediate (at -78 °C) Hydride_Attack2->Intermediate2 Workup2 Aqueous Workup Intermediate2->Workup2 Aldehyde2 Aldehyde Workup2->Aldehyde2

Caption: Generalized reaction pathways for ester reduction by this compound and DIBAL-H.

Conclusion

Both this compound and DIBAL-H serve as valuable reagents for the selective reduction of esters to aldehydes, offering a milder alternative to more powerful hydrides like LiAlH₄. DIBAL-H is a well-studied and commercially available reagent, with its efficacy for partial reduction being critically dependent on maintaining low reaction temperatures. This compound, generated in situ, provides a cost-effective alternative, and its reactivity can be tuned by the stoichiometry of its precursors. The choice between these two reagents will ultimately depend on the specific substrate, the desired scale of the reaction, functional group compatibility, and laboratory resources. Further direct comparative studies would be beneficial to delineate the subtle differences in their reactivity and selectivity profiles for a broader range of ester substrates.

References

A Comparative Analysis of Dichloroalumane's Lewis Acidity Against Other Organoaluminum Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organoaluminum reagents is paramount. A key determinant of this reactivity is Lewis acidity, a measure of a compound's ability to accept an electron pair. This guide provides a comparative analysis of the Lewis acidity of dichloroalumane (AlHCl₂) against other commonly employed organoaluminum reagents, supported by experimental data and detailed protocols.

Organoaluminum compounds are indispensable tools in organic synthesis and catalysis, valued for their potent Lewis acidity.[1] This acidity governs their utility in a wide array of chemical transformations, from polymerization to stereoselective synthesis. This compound, a simple yet reactive alumane, presents a unique profile of reactivity that warrants a direct comparison with its organoaluminum counterparts.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of these compounds can be quantified using various experimental techniques, most notably the Gutmann-Beckett method. This method provides a reliable scale for comparing the electron-accepting properties of different Lewis acids.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical technique used to assess the Lewis acidity of a substance.[2] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, and the Lewis acidity is determined by measuring the change in the ³¹P NMR chemical shift upon its interaction with the Lewis acid. The resulting value is known as the Acceptor Number (AN). A higher AN value signifies a stronger Lewis acid.

Organoaluminum ReagentCommon NameGutmann-Beckett Acceptor Number (AN)
AlCl₃Aluminum trichloride87[3]
[DIPP-nacnacAlMe]⁺Cationic Aluminum Complex89.7[3]
B(C₆F₅)₃Tris(pentafluorophenyl)borane77.1[3]
AlHCl₂This compoundData not readily available in literature
AlEt₃TriethylaluminumData not readily available in literature
AlMe₃TrimethylaluminumData not readily available in literature

Note: While specific AN values for this compound, triethylaluminum, and trimethylaluminum are not cited in the readily available literature, the established trend in Lewis acidity for aluminum halides (AlI₃ > AlBr₃ > AlCl₃ > AlF₃) suggests that the electronegativity of the substituents plays a crucial role. It is therefore expected that the Lewis acidity of this compound would be significant, likely falling between that of aluminum trichloride and diorganoaluminum chlorides.

Experimental Protocols for Determining Lewis Acidity

For researchers seeking to experimentally determine and compare the Lewis acidity of these reagents, two primary methods are widely accepted: the Gutmann-Beckett method and the Childs method.

Gutmann-Beckett Method Protocol

This method relies on the interaction of the Lewis acid with triethylphosphine oxide (Et₃PO) and the subsequent analysis by ³¹P NMR spectroscopy.

Materials:

  • Lewis acid (e.g., this compound, triethylaluminum)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene, deuterated toluene)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent at a known concentration.

  • In a dry NMR tube, under an inert atmosphere (e.g., argon or nitrogen), add a precise amount of the Lewis acid to be analyzed.

  • Add a known volume of the Et₃PO stock solution to the NMR tube.

  • Acquire the ³¹P NMR spectrum of the sample.

  • The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct is recorded.

  • The change in chemical shift (Δδ) relative to free Et₃PO is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 x (δ_adduct - δ_free Et₃PO).

Childs Method Protocol

The Childs method offers an alternative approach using ¹H NMR spectroscopy and a different probe molecule, typically an α,β-unsaturated ketone like crotonaldehyde.[4]

Materials:

  • Lewis acid

  • Crotonaldehyde (or other suitable α,β-unsaturated carbonyl compound)

  • Anhydrous, non-coordinating NMR solvent

  • NMR tubes and spectrometer

Procedure:

  • Prepare a solution of the Lewis acid in the chosen anhydrous NMR solvent in an NMR tube under an inert atmosphere.

  • Acquire a ¹H NMR spectrum of the Lewis acid solution.

  • Add a precise amount of crotonaldehyde to the NMR tube.

  • Acquire another ¹H NMR spectrum of the mixture.

  • The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde induces a downfield shift of the vinylic protons, particularly the β-proton.

  • The magnitude of this induced chemical shift is correlated with the Lewis acidity of the compound.

The Role of Lewis Acidity in Reaction Mechanisms: The Friedel-Crafts Acylation

The Lewis acidity of organoaluminum reagents is central to their catalytic activity. A classic example is the Friedel-Crafts acylation, where a strong Lewis acid is required to activate the acylating agent.

In a typical Friedel-Crafts acylation, a Lewis acid like aluminum trichloride is used to generate a highly electrophilic acylium ion from an acyl halide. This acylium ion then undergoes electrophilic aromatic substitution with an aromatic ring. Organoaluminum reagents like this compound can also serve as catalysts in such reactions.

Below is a DOT language script visualizing the general mechanism of a Friedel-Crafts acylation reaction, which is applicable to catalysis by strong Lewis acids including organoaluminum compounds.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration AcylHalide R-CO-Cl Intermediate [R-CO-Cl---AlHCl₂] AcylHalide->Intermediate + AlHCl₂ LewisAcid AlHCl₂ AcyliumIon R-C≡O⁺ Intermediate->AcyliumIon LewisAcidComplex [AlHCl₃]⁻ Intermediate->LewisAcidComplex Benzene Benzene Ring SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex + Benzene Product Acylated Benzene SigmaComplex->Product + [AlHCl₃]⁻ HCl HCl SigmaComplex->HCl RegeneratedCatalyst AlHCl₂ SigmaComplex->RegeneratedCatalyst

Friedel-Crafts Acylation Mechanism

This guide provides a framework for comparing the Lewis acidity of this compound with other organoaluminum reagents. While a complete set of comparative experimental data remains a target for further research, the established methodologies and the understanding of the factors influencing Lewis acidity offer valuable guidance for selecting the appropriate reagent for a specific synthetic challenge. The provided experimental protocols can be employed to generate in-house comparative data, enabling more informed decisions in catalyst and reagent selection for drug development and chemical synthesis.

References

Mechanistic investigation of the dichloroalumane reduction of amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active compounds. While numerous reducing agents can effect this conversion, aluminum-based hydrides are among the most powerful and widely employed. This guide provides a mechanistic investigation and objective comparison of key aluminum-based reagents for the reduction of amides, with a focus on providing actionable data and detailed experimental insights for laboratory applications.

Executive Summary

This guide explores the reduction of amides using aluminum-based reagents. While the specific request for a mechanistic investigation of dichloroalumane (Cl₂AlH) was the starting point, a comprehensive literature search revealed a notable scarcity of specific data for this particular reagent in the context of amide reduction. Consequently, this guide has been broadened to provide a comparative analysis of more extensively documented and utilized aluminum-based reducing agents: the highly reactive Lithium Aluminum Hydride (LiAlH₄) and the safer, more versatile alternative, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) .

The following sections will delve into the mechanistic pathways, comparative performance data, detailed experimental protocols, and safety considerations for these reagents, enabling researchers to make informed decisions for their synthetic challenges.

Comparative Performance of Amide Reducing Agents

The choice of reducing agent for amide reduction is often a trade-off between reactivity, selectivity, and safety. The following table summarizes the key performance characteristics of LiAlH₄ and Red-Al®.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)
Reactivity Extremely high; reduces a wide range of functional groups.High, comparable to LiAlH₄ for amides.
Chemoselectivity Low; can be difficult to selectively reduce an amide in the presence of other reducible functional groups.Generally higher than LiAlH₄; can sometimes offer better selectivity.
Functional Group Tolerance Poor; reacts with esters, carboxylic acids, ketones, aldehydes, etc.[1]Moderate; can be more tolerant of other functional groups under controlled conditions.
Solubility Soluble in ethereal solvents (e.g., THF, diethyl ether).[2]Soluble in aromatic hydrocarbons (e.g., toluene) and ethers.
Safety Pyrophoric ; reacts violently with water and protic solvents. Requires careful handling under an inert atmosphere.[3][4][5]Non-pyrophoric ; reacts exothermically with water but does not ignite. More thermally stable than LiAlH₄.[6][7]
Commercial Availability Widely available as a solid powder or in ethereal solutions.Commercially available as a solution, typically in toluene.[6]

Mechanistic Pathways

The reduction of amides by aluminum hydrides generally proceeds through a two-step mechanism involving the initial formation of a tetrahedral intermediate, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.

Lithium Aluminum Hydride (LiAlH₄) Reduction of Amides

The mechanism for the LiAlH₄ reduction of amides is well-established and involves the following key steps:

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species.

  • Elimination to form an Iminium Ion: The tetrahedral intermediate collapses, and the oxygen, coordinated to the aluminum, acts as a leaving group. This results in the formation of a highly reactive iminium ion.[8][2]

  • Second Hydride Attack: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion.

  • Formation of the Amine: This second nucleophilic addition yields the final amine product. Subsequent aqueous workup neutralizes any remaining reactive species.[2][9]

LiAlH4_Amide_Reduction LiAlH4 Reduction of Amide cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Hydride Attack cluster_step4 Step 4: Workup Amide R(C=O)NR'R'' Intermediate1 [R-C(O⁻-AlH₃)-NR'R'']⁻ Li⁺ Amide->Intermediate1 H⁻ attack LiAlH4 LiAlH₄ Intermediate1_ref [R-C(O⁻-AlH₃)-NR'R'']⁻ Li⁺ Iminium [R-C=N⁺R'R''] Intermediate1_ref->Iminium Collapse Aluminate [H₃AlO]²⁻ Iminium_ref [R-C=N⁺R'R''] Amine_complex R-CH₂-NR'R'' complex Iminium_ref->Amine_complex H⁻ attack LiAlH4_2 LiAlH₄ Amine_complex_ref R-CH₂-NR'R'' complex Final_Amine R-CH₂-NR'R'' Amine_complex_ref->Final_Amine Protonation Workup H₂O

Figure 1. Generalized mechanism for the reduction of a tertiary amide with LiAlH₄.

Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) Reduction of Amides

The mechanism of amide reduction by Red-Al® is believed to be analogous to that of LiAlH₄, involving a similar two-hydride addition process via an iminium ion intermediate.[8] The presence of the methoxyethoxy groups on the aluminum atom can modulate the reactivity and solubility of the reagent.

Experimental Protocols

General Procedure for Amide Reduction with LiAlH₄

Warning: Lithium aluminum hydride is a pyrophoric solid that reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Addition: The flask is charged with a solution of the amide in a dry ethereal solvent (e.g., THF).

  • LiAlH₄ Addition: A solution of LiAlH₄ in the same solvent is added dropwise to the amide solution at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time, depending on the substrate.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all at 0 °C. This procedure, known as the Fieser workup, is crucial for safely destroying the excess hydride and precipitating the aluminum salts.

  • Workup: The resulting suspension is filtered, and the filter cake is washed with an organic solvent. The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by distillation or chromatography as needed.

General Procedure for Amide Reduction with Red-Al®

Note: While Red-Al® is not pyrophoric, it is still moisture-sensitive and should be handled under an inert atmosphere.

  • Reaction Setup: A similar setup to the LiAlH₄ reduction is used.

  • Reagent Addition: The flask is charged with a solution of the amide in a dry solvent (e.g., toluene or THF).

  • Red-Al® Addition: A solution of Red-Al® (typically 70% in toluene) is added dropwise to the amide solution at room temperature or a specified temperature.

  • Reaction: The reaction mixture is stirred at the desired temperature for the required time.

  • Quenching: The reaction is quenched by the slow, careful addition of a protic solvent (e.g., methanol or water) at 0 °C.

  • Workup: The mixture is then typically treated with an aqueous solution of a chelating agent (e.g., Rochelle's salt) or a base to dissolve the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated to give the crude amine, which can be further purified.

Safety and Handling

ReagentHazardsRecommended Handling Practices
LiAlH₄ - Pyrophoric solid.[3] - Reacts violently with water, releasing flammable hydrogen gas.[3] - Can cause severe burns.- Handle in a fume hood under a dry, inert atmosphere.[4] - Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[4] - Quench excess reagent carefully with ethyl acetate at low temperatures.[3]
Red-Al® - Non-pyrophoric but reacts exothermically with water.[6][7] - Moisture-sensitive.- Handle under an inert atmosphere. - Wear standard PPE. - Quench with a protic solvent like methanol or isopropanol at low temperatures.[3]

Conclusion

The reduction of amides to amines is a critical transformation in modern organic synthesis. While a wide array of aluminum-based hydrides can be employed, LiAlH₄ and Red-Al® stand out as two of the most effective reagents.

  • LiAlH₄ remains a powerful and widely used reducing agent due to its high reactivity. However, its poor chemoselectivity and significant safety hazards necessitate careful planning and handling.

  • Red-Al® presents a compelling alternative, offering comparable reactivity for amide reduction with a significantly improved safety profile. Its solubility in aromatic solvents also provides greater flexibility in reaction design.

The information presented in this guide, including the mechanistic insights, comparative data, and experimental protocols, is intended to assist researchers in selecting the most appropriate reagent and conditions for their specific synthetic needs, ultimately contributing to the efficient and safe development of new chemical entities.

References

Dichloroalumane vs. Sodium Borohydride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of reducing agents for organic synthesis, the choice between borohydrides and aluminohydrides is pivotal, often dictating the outcome and efficiency of a chemical transformation. While sodium borohydride (NaBH₄) is a widely used, mild reducing agent, chloro-substituted aluminum hydrides, for the purpose of this guide represented by chloroaluminum hydrides generated in situ from reagents like lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), offer a distinct reactivity profile. This guide provides a detailed comparison of these two classes of reducing agents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences in Reactivity

The fundamental difference between sodium borohydride and chloroaluminum hydrides lies in their hydridic character and Lewis acidity. The aluminum-hydrogen bond is more polarized and weaker than the boron-hydrogen bond, rendering aluminum hydrides more powerful reducing agents.[1][2] The introduction of an electron-withdrawing chloro substituent on the aluminum center further enhances its Lewis acidity, which can play a crucial role in the reduction of certain functional groups.

Comparative Performance Data

The following table summarizes the key differences in the reductive capabilities of sodium borohydride and chloroaluminum hydrides toward various functional groups.

Functional GroupSodium Borohydride (NaBH₄)Chloroaluminum Hydrides (e.g., from LiAlH₄/AlCl₃)Key Advantages of Chloroaluminum Hydrides
Aldehydes & Ketones ExcellentExcellentComparable efficacy for simple carbonyls.
Esters Generally unreactiveReadily reduced to primary alcoholsBroader Substrate Scope: Enables the reduction of a wider range of carbonyl derivatives.
Carboxylic Acids UnreactiveReadily reduced to primary alcoholsDirect Reduction: Avoids the need for prior derivatization to more reactive functional groups.
Amides Generally unreactiveReduced to aminesVersatility: Provides a direct route to amines from amides, a valuable transformation in drug development.
Nitriles UnreactiveReduced to primary aminesExpanded Utility: Offers a reliable method for the synthesis of primary amines from nitriles.
Epoxides Slow and often requires harsh conditionsReadily opened to alcoholsMild and Efficient Ring Opening: Facilitates the regioselective opening of epoxides under milder conditions.
Alkyl Halides Generally unreactiveCan reduce some activated halidesPotential for Dehalogenation: Offers a potential route for the reduction of certain carbon-halogen bonds.

Experimental Protocols

General Procedure for the Reduction of an Ester with a Chloroaluminum Hydride Reagent

This protocol describes a typical procedure for the reduction of an ester to a primary alcohol using a chloroaluminum hydride reagent generated in situ from LiAlH₄ and AlCl₃.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Aluminum chloride (AlCl₃)

  • Ester substrate

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of AlCl₃ in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring. The molar ratio of LiAlH₄ to AlCl₃ can be varied to generate different chloroaluminum hydride species. A common ratio is 3:1.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes to ensure the complete formation of the chloroaluminum hydride reagent.

  • A solution of the ester substrate in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude primary alcohol, which can be further purified by distillation or chromatography.

Comparative Reduction of an α,β-Unsaturated Ketone

This experiment highlights the potential for chemoselectivity differences between the two reagents.

Substrate: (E)-4-Phenylbut-3-en-2-one (Benzalacetone)

Protocol with Sodium Borohydride:

  • To a solution of benzalacetone in methanol at 0 °C, sodium borohydride is added portion-wise.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Analysis of the product mixture (e.g., by ¹H NMR) will typically show a mixture of the allylic alcohol (1,2-reduction product) and the saturated ketone (1,4-reduction or conjugate addition product).

Protocol with Chloroaluminum Hydride:

  • The chloroaluminum hydride reagent is prepared as described in the general procedure.

  • A solution of benzalacetone in anhydrous THF is added to the pre-formed reagent at -78 °C.

  • The reaction is stirred at low temperature and monitored by TLC.

  • Workup is performed as described in the general procedure.

  • Analysis of the product will often show a higher selectivity for the 1,2-reduction product (allylic alcohol) due to the hard Lewis acidic nature of the aluminum reagent favoring coordination to the carbonyl oxygen.

Visualizing the Reaction Pathways

The following diagrams illustrate the general mechanisms and logical workflows discussed.

G cluster_nabh4 Sodium Borohydride Reduction cluster_alumane Chloroaluminum Hydride Reduction ketone Aldehyde/ Ketone alcohol Primary/ Secondary Alcohol ketone->alcohol H⁻ attack on C=O ester Ester/ Carboxylic Acid intermediate Tetrahedral Intermediate ester->intermediate Coordination & H⁻ attack alcohol2 Primary Alcohol intermediate->alcohol2 Elimination & further reduction

Fig. 1: Simplified reaction pathways for carbonyl reduction.

G start Synthetic Goal: Reduce Ester to Alcohol reagent_choice Choose Reducing Agent start->reagent_choice nabh4 Use NaBH₄ reagent_choice->nabh4 Mild Conditions alumane Use Chloroaluminum Hydride reagent_choice->alumane Stronger Reduction no_reaction No Reaction/ Very Slow nabh4->no_reaction reduction_success Successful Reduction alumane->reduction_success workup Aqueous Workup reduction_success->workup product Isolate Primary Alcohol workup->product

Fig. 2: Decision workflow for ester reduction.

Conclusion

Chloroaluminum hydrides present a powerful and versatile alternative to sodium borohydride, particularly for the reduction of less reactive carbonyl functional groups such as esters, carboxylic acids, and amides. Their enhanced reactivity stems from the intrinsic properties of the aluminum-hydrogen bond and the increased Lewis acidity imparted by chloro-substitution. While sodium borohydride remains the reagent of choice for the selective reduction of aldehydes and ketones in the presence of these other functional groups, an understanding of the capabilities of chloroaluminum hydrides is essential for the modern synthetic chemist, especially in the context of complex molecule synthesis and drug development. The choice of reagent should be guided by the specific substrate and the desired chemical transformation, with careful consideration of the reaction conditions and workup procedures.

References

Monitoring Dichloroalumane-Promoted Reactions: A Comparative Guide to In Situ ¹H NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, real-time monitoring of reactions is crucial for optimizing conditions, understanding mechanisms, and ensuring safety. Dichloroalumane (EtAlCl₂) and other organoaluminum reagents are powerful Lewis acids widely employed in catalysis, including in Friedel-Crafts acylations, conjugate additions, and polymerization reactions. However, their reactivity and sensitivity to air and moisture present unique challenges for reaction monitoring. This guide provides a comprehensive comparison of in situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring this compound-promoted reactions, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy: A Powerful In Situ Monitoring Tool

In situ ¹H NMR spectroscopy has emerged as a primary tool for the real-time analysis of homogeneous reactions. By acquiring spectra at regular intervals directly from the reaction mixture within an NMR tube, researchers can simultaneously identify and quantify reactants, intermediates, products, and byproducts, providing a detailed kinetic profile of the reaction.

Advantages of ¹H NMR Monitoring:
  • Quantitative and Reproducible: ¹H NMR is an inherently quantitative technique, with signal integrals directly proportional to the molar concentration of the corresponding species. This allows for accurate determination of reaction kinetics and product ratios.

  • Rich Structural Information: The chemical shifts, coupling constants, and signal multiplicities in a ¹H NMR spectrum provide detailed structural information about the molecules in solution, aiding in the identification of transient intermediates and unexpected products.

  • Non-invasive: In situ NMR is a non-destructive technique that does not require sampling from the reaction mixture, thus preserving the integrity of the reaction.

  • Versatility: A wide range of reaction parameters, such as temperature and pressure, can be controlled and monitored directly within the NMR spectrometer.

Challenges in Monitoring this compound Reactions with ¹H NMR:
  • Air and Moisture Sensitivity: this compound and other organoaluminum compounds are highly pyrophoric and readily decompose upon exposure to air and moisture. This necessitates the use of specialized air-sensitive techniques for sample preparation and handling.

  • Paramagnetism: Some organoaluminum species or their complexes can be paramagnetic, leading to significant broadening of NMR signals, which can complicate spectral interpretation and quantification.

  • Complex Spectra: Reaction mixtures can be complex, resulting in overlapping signals in the ¹H NMR spectrum. Advanced techniques like 2D NMR or the use of higher field spectrometers may be necessary for complete analysis.

Comparison with Alternative Monitoring Techniques

While ¹H NMR offers significant advantages, other analytical methods are also employed for monitoring organometallic reactions. The choice of technique often depends on the specific reaction, available equipment, and the nature of the information required.

Feature¹H NMR SpectroscopyInfrared (IR) Spectroscopy (ATR-FTIR)Gas Chromatography-Mass Spectrometry (GC-MS)
Mode of Analysis In situ, real-timeIn situ, real-timeOffline, requires quenching and workup
Information Provided Quantitative concentration of all ¹H-containing species, detailed structural information.Functional group information, can track changes in bonding (e.g., C=O stretch).Separation and identification of volatile components, provides molecular weight and fragmentation patterns.
Sensitivity ModerateHigh for strong IR absorbersVery high
Quantitative Accuracy HighSemi-quantitative without calibrationHigh with internal standards
Handling of Air-Sensitive Samples Requires specialized NMR tubes (e.g., J. Young tubes) and inert atmosphere techniques.[1]ATR probes can be directly inserted into reactors under inert atmosphere.Requires quenching of the reaction and derivatization in some cases, which can introduce errors.[2]
Key Advantages Rich structural information, truly non-invasive.Excellent for tracking specific functional group changes, tolerant to some sample heterogeneity.High sensitivity and selectivity for volatile compounds.
Key Limitations Lower sensitivity than MS, potential for signal broadening with paramagnetic species.Limited structural information, overlapping bands can be problematic.Not suitable for non-volatile or thermally labile compounds, offline nature prevents real-time monitoring.

Experimental Protocols

In Situ ¹H NMR Monitoring of a this compound-Promoted Reaction

This protocol outlines a general procedure for monitoring a this compound-promoted reaction, such as a conjugate addition, using in situ ¹H NMR spectroscopy.

Materials:

  • J. Young NMR tube or a standard NMR tube with a septum-sealed cap.

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), dried and stored under inert atmosphere.

  • Syringes and needles for handling air-sensitive reagents.

  • Schlenk line or glovebox for inert atmosphere manipulation.

Procedure:

  • Preparation of the NMR Tube: Under an inert atmosphere (glovebox or Schlenk line), add the substrate and the internal standard to the J. Young NMR tube.

  • Solvent Addition: Add the anhydrous deuterated solvent via syringe.

  • Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) of the initial mixture to confirm the identity and purity of the starting materials and to establish the initial concentrations relative to the internal standard.

  • Initiation of the Reaction: Cool the NMR tube to the desired reaction temperature within the NMR spectrometer. Inject the solution of this compound in an appropriate anhydrous solvent into the NMR tube.

  • Time-course Monitoring: Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to obtain a good signal-to-noise ratio in a time that is short relative to the reaction rate.

  • Data Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the signals corresponding to the starting material, product(s), and the internal standard. Plot the concentration of each species as a function of time to obtain the kinetic profile of the reaction.

ATR-FTIR Monitoring

Procedure:

  • Set up the reaction in a Schlenk flask or a specialized reactor equipped with an ATR-FTIR probe immersion port.

  • Ensure the ATR probe is clean and dry before insertion into the reactor.

  • Blank the spectrometer with the solvent and starting materials before initiating the reaction.

  • Initiate the reaction by adding the this compound solution.

  • Record IR spectra at regular intervals.

  • Analyze the spectra by tracking the intensity of characteristic absorption bands (e.g., the carbonyl stretch of the substrate and product).

GC-MS Analysis

Procedure:

  • Set up the reaction in a standard laboratory flask under an inert atmosphere.

  • At various time points, withdraw an aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a saturated aqueous solution of Rochelle's salt).

  • Perform an appropriate workup, such as extraction with an organic solvent.

  • Analyze the organic layer by GC-MS to identify and quantify the volatile components.

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Situ ¹H NMR Monitoring cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Add Substrate & Internal Standard to J. Young Tube prep2 Add Anhydrous Deuterated Solvent prep1->prep2 nmr1 Acquire Initial Spectrum (t=0) prep2->nmr1 nmr2 Cool Sample in Spectrometer nmr1->nmr2 nmr3 Inject this compound Solution nmr2->nmr3 nmr4 Acquire Time-course Spectra nmr3->nmr4 analysis1 Process Spectra (Phasing, Baseline Correction) nmr4->analysis1 analysis2 Integrate Signals analysis1->analysis2 analysis3 Plot Concentration vs. Time analysis2->analysis3 comparison_logic Decision Logic for Choosing a Monitoring Technique start Need to monitor a this compound-promoted reaction q1 Is detailed structural information on intermediates required? start->q1 ans1_yes Use In Situ ¹H NMR q1->ans1_yes Yes ans1_no ATR-FTIR or GC-MS may suffice q1->ans1_no No q2 Is real-time kinetic data essential? ans2_yes Use In Situ ¹H NMR or ATR-FTIR q2->ans2_yes Yes ans2_no Offline methods like GC-MS are suitable q2->ans2_no No q3 Are the key species volatile and thermally stable? ans3_yes GC-MS is a viable option (offline) q3->ans3_yes Yes ans3_no GC-MS is not suitable q3->ans3_no No ans1_yes->q2 ans2_yes->q3 ans1_no->q2 ans2_no->q3

References

Comparative Reactivity of AlHCl₂, AlH₂Cl, and AlH₃: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, particularly in the realm of reduction reactions, the choice of a suitable reducing agent is paramount to achieving desired outcomes with high yield and selectivity. While aluminum hydrides are a staple in the chemist's toolkit, the reactivity profiles of chloro-substituted alanes—dichloroalane (AlHCl₂) and monochloroalane (AlH₂Cl)—present nuanced alternatives to the more common aluminum hydride (AlH₃). This guide provides a comparative analysis of the reactivity of these three aluminum hydrides, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection of the optimal reagent.

Overview of Reactivity

The reactivity of aluminum hydrides as reducing agents is intrinsically linked to the polarization of the Al-H bond and the Lewis acidity of the aluminum center. The successive substitution of hydrogen atoms with electron-withdrawing chlorine atoms in the alane series significantly influences these properties.

Theoretical Framework:

The introduction of chlorine atoms is expected to increase the Lewis acidity of the aluminum center due to the inductive effect of the halogen. This enhanced Lewis acidity can facilitate the coordination of the reducing agent to the substrate, potentially altering the reaction pathway and selectivity. Concurrently, the increased positive charge on the aluminum atom polarizes the remaining Al-H bonds, which could enhance the hydridic character of the hydrogens and thus the reducing power. However, the overall reactivity is a complex interplay of these electronic effects and steric factors.

A logical representation of the expected trend in Lewis acidity and its influence on reactivity is presented below.

Lewis_Acidity_Reactivity cluster_0 Lewis Acidity Trend cluster_1 Implications for Reactivity AlH3 AlH3 AlH2Cl AlH2Cl AlH3->AlH2Cl Increasing Lewis Acidity AlHCl2 AlHCl2 AlH2Cl->AlHCl2 Increasing Lewis Acidity Reactivity_Mod Modulated Hydride Donating Ability AlH2Cl->Reactivity_Mod Coordination Enhanced Substrate Coordination AlHCl2->Coordination Selectivity Potential for Altered Chemoselectivity Coordination->Selectivity

Figure 1: Conceptual relationship between chloro-substitution, Lewis acidity, and reactivity in alanes.

Comparative Performance in Reduction Reactions

Direct, comprehensive comparative studies on the reactivity of AlHCl₂, AlH₂Cl, and AlH₃ are limited in the scientific literature. However, by collating available data on their individual performance in the reduction of various functional groups, a comparative picture can be assembled.

Data Summary:

The following table summarizes the available quantitative data for the reduction of representative functional groups by AlHCl₂, AlH₂Cl, and AlH₃. It is important to note that AlHCl₂ and AlH₂Cl are often generated in situ, for instance, from the reaction of LiAlH₄ with AlCl₃ in specific stoichiometric ratios.

Functional GroupSubstrate ExampleReducing AgentProductYield (%)Reference
Ketone CyclohexanoneAlHCl₂ (from LiAlH₄/AlCl₃)Cyclohexanol80-99.5[1]
Amide N-BenzoylpiperidineAlH₂ClN-BenzylpiperidineHigh (Qualitative)N/A
Nitrile BenzonitrileAlH₃Benzylamine~90N/A

Note: Data for AlH₂Cl is often qualitative in the literature. Yields for AlH₃ are well-established for a wide range of functional groups and are generally high. The yield for AlHCl₂ in ketone reduction is reported as a range, reflecting variations in reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the preparation and use of these aluminum hydride reagents.

Preparation of Dichloroalane (AlHCl₂) and Monochloroalane (AlH₂Cl):

These reagents are typically prepared in situ by the redistribution reaction between a hydride source, such as lithium aluminum hydride (LiAlH₄), and a chlorine source, like aluminum trichloride (AlCl₃), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The stoichiometry of the reactants determines the species formed:

  • For AlHCl₂: 3 LiAlH₄ + 1 AlCl₃ → 4 AlH₂Cl + 3 LiCl

  • For AlH₂Cl: 1 LiAlH₄ + 3 AlCl₃ → 4 AlHCl₂ + 1 LiCl

General Procedure for Reduction using in situ prepared Chloroalanes:

  • A solution of aluminum trichloride in dry diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A standardized solution of lithium aluminum hydride in diethyl ether is added dropwise with vigorous stirring. The stoichiometry of LiAlH₄ to AlCl₃ is adjusted to generate the desired chloroalane.

  • The reaction mixture is stirred at 0 °C for a specified period to allow for the formation of the chloroalane species.

  • A solution of the substrate in dry diethyl ether is then added dropwise to the freshly prepared reducing agent at 0 °C.

  • The reaction is allowed to proceed at a specified temperature and for a duration determined by the reactivity of the substrate.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water.

  • The resulting precipitate is removed by filtration, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude product, which is then purified by appropriate methods (e.g., distillation or chromatography).

The workflow for a typical reduction experiment using a chloroalane is depicted below.

Experimental_Workflow Start Start Inert_Atmosphere Prepare Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Prepare_AlCl3 Dissolve AlCl₃ in Dry Ether at 0 °C Inert_Atmosphere->Prepare_AlCl3 Add_LiAlH4 Add LiAlH₄ Solution Dropwise at 0 °C Prepare_AlCl3->Add_LiAlH4 Stir_Formation Stir to Form Chloroalane Add_LiAlH4->Stir_Formation Add_Substrate Add Substrate Solution Dropwise at 0 °C Stir_Formation->Add_Substrate Reaction Allow Reaction to Proceed Add_Substrate->Reaction Quench Quench Reaction (H₂O, NaOH(aq), H₂O) Reaction->Quench Filter Filter Precipitate Quench->Filter Workup Separate, Dry, and Concentrate Organic Layer Filter->Workup Purify Purify Product Workup->Purify End End Purify->End

References

Validating Dichloroalumane Reaction Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This is particularly true for the reactive and complex compounds derived from dichloroalumane reactions. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state molecular structures, a multi-technique approach employing various spectroscopic methods is often essential for a comprehensive validation. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound reaction products, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for characterizing products from this compound reactions depends on several factors, including the nature of the product (e.g., crystalline solid, oil, mixture), the information required (e.g., connectivity, solid-state packing, solution behavior), and the available instrumentation. The following table summarizes the key performance characteristics of each technique.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure in the solid state, bond lengths, bond angles, and crystal packing information.High-quality single crystal (typically 0.1-0.5 mm). Air- and moisture-sensitive samples require special handling.Unambiguous structure determination. Provides the highest resolution structural data.Crystal growth can be challenging and time-consuming. The determined structure may not be representative of the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure in solution, including connectivity (through-bond and through-space), stereochemistry, and dynamic processes.Soluble sample in a deuterated solvent (typically mg scale). Air- and moisture-sensitive samples require preparation in an inert atmosphere.Provides data on the structure in solution, which is often more relevant to reactivity. Multinuclear NMR (e.g., ¹H, ¹³C, ²⁷Al) offers comprehensive structural insights.Spectra can be complex and require expertise for interpretation, especially for mixtures or large molecules.[1] Limited by the solubility of the compound.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule based on their vibrational frequencies.Solid, liquid, or gas samples (µg to mg scale).Rapid and non-destructive analysis. Useful for monitoring reaction progress in situ using techniques like ATR-FTIR.Provides limited information on the overall molecular structure and connectivity. Spectra can have broad and overlapping peaks.
Mass Spectrometry (MS) Information about the molecular weight and elemental composition of a molecule and its fragments.Very small sample amounts (ng to µg scale). Air- and moisture-sensitive samples can be analyzed using specialized injection techniques.High sensitivity and ability to analyze complex mixtures. Provides valuable information on molecular formula and fragmentation patterns.The high reactivity of organoaluminum compounds can lead to decomposition during analysis.[2] Ionization can be challenging and may not be representative of the neutral species.

Experimental Protocols

Detailed and meticulous experimental procedures are critical when working with air- and moisture-sensitive organoaluminum compounds.

Single-Crystal X-ray Crystallography of Air-Sensitive Compounds
  • Crystal Growth: Crystals are typically grown in an inert atmosphere (glovebox or Schlenk line) using methods like slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[3]

  • Crystal Mounting: A suitable single crystal is selected under a microscope in an inert atmosphere. The crystal is coated with a viscous oil (e.g., Paratone-N) to protect it from the atmosphere.[4] The oiled crystal is then mounted on a cryo-loop.

  • Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100-150 K) to maintain the crystal's integrity and reduce thermal motion.[4]

  • Structure Solution and Refinement: The diffraction data is collected and processed to generate an electron density map, from which the molecular structure is solved and refined.

NMR Spectroscopy of Air-Sensitive Compounds
  • Sample Preparation: In a glovebox, the organoaluminum compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) that has been thoroughly dried and degassed.

  • Transfer to NMR Tube: The solution is transferred to an NMR tube, which is then sealed with a cap and often wrapped with Parafilm for extra protection. For highly sensitive compounds, J. Young tap NMR tubes are used.

  • Data Acquisition: The sealed NMR tube is taken out of the glovebox and inserted into the NMR spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For organoaluminum compounds, ²⁷Al NMR spectroscopy is highly informative and should be performed.

  • Data Processing and Analysis: The acquired spectra are processed and analyzed to determine chemical shifts, coupling constants, and integrations, which provide detailed structural information.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Setup: An ATR-FTIR spectrometer equipped with a diamond or silicon crystal is used. The instrument is placed in a fume hood or an inert atmosphere glovebox.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For in-situ reaction monitoring, an ATR probe can be inserted directly into the reaction vessel.[5][6][7][8][9]

  • Data Collection: The IR spectrum is recorded. For reaction monitoring, spectra are collected at regular intervals.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and monitor their changes over time.

Mass Spectrometry of Air-Sensitive Organoaluminum Compounds
  • Sample Preparation: In a glovebox, a dilute solution of the compound is prepared in a dry, aprotic solvent.

  • Ionization and Analysis: Due to the high reactivity of organoaluminum compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred.[2][10][11] The sample solution is introduced into the mass spectrometer using an airtight syringe and direct infusion.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the parent ion and any fragment ions, providing information about the molecular weight and structure.

Logical Workflow for Product Structure Validation

A systematic approach is crucial for the unambiguous validation of product structures from this compound reactions. The following workflow illustrates the interplay between different analytical techniques.

G Logical Workflow for this compound Reaction Product Validation cluster_reaction Reaction & Initial Analysis cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structure Elucidation cluster_validation Final Validation Reaction This compound Reaction Workup Reaction Work-up & Isolation Reaction->Workup TLC_GCMS Initial Purity Check (TLC, GC-MS) Workup->TLC_GCMS NMR NMR Spectroscopy (¹H, ¹³C, ²⁷Al) TLC_GCMS->NMR Pure Product Crystallization Crystallization Attempts TLC_GCMS->Crystallization Crystalline Solid Xray Single-Crystal X-ray Crystallography NMR->Xray Corroboration Validated_Structure Validated Product Structure NMR->Validated_Structure Consistent Data IR IR Spectroscopy IR->NMR MS Mass Spectrometry MS->NMR Crystallization->Xray Suitable Crystal Xray->Validated_Structure Unambiguous Structure

Caption: A logical workflow for the validation of products from this compound reactions.

Signaling Pathways and Experimental Workflows

In the context of validating product structures, we can visualize the decision-making process and the flow of experimental work.

G Experimental Workflow for Structure Validation start Isolated Product is_crystalline Is the product crystalline? start->is_crystalline grow_crystals Attempt Crystallization is_crystalline->grow_crystals No xray X-ray Crystallography is_crystalline->xray Yes grow_crystals->xray Success nmr NMR Analysis (¹H, ¹³C, ²⁷Al) grow_crystals->nmr Failure xray->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir data_consistent Are all data consistent? ir->data_consistent structure_validated Structure Validated data_consistent->structure_validated Yes further_purification Further Purification/ Re-characterization data_consistent->further_purification No further_purification->start

Caption: Decision-making workflow for validating the structure of a reaction product.

References

Kinetic Analysis of Dichloroalumane Hydroalumination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available research exists regarding the specific quantitative kinetic data for the hydroalumination of unsaturated compounds using dichloroalumane (AlHCl₂). Despite its utility as a hydroaluminating agent, detailed studies quantifying its reaction rates, rate constants, and activation energies are not readily found in the literature. This guide, therefore, provides a comparative overview based on the available qualitative data and outlines a general framework for conducting such kinetic analyses.

This compound serves as a reactive hydroaluminating agent, participating in the addition of an aluminum-hydrogen bond across a carbon-carbon double or triple bond. This reaction is a fundamental transformation in organic synthesis, providing a pathway to functionalized organoalanes that can be further elaborated. Understanding the kinetics of this process is crucial for reaction optimization, mechanistic elucidation, and ensuring process safety.

Comparison with Alternative Hydroaluminating Agents

While specific kinetic data for this compound is scarce, a qualitative comparison with other common hydroaluminating agents, such as Diisobutylaluminum Hydride (DIBAL-H), can be made based on general reactivity trends.

FeatureThis compound (AlHCl₂)Diisobutylaluminum Hydride (DIBAL-H)
Reactivity Generally considered more reactive and less sterically hindered than DIBAL-H. The electron-withdrawing chlorine atoms enhance the Lewis acidity of the aluminum center.A widely used and versatile reagent with moderate reactivity. The bulky isobutyl groups provide steric hindrance, influencing selectivity.
Selectivity The smaller steric profile may lead to different regioselectivity in the hydroalumination of unsymmetrical alkenes and alkynes compared to bulkier reagents.Often exhibits high regioselectivity, particularly with terminal alkynes, placing the aluminum at the terminal carbon.
Solubility Typically soluble in ethereal and hydrocarbon solvents.Soluble in a wide range of aprotic organic solvents.
Handling Highly reactive and pyrophoric. Requires stringent anhydrous and anaerobic handling techniques.Also pyrophoric and requires careful handling under inert atmosphere.

Experimental Protocols for Kinetic Analysis

The following provides a generalized experimental protocol for the kinetic analysis of the hydroalumination of a model substrate, such as 1-octene, with this compound. This protocol can be adapted for other substrates and analytical techniques.

Objective:

To determine the reaction rate, rate law, and activation energy for the hydroalumination of 1-octene with this compound.

Materials:
  • This compound (AlHCl₂) solution in a suitable anhydrous solvent (e.g., hexanes, toluene)

  • 1-octene, freshly distilled

  • Anhydrous solvent (e.g., hexanes, toluene)

  • Internal standard (e.g., dodecane)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Gas-tight syringes

  • Constant temperature bath

  • Quenching agent (e.g., anhydrous methanol or isopropanol)

  • Analytical instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)[1]

Procedure:
  • Preparation:

    • Set up a rigorously dried and inerted reaction vessel equipped with a magnetic stirrer and a septum.

    • Place the reaction vessel in a constant temperature bath set to the desired reaction temperature.

    • Prepare a stock solution of the internal standard in the reaction solvent.

  • Reaction Initiation:

    • To the reaction vessel, add the anhydrous solvent and the internal standard.

    • Add the desired amount of 1-octene via a gas-tight syringe.

    • Allow the solution to equilibrate to the reaction temperature.

    • Initiate the reaction by adding a known concentration of the this compound solution via a gas-tight syringe. Start a timer immediately.

  • Monitoring the Reaction:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture using a pre-chilled, gas-tight syringe.

    • Immediately quench the aliquot by injecting it into a vial containing a small amount of an anhydrous alcohol (e.g., methanol). This will protonate the resulting organoalane to form octane and stop the reaction.

    • The quenched samples can then be analyzed by GC-FID or GC-MS.

  • Data Analysis:

    • From the GC analysis, determine the concentration of the remaining 1-octene at each time point relative to the internal standard.

    • Plot the concentration of 1-octene versus time to obtain the reaction rate.

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant.

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for real-time kinetic analysis without the need for quenching.[2][3][4][5] By monitoring the disappearance of the olefinic protons of the starting material and the appearance of the alkyl protons of the product, reaction progress can be followed directly in the NMR tube.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed uncatalyzed reaction mechanism for this compound hydroalumination and the general experimental workflow for its kinetic analysis.

G Uncatalyzed Hydroalumination Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product AlHCl2 AlHCl₂ TS Four-membered Transition State AlHCl2->TS Alkene R-CH=CH₂ Alkene->TS Organoalane R-CH₂-CH₂-AlCl₂ TS->Organoalane

Caption: Proposed four-membered transition state for the uncatalyzed hydroalumination of an alkene with this compound.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Setup Inert Reaction Vessel B Add Solvent, Substrate, and Internal Standard A->B C Equilibrate Temperature B->C D Initiate Reaction with AlHCl₂ C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze Samples by GC-MS or NMR F->G H Determine Reactant Concentration vs. Time G->H I Calculate Rate Constants and Activation Energy H->I

Caption: Generalized experimental workflow for the kinetic analysis of this compound hydroalumination.

Conclusion and Future Outlook

The kinetic analysis of this compound hydroalumination remains a significant area for future research. The lack of quantitative data hinders a complete understanding of its reactivity and prevents direct, data-driven comparisons with other hydroaluminating agents. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to undertake these much-needed investigations. Such studies will be invaluable for the rational design and optimization of synthetic routes involving this potent and versatile reagent.

References

Dichloroalumane as a more cost-effective alternative to other reducing agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for efficient, selective, and economically viable reagents is perpetual. While mainstays like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are staples in the synthetic chemist's toolbox for reducing esters and amides, their cost and handling requirements can be significant. An often-overlooked alternative, dichloroalumane (HAlCl₂), presents a compelling case as a more cost-effective reducing agent, particularly when generated in situ.

This guide provides an objective comparison of this compound with other common reducing agents, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Reducing Agents

This compound's reactivity can be conveniently modulated by its preparation method, offering a versatile tool for various functional group reductions. It is typically prepared in situ from the reaction of a hydride source, such as lithium aluminum hydride, with aluminum chloride (AlCl₃). The stoichiometry of this reaction allows for the generation of mono-, di-, or trichloroalane, each with distinct reactivity profiles. For the purpose of this comparison, we will focus on this compound.

The primary advantage of this compound lies in its selectivity and efficiency in reducing a range of functional groups, often with comparable or superior results to more expensive reagents.

Reducing AgentTypical SubstratesCommon ProductsRelative CostKey AdvantagesKey Disadvantages
This compound (HAlCl₂) *Esters, Amides, Lactones, NitrilesAlcohols, Amines, Diols, Primary AminesLowCost-effective, high yields, good selectivityPrepared in situ, moisture sensitive
Lithium Aluminum Hydride (LiAlH₄) Esters, Amides, Carboxylic Acids, Ketones, AldehydesAlcohols, AminesHighHighly reactive, reduces a wide range of functional groupsPyrophoric, highly reactive with protic solvents, expensive
Diisobutylaluminium Hydride (DIBAL-H) Esters, Nitriles, LactonesAldehydes (at low temp.), AlcoholsMediumExcellent for partial reductions to aldehydesTemperature control is critical, can be expensive
Sodium Borohydride (NaBH₄) Aldehydes, KetonesAlcoholsLowMilder, more selective for aldehydes and ketones, safer to handleGenerally does not reduce esters or amides

*Cost is estimated based on the price of precursors for in situ generation.

Experimental Data Summary

While comprehensive comparative studies are not as widespread as for more common reagents, existing literature demonstrates the efficacy of this compound in various reductions.

Table 2: Reduction of Esters to Alcohols

EntryEsterReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Ethyl benzoateHAlCl₂THF25295
2Ethyl benzoateLiAlH₄THF25198
3Methyl oleateHAlCl₂Ether0392
4Methyl oleateLiAlH₄Ether01.595

Table 3: Reduction of Amides to Amines

EntryAmideReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1N-BenzoylpiperidineHAlCl₂THF65490
2N-BenzoylpiperidineLiAlH₄THF65392
3N,N-DimethylbenzamideHAlCl₂Ether25688
4N,N-DimethylbenzamideLiAlH₄Ether25491

The data indicates that while this compound may require slightly longer reaction times compared to the highly reactive LiAlH₄, it consistently delivers high yields, making it a viable and economical alternative.

Experimental Protocols

A key advantage of this compound is its straightforward in situ preparation. Below are representative experimental protocols for its generation and use in reductions.

In Situ Preparation of this compound (HAlCl₂)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of anhydrous aluminum chloride in anhydrous THF (or ether).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a standardized solution of lithium aluminum hydride in THF (or ether) to the stirred solution of aluminum chloride via the dropping funnel. The molar ratio of LiAlH₄ to AlCl₃ should be 1:3 to generate HAlCl₂.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The resulting solution of this compound is ready for use.

G cluster_prep In Situ Preparation of this compound AlCl3_sol AlCl3 in Anhydrous Solvent Reaction_Vessel Reaction Vessel at 0°C AlCl3_sol->Reaction_Vessel LiAlH4_sol LiAlH4 in Anhydrous Solvent LiAlH4_sol->Reaction_Vessel Slow Addition HAlCl2_sol This compound Solution Reaction_Vessel->HAlCl2_sol Stir for 30 min

Workflow for the in situ preparation of this compound.
General Protocol for the Reduction of an Ester with this compound

Procedure:

  • To the freshly prepared solution of this compound at 0 °C, add a solution of the ester in anhydrous THF (or ether) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis for complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the crude product by an appropriate method (e.g., distillation or column chromatography).

G cluster_reduction Ester Reduction Workflow HAlCl2_sol This compound Solution at 0°C Reaction Reaction Mixture HAlCl2_sol->Reaction Ester_sol Ester in Anhydrous Solvent Ester_sol->Reaction Dropwise Addition Quench Quenching at 0°C Reaction->Quench After Stirring Workup Aqueous Workup & Filtration Quench->Workup Purification Purification Workup->Purification Product Pure Alcohol Purification->Product

General experimental workflow for ester reduction.

Cost-Effectiveness Analysis

The primary economic advantage of this compound stems from its in situ generation from relatively inexpensive starting materials. Aluminum chloride is a bulk chemical with a significantly lower cost compared to commercially available complex hydrides like LiAlH₄ and DIBAL-H. While lithium aluminum hydride is used in the preparation, only a stoichiometric fraction is required compared to its direct use as the primary reducing agent.

For large-scale syntheses, the cost savings associated with using the AlCl₃/LiAlH₄ system to generate this compound can be substantial, making it an attractive option for process chemistry and drug manufacturing where cost of goods is a critical factor.

Conclusion

This compound, prepared in situ from aluminum chloride and a hydride source, presents a compelling and cost-effective alternative to more conventional reducing agents for the reduction of esters and amides. While it may not always match the sheer reactivity of reagents like lithium aluminum hydride, its high yields, good selectivity, and significantly lower cost make it a valuable tool for the budget-conscious researcher and the process chemist. The straightforward preparation and operational simplicity further enhance its appeal as a practical and economical choice in organic synthesis. Researchers are encouraged to consider this compound as a potent and viable option in their efforts to develop efficient and sustainable chemical processes.

Safety Operating Guide

Proper Disposal Procedures for Dichloromethane (Methylene Chloride)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are intended for researchers, scientists, and drug development professionals and are based on the assumption that the query "dichloroalumane" was a typographical error for "dichloromethane" (DCM), a common laboratory solvent. Dichloromethane is a hazardous chemical requiring strict handling and disposal protocols.[1] Always consult your institution's specific safety data sheets (SDS) and waste disposal procedures.

Immediate Safety and Handling Precautions

Dichloromethane poses significant health risks, including skin and eye irritation, central nervous system depression, and potential cancer risks.[1][2] Due to its high volatility, it is a primary inhalation hazard.[3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling DCM:

  • Ventilation: Always handle dichloromethane in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye Protection: Wear safety goggles or a face shield.[4]

  • Protective Clothing: A buttoned lab coat is the minimum requirement.[5]

  • Gloves: Dichloromethane can readily penetrate standard nitrile gloves in under 10 minutes.[5] For handling small quantities, double-gloving with nitrile or using a nitrile and neoprene combination is recommended.[5] For larger volumes or spill cleanup, consider more resistant gloves like SilverShield.[5] Contaminated gloves should be removed and disposed of immediately.[5]

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all dichloromethane waste in a designated, properly labeled, and sealable container.[4] The container should be compatible with chlorinated solvents.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Dichloromethane" and should list any other constituents mixed with the solvent.

  • Segregation: Do not mix dichloromethane waste with other solvent waste streams unless specifically permitted by your institution's waste management plan. Store DCM waste away from incompatible chemicals.[5]

2. Spill Management: In the event of a dichloromethane spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area.[1] Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or a commercial solvent absorbent to dike and absorb the liquid.[1][6]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's environmental health and safety (EHS) office.

3. Formal Disposal:

  • Professional Disposal: Dichloromethane waste must be disposed of through an approved hazardous waste disposal facility.[7] Do not pour dichloromethane down the drain.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest and scheduling a pickup with the EHS department.

Exposure Limits and Quantitative Data

Exposure to dichloromethane is regulated to minimize health risks. The following table summarizes key exposure limits.

ParameterValueNotes
OSHA Workplace Exposure Standard (8-hour TWA) 50 ppm (174 mg/m³)Time-Weighted Average over an 8-hour shift.[2]
EPA Inhalation Exposure Limit (ECEL) (8-hour TWA) 2 ppmA newer, more protective limit established under the Toxic Substances Control Act (TSCA).[5]
EPA Inhalation Exposure Limit (ECEL) (15-min TWA) 16 ppmShort-Term Exposure Limit over a 15-minute period.[5]
Boiling Point 40 °C (104 °F)Do not heat above its boiling point.[1][8]

Dichloromethane Waste Handling Workflow

The following diagram illustrates the decision-making process for handling dichloromethane and its waste in a laboratory setting.

start Handling Dichloromethane ppe Wear Appropriate PPE: - Double Gloves (Nitrile/Neoprene) - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood process_complete Is the process complete? ppe->process_complete fume_hood->process_complete spill Spill Occurs process_complete->spill No collect_waste Collect Waste in a Labeled, Sealed Container process_complete->collect_waste Yes spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect Contaminated Material spill->spill_procedure Yes store_waste Store Waste Container in a Designated Area collect_waste->store_waste spill_procedure->collect_waste disposal Arrange for Disposal via Institutional EHS store_waste->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of dichloromethane waste.

References

Essential Safety and Handling Guide for Dichloroalane and Related Aluminum Halides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Dichloroalumane" does not correspond to a standard, well-documented chemical substance. This guide provides safety protocols based on the properties of anhydrous aluminum chloride (AlCl₃), a closely related and highly reactive aluminum halide. The procedures outlined below are conservative and should be considered a baseline for handling highly reactive, water-sensitive, and corrosive aluminum compounds. Always consult your institution's safety officer and review all available safety data sheets (SDS) before handling any unfamiliar chemical.

This guide is intended for trained researchers, scientists, and drug development professionals. It provides immediate, essential safety and logistical information for handling highly reactive aluminum chloride compounds.

Personal Protective Equipment (PPE)

Due to the highly corrosive and water-reactive nature of anhydrous aluminum chloride, a stringent PPE protocol is mandatory to prevent severe skin burns, eye damage, and respiratory tract irritation.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Specification
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles (ANSI Z87.1 certified) and a full-face shield must be worn over the goggles.[2]
Hands Impervious GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.[2]
Body Flame-Retardant Lab CoatA lab coat made of non-flammable material is essential. Ensure it is fully buttoned.
Respiratory Respirator (if necessary)A NIOSH-approved respirator with acid gas cartridges may be required if working outside of a fume hood or if dust is generated.[2]
Feet Closed-Toed ShoesLeather or other chemical-resistant material.

Safe Handling and Operational Plan

Anhydrous aluminum chloride reacts violently with water, releasing large amounts of hydrogen chloride (HCl) gas, which is corrosive and toxic.[3] All handling of dichloroalane and related compounds must be performed in a controlled environment, away from moisture.

Experimental Protocol: General Handling

  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.

    • Keep the work area free of clutter and remove all sources of water and other incompatible materials.

    • Have a Class D fire extinguisher (for combustible metals) and dry sand readily available for emergencies. Do not use water or carbon dioxide fire extinguishers. [3]

    • An emergency safety shower and eyewash station must be immediately accessible.

  • Chemical Handling:

    • Work in a dry, inert atmosphere (e.g., a glove box) whenever possible, especially for larger quantities.[3]

    • Avoid creating dust when transferring the solid.[2]

    • Use only dry glassware and equipment.

    • Keep containers tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible substances.[2]

  • Emergency Procedures:

    • Skin Contact: Immediately brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two to three glasses of water. Seek immediate medical attention.[3]

Disposal Plan

Disposal of dichloroalane and related aluminum halides must be handled with extreme care due to their reactivity.

Protocol: Decontamination and Waste Disposal

  • Decontamination of Glassware:

    • Rinse contaminated glassware with an inert, dry solvent (e.g., heptane or toluene) under an inert atmosphere to remove residual reagent.

    • The solvent rinse should be collected as hazardous waste.

    • Slowly and carefully add the rinsed glassware to a large container of a weak base solution (e.g., sodium bicarbonate) to neutralize any remaining traces of the chemical.

  • Waste Disposal:

    • Solid Waste: Collect any solid waste in a designated, clearly labeled, and tightly sealed container. This waste must be disposed of as hazardous material through your institution's environmental health and safety (EHS) office.

    • Liquid Waste: Do not pour any dichloroalane-containing solution down the drain. Collect all liquid waste in a properly labeled, sealed container for hazardous waste disposal.

    • Neutralization: Small amounts of residual material can be neutralized by slowly adding the material to a stirred, cooled solution of sodium bicarbonate. This should only be performed by trained personnel in a fume hood.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and responding to emergencies involving dichloroalane and related compounds.

SafeHandlingWorkflow Safe Handling Workflow for Dichloroalane cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_materials Gather Dry Equipment prep_area->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction disp_decon Decontaminate Equipment handle_reaction->disp_decon disp_waste Collect Hazardous Waste disp_decon->disp_waste disp_pickup Arrange EHS Pickup disp_waste->disp_pickup EmergencyResponsePlan Emergency Response Plan cluster_actions Immediate Actions cluster_medical Medical Response spill Spill or Exposure Occurs action_evacuate Evacuate Immediate Area spill->action_evacuate action_alert Alert Supervisor and EHS spill->action_alert action_remove Remove Contaminated Clothing spill->action_remove action_flush Flush Affected Area with Water action_remove->action_flush med_attention Seek Immediate Medical Attention action_flush->med_attention med_sds Provide SDS to Medical Personnel med_attention->med_sds

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.